DMT-LNA-5mA phosphoramidite
描述
属性
分子式 |
C41H50N5O8P |
|---|---|
分子量 |
771.8 g/mol |
IUPAC 名称 |
3-[[(1R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1 |
InChI 键 |
UJUKPCINNDKWEN-AVSGIESFSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1N)C2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
Foundational & Exploratory
Unlocking Enhanced Oligonucleotide Performance: A Technical Guide to DMT-LNA-5mA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic and diagnostic oligonucleotides with superior performance characteristics has led to the development of a variety of chemical modifications. Among the most impactful of these are Locked Nucleic Acids (LNA), which confer unprecedented thermal stability, enhanced target affinity, and increased nuclease resistance to synthetic oligonucleotides. This technical guide provides an in-depth exploration of DMT-LNA-5mA phosphoramidite (B1245037), a key building block for introducing 5-methylcytosine (B146107) LNA monomers into oligonucleotide chains. We will delve into its chemical properties, the significant advantages it offers, and detailed protocols for its application in solid-phase oligonucleotide synthesis.
Core Concepts: The Power of Locked Nucleic Acids
DMT-LNA-5mA phosphoramidite is the chemical precursor used in automated DNA/RNA synthesis to incorporate a 5-methylcytosine LNA nucleotide into a growing oligonucleotide chain. The "DMT" (Dimethoxytrityl) group is a protecting group on the 5'-hydroxyl of the nucleoside, essential for the stepwise nature of solid-phase synthesis. The "LNA" designation refers to the bicyclic structure of the sugar moiety, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon. This "locked" conformation pre-organizes the sugar into an A-form helix, which is ideal for binding to complementary RNA and DNA strands. The "5mA" indicates the presence of a methyl group at the 5th position of the cytosine base, which is known to further enhance duplex stability.
The incorporation of LNA monomers, such as the one derived from this compound, into oligonucleotides results in several key advantages:
-
Enhanced Thermal Stability: LNA-modified oligonucleotides exhibit a significant increase in the melting temperature (Tm) of their duplexes with complementary DNA or RNA strands. This allows for the use of shorter probes and primers with high binding affinity.[1]
-
Improved Mismatch Discrimination: The rigid conformation of the LNA sugar enhances the destabilizing effect of a single nucleotide mismatch, making LNA-containing oligonucleotides highly specific for their target sequence.
-
Increased Nuclease Resistance: The modified sugar-phosphate backbone of LNA-containing oligonucleotides is more resistant to degradation by cellular nucleases, leading to a longer half-life in biological systems.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the use of LNA phosphoramidites in oligonucleotide synthesis.
Table 1: Impact of LNA Modification on Thermal Stability (Tm)
| Modification | Change in Melting Temperature (Tm) per LNA Monomer | Reference |
| Single LNA substitution | +2 to +10 °C | [1] |
| LNA-LNA O3′ → N5′ sulfamate (B1201201) linkage | > +4 °C | [] |
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Nuclease Resistance Profile | Reference |
| Fully LNA-modified | Completely stable against 3'-exonuclease snake venom phosphodiesterase (SVPD). | [1] |
| LNA/DNA Gapmers | Significantly more stable in human serum than unmodified DNA. | [1] |
| Oligonucleotides with terminal LNA modifications | Markedly increased stability against DNAse I endonuclease. | [1] |
Table 3: Recommended Synthesis Cycle Parameters for LNA Phosphoramidites
| Synthesis Step | Parameter | Recommended Value | Reference |
| Coupling | Time (ABI synthesizers) | 180 seconds | [4][5] |
| Time (Expedite synthesizers) | 250 seconds | [4][5] | |
| Oxidation | Time | 45 seconds | [4][5] |
Experimental Protocols
The incorporation of this compound into oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry, with some key modifications to the synthesis cycle to accommodate the increased steric hindrance of the LNA monomer.
Materials and Reagents:
-
This compound: 0.02–0.2 M solution in anhydrous acetonitrile (B52724).
-
Activator: 0.2–0.7 M solution of an acidic azole catalyst (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole, or 4,5-dicyanoimidazole) in anhydrous acetonitrile.[6]
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Capping solution A: Acetic anhydride/Pyridine/THF.
-
Capping solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous acetonitrile: For washing steps.
-
Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Solid-Phase Oligonucleotide Synthesis Cycle:
The following protocol outlines a single cycle for the addition of one LNA-5mA monomer to the growing oligonucleotide chain on a solid support. This cycle is repeated for each subsequent nucleotide addition.
-
Deblocking (Detritylation):
-
The solid support is treated with the deblocking solution (3% TCA or DCA in DCM) to remove the 5'-DMT protecting group from the terminal nucleotide of the growing chain.
-
This reaction is typically complete within 60-90 seconds.
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The this compound solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This intermediate then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.
-
Due to the steric hindrance of the LNA monomer, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[4][5]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups on the growing chain are acetylated by treatment with the capping solutions.
-
This step prevents the formation of deletion mutants (n-1mers) in the final product.
-
The capping reaction is typically rapid, around 30 seconds.
-
-
Oxidation:
-
The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by treatment with the oxidizing solution.
-
A longer oxidation time of approximately 45 seconds is recommended for LNA-containing oligonucleotides.[4][5]
-
The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide or AMA.
-
The same solution is used to remove the protecting groups from the phosphate backbone and the nucleobases.
-
The deprotection is typically carried out at an elevated temperature (e.g., 55°C) for several hours.
-
The final product is then purified, typically by HPLC.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of this compound.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Simplified mechanism of the phosphoramidite coupling reaction.
References
Unlocking the Potential of Therapeutic Oligonucleotides: A Technical Guide to Locked Nucleic Acid 5-methylcytosine
For Immediate Release
In the rapidly evolving landscape of nucleic acid therapeutics, the demand for novel modifications that enhance the efficacy, specificity, and in vivo stability of oligonucleotides is paramount. Locked Nucleic Acid (LNA) has emerged as a powerful tool in this arena, and the incorporation of modified nucleobases such as 5-methylcytosine (B146107) further refines its potential. This technical guide provides an in-depth exploration of the structure, synthesis, and biophysical properties of LNA 5-methylcytosine (LNA-m5C), offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development.
The Structural Core of LNA 5-methylcytosine: A Paradigm of Conformational Rigidity
Locked Nucleic Acid is a class of nucleic acid analogues characterized by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge effectively "locks" the furanose ring in a C3'-endo (North-type) conformation, which is the preferred sugar pucker in A-form nucleic acid duplexes, such as those formed by RNA.[1] This pre-organized structure is the cornerstone of LNA's remarkable properties.
The incorporation of a 5-methyl group onto the cytosine base (5-methylcytosine) within an LNA nucleotide introduces an additional layer of structural and functional advantage. The methyl group is positioned in the major groove of the DNA or RNA duplex, where it can influence hydrophobic interactions and potentially modulate protein recognition.
The structural rigidity conferred by the LNA modification, combined with the presence of the 5-methyl group, leads to a significant increase in the thermal stability of duplexes formed with complementary DNA and RNA strands. This enhanced stability is a direct consequence of a more favorable conformational entropy of binding.
Below is a diagram illustrating the fundamental structural relationship between the LNA modification and its impact on duplex stability.
References
An In-depth Technical Guide to the Properties of LNA-Modified Cytosine Phosphoramidites
Introduction
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the biophysical and biological properties of oligonucleotides. LNA monomers are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" structure pre-organizes the sugar into a rigid C3'-endo conformation, characteristic of A-form RNA helices.[1][2] This conformational rigidity is the cornerstone of LNA's remarkable properties.
This guide focuses specifically on LNA-modified cytosine phosphoramidites, which are fundamental building blocks for creating high-performance oligonucleotides for research, diagnostics, and therapeutic drug development.[3][] We will explore their core chemical structure, detail their enhanced biophysical properties with quantitative data, provide standardized experimental protocols, and illustrate their mechanism of action in key applications such as antisense technology. For drug development professionals, particular attention is given to nuclease resistance and immunostimulatory profiles.
Core Chemical and Structural Properties
The defining feature of an LNA nucleotide is the 2'-O, 4'-C-methylene linkage, which locks the furanose ring in a C3'-endo (N-type) sugar conformation.[1][2] This contrasts with the more flexible C2'-endo (S-type) conformation typical of DNA. When incorporated into an oligonucleotide, LNA monomers impose this A-type helical geometry on the surrounding nucleotides, leading to a more organized and stable duplex structure upon hybridization with a complementary DNA or RNA strand.[5]
LNA-cytosine phosphoramidites are commonly supplied as the 5-methylcytosine (B146107) (mC) analogue.[6][7] This modification is significant as it can further enhance duplex stability and is known to play a role in reducing the immunostimulatory potential of CpG motifs, a critical consideration for in vivo applications.[8][9]
Caption: Logical flow from LNA's core structure to its key biophysical properties.
Biophysical Properties
The structural constraints imposed by the LNA modification translate directly into significant enhancements in the biophysical properties of oligonucleotides.
2.1 Thermal Stability The incorporation of LNA monomers dramatically increases the melting temperature (Tm) of duplexes, signifying enhanced thermal stability. This effect is additive, with each LNA modification contributing to the overall stability of the duplex.[10] The increase in Tm can range from +2 to +10°C per LNA monomer incorporated.[11] This high affinity allows for the design of shorter, more specific probes and primers.[7][12]
| Parameter | Value | Description | Reference |
| ΔTm per LNA Modification | +2 to +10 °C | The increase in melting temperature for each LNA nucleotide added to a duplex with an RNA complement. | [11] |
| ΔTm per LNA Modification (vs DNA) | +2 to +4 °C | A more conservative, typical increase in melting temperature observed per LNA modification. | [10] |
| Mismatch Discrimination (ΔTm) | Up to 8 °C | The difference in Tm between a perfectly matched and a single-mismatched target can be enhanced by up to 8°C. | [12] |
| ΔΔG°37 (LNA-T vs DNA-T) | -1.1 to -2.0 kcal mol-1 | The change in Gibbs Free Energy at 37°C, indicating significantly more favorable (stabilizing) hybridization for LNA-containing DNA/RNA duplexes. | [13] |
2.2 Binding Affinity The enhanced thermal stability is a direct consequence of a substantial increase in binding affinity for complementary DNA and RNA targets.[11][14] This allows LNA-modified oligonucleotides to bind their targets with exceptional strength, which is particularly advantageous for targeting structured RNAs or for applications requiring very low probe concentrations.
| Oligonucleotide Type | Affinity Constant (Ka) | Target | Method | Reference |
| Standard DNA | 1.5 x 109 L·mol-1 | Complementary DNA | Reflectometric Interference Spectroscopy (RIfS) | [14] |
| LNA-DNA Chimera (T-modified) | 4.0 x 109 L·mol-1 | Complementary DNA | Reflectometric Interference Spectroscopy (RIfS) | [14] |
| Fully Modified LNA | >1012 L·mol-1 | Complementary DNA | Reflectometric Interference Spectroscopy (RIfS) | [14] |
2.3 Nuclease Resistance LNA modifications significantly enhance the resistance of oligonucleotides to degradation by both endonucleases and 3'-exonucleases.[12][15][16] This property is critical for in vivo therapeutic applications, as it prolongs the half-life of the oligonucleotide in biological fluids. The degree of protection is dependent on the number and position of the LNA monomers.
| LNA Configuration | Observation | Nuclease Type | Reference |
| Fully Modified LNA | Complete stability reported. | 3'-exonuclease (Snake Venom Phosphodiesterase) | [11] |
| Two 3'-end LNA monomers | Significant increase in stability. | 3'-exonucleases | [11] |
| Single LNA at penultimate (L-2) 3' position | Essentially complete nuclease resistance. | 3'→5' exonucleases (Vent, Pfu, etc.) | [17] |
| LNA/DNA Gapmer (3 LNAs at each end) | ~10-fold more stable in human serum (t1/2 ≈ 15h) compared to unmodified DNA (t1/2 ≈ 1.5h). | Serum nucleases | [9] |
Biological and Therapeutic Properties
3.1 Antisense Mechanism of Action: The LNA Gapmer A primary therapeutic application of LNA technology is in the design of antisense oligonucleotides (ASOs). The "gapmer" design is highly effective, consisting of a central block of 8-10 DNA or phosphorothioate-DNA bases flanked by wings of 2-5 LNA monomers.[11][18] The LNA "wings" provide high binding affinity and nuclease resistance, while the central DNA "gap" is capable of recruiting endogenous RNase H upon binding to the target mRNA. RNase H then cleaves the RNA strand of the heteroduplex, leading to potent, sequence-specific gene silencing.
Caption: Antisense mechanism of an LNA gapmer inducing RNase H-mediated cleavage.
3.2 Immunostimulatory Profile A key consideration for therapeutic oligonucleotides is their potential to stimulate the innate immune system, often through pathways like Toll-like receptor 9 (TLR9), which recognizes unmethylated CpG motifs.[8] Studies have shown that the immunostimulatory potential of LNA-modified ASOs is sequence-dependent and must be evaluated on a case-by-case basis.[8][9] However, a crucial finding is that systematic methylation of all cytosines within an LNA oligonucleotide, including the use of 5-methyl-LNA-cytosine phosphoramidite (B1245037), can significantly reduce or completely abrogate TLR9 activation.[8][9] This makes 5-methyl-LNA-cytosine a preferred building block for developing therapeutic ASOs with a favorable safety profile.
Experimental Protocols
4.1 Automated Oligonucleotide Synthesis LNA phosphoramidites are compatible with standard automated solid-phase oligonucleotide synthesis but require protocol modifications to ensure efficient coupling.[7][19]
Caption: Workflow for automated synthesis of LNA-containing oligonucleotides.
-
Reagents: LNA-5-methyl-Cytosine(Bz) phosphoramidite, standard DNA/RNA phosphoramidites, activator (e.g., DCI), oxidizing agent (iodine), capping reagents, deblocking agent (trichloroacetic acid in dichloromethane), anhydrous acetonitrile (B52724). For LNA-mC, a solvent of 25% THF in acetonitrile may be required.[7]
-
Instrumentation: Standard automated DNA/RNA synthesizer.
-
Protocol:
-
Phosphoramidite Preparation: Dissolve LNA-cytosine phosphoramidite in anhydrous acetonitrile to the synthesizer's recommended concentration.
-
Synthesis Cycle Programming:
-
Coupling Step: Extend the coupling time to 180-250 seconds to account for the increased steric hindrance of the LNA monomer.[7]
-
Oxidation Step: Extend the oxidation time to ~45 seconds to ensure complete conversion of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[5][7]
-
Other steps (detritylation, capping) can typically use standard timings.
-
-
Cleavage and Deprotection: After synthesis, treat the solid support with concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C) for several hours. Note: Avoid using methylamine (B109427) for deprotection if Benzoyl-protected LNA-mC is used, as it can cause unwanted side reactions.[7]
-
Purification: The crude oligonucleotide is purified, typically by reversed-phase HPLC (RP-HPLC) or ion-exchange chromatography, to isolate the full-length product.[19]
-
4.2 Thermal Denaturation Analysis (Tm Determination) This protocol determines the melting temperature (Tm) of a duplex formed by an LNA-modified oligonucleotide and its complementary strand.
-
Materials: LNA-containing oligonucleotide, complementary DNA or RNA oligonucleotide, UV-Vis spectrophotometer with a temperature-controlled cuvette holder, appropriate buffer.
-
Protocol:
-
Sample Preparation: Anneal equimolar amounts of the LNA-oligonucleotide and its complement in a buffer solution (e.g., 25 mM sodium cacodylate, 50 mM KCl, 1 mM MgCl2, pH 7.0).[20] A typical final concentration is 1-2 µM for each strand.
-
Denaturation: Place the sample in the spectrophotometer. Heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/min).[20]
-
Data Acquisition: Record the absorbance at 260 nm continuously throughout the temperature ramp.
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined by calculating the first derivative of this curve; the peak of the derivative plot corresponds to the Tm.
-
4.3 Nuclease Degradation Assay This assay assesses the stability of LNA-modified oligonucleotides in the presence of nucleases.
-
Materials: LNA-oligonucleotide, control DNA oligonucleotide, 3'-exonuclease (e.g., snake venom phosphodiesterase) or biological fluid (e.g., human serum), incubation buffer, quenching solution (e.g., EDTA), analytical system (e.g., HPLC or PAGE).
-
Protocol:
-
Reaction Setup: Incubate a known amount of the LNA-oligonucleotide and the control DNA in separate tubes containing the nuclease solution or serum at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction and immediately add it to a quenching solution to stop the enzymatic degradation.
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange HPLC.
-
Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point by measuring the band or peak intensity. The half-life (t1/2) can then be calculated by plotting the percentage of intact oligo against time.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. karger.com [karger.com]
- 3. ebiotrade.com [ebiotrade.com]
- 5. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. LNA Phosphoramidites [qiagen.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Characterization of the TLR9-Activating Potential of LNA-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genelink.com [genelink.com]
- 11. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 13. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synoligo.com [synoligo.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of LNA-5mA Nucleosides
This technical guide provides a comprehensive overview of the synthesis pathway for LNA-5mA (Locked Nucleic Acid 5-methylaminocytosine) nucleosides, tailored for researchers, scientists, and professionals in drug development. The content details the chemical transformations involved, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes a visual representation of the synthesis pathway.
Introduction
Locked Nucleic Acids (LNAs) are a class of modified nucleic acid analogues that exhibit enhanced thermal stability and nuclease resistance, making them valuable tools in therapeutic and diagnostic applications. The incorporation of 5-methylaminocytosine (5mA), a modified nucleobase, into LNA structures can further modulate their binding properties and biological activity. This document outlines a robust and scalable synthesis route for LNA-5mA nucleosides.
Synthesis Pathway Overview
The synthesis of the LNA-5mA nucleoside begins with a protected sugar intermediate, which undergoes a series of transformations to introduce the 5-methylcytosine (B146107) base and subsequently form the characteristic bicyclic structure of LNA. The key steps involve glycosylation, cyclization, and functional group manipulations. A notable strategy involves the conversion of a thymine (B56734) LNA intermediate to the desired 5-methylcytosine derivative.
Logical Flow of the Synthesis Pathway
Caption: High-level overview of the LNA-5mA nucleoside synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the 2'-amino-LNA 5-methylcytosine nucleoside intermediate, as reported in the literature.[1][2]
| Step | Product | Starting Material | Yield (%) |
| Multi-step synthesis | LNA Thymine Intermediate (17) | Protected Sugar (1) | 73 (overall) |
| Conversion to 5-methylcytosine | LNA-5-methylcytosine Intermediate (20) | LNA Thymine Intermediate (17) | 58 (2 steps) |
| Single step conversion | Key Thymine Intermediate (18) | LNA Thymine Intermediate (17) | 96 |
Experimental Protocols
The following protocols are adapted from the large-scale synthesis of 2'-amino-LNA thymine and 5-methylcytosine nucleosides.[1][2]
General Experimental Conditions
All reactions requiring anhydrous conditions were performed under an argon atmosphere. Solvents were dried using standard procedures. Thin-layer chromatography (TLC) on silica (B1680970) gel plates was used to monitor reaction progress. Column chromatography was performed using silica gel. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz instrument.
Synthesis of Key LNA Thymine Intermediate (17)
The synthesis of the thymine intermediate (17) is a multi-step process starting from a protected sugar molecule (1). A detailed, step-by-step protocol for these initial 15 steps is extensive; however, the overall process has been optimized for large-scale synthesis, achieving a 73% overall yield with only five purification steps.[1][2]
Conversion of LNA Thymine Intermediate (17) to LNA-5-methylcytosine Intermediate (20)
This conversion is a key part of the synthesis and proceeds in two steps with an overall yield of 58%.[1][2]
Step 1: Activation of the 4-position of the thymine ring
-
Reactants: LNA Thymine Intermediate (17), activating agent (e.g., a chlorinating or sulfonating agent).
-
Solvent: Anhydrous pyridine (B92270) or dichloromethane.
-
Procedure: To a solution of the LNA thymine intermediate (17) in the chosen solvent, the activating agent is added at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until TLC indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Amination to form the 5-methylcytosine ring
-
Reactants: Activated LNA intermediate from the previous step, ammonia (B1221849) or a protected amine source.
-
Solvent: A polar solvent such as methanol (B129727) or a sealed tube with liquid ammonia.
-
Procedure: The activated intermediate is dissolved in the solvent and treated with the amine source. The reaction may require elevated temperatures and pressure. The progress is monitored by TLC.
-
Work-up: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the LNA-5-methylcytosine intermediate (20).
Experimental Workflow
The following diagram illustrates the general workflow for a single synthesis step.
Caption: General experimental workflow for a synthesis step.
Conclusion
The synthesis of LNA-5mA nucleosides is a well-established process that can be performed on a large scale. The key strategy involves the efficient conversion of a readily accessible LNA thymine intermediate to the desired 5-methylcytosine analogue. The provided protocols and data serve as a valuable resource for researchers engaged in the development of novel LNA-based therapeutics and diagnostics.
References
Unveiling the Intricacies of DMT-LNA-5mA Phosphoramidite: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of DMT-LNA-5mA phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for research and therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visualizations to facilitate its effective utilization.
Chemical Structure and Properties
DMT-LNA-5mA phosphoramidite, chemically known as (1R,3R,4R,7S)-3-(6-amino-2-methyl-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-[(2-cyanoethoxy)(diisopropylamino)phosphinooxy]-2,5-dioxabicyclo[2.2.1]heptane, is a synthetically modified nucleoside phosphoramidite. The "LNA" (Locked Nucleic Acid) designation refers to the bicyclic structure created by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This conformational lock into a C3'-endo (North) conformation pre-organizes the sugar for A-form duplex formation, leading to significantly enhanced hybridization affinity and thermal stability of the resulting oligonucleotides. The "5mA" indicates a methyl group at the 5-position of the adenine (B156593) base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,3R,4R,7S)-3-(6-amino-2-methyl-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-[(2-cyanoethoxy)(diisopropylamino)phosphinooxy]-2,5-dioxabicyclo[2.2.1]heptane | |
| Molecular Formula | C₅₀H₅₈N₇O₈P | |
| Molecular Weight | 932.01 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | |
| Storage | -20°C under inert atmosphere |
Synthesis and Incorporation into Oligonucleotides
The synthesis of this compound is a multi-step process that begins with a suitably protected adenosine (B11128) derivative. Key steps involve the introduction of the 5-methyl group onto the adenine base, the formation of the LNA scaffold, and subsequent phosphitylation to yield the final phosphoramidite.
The incorporation of this compound into oligonucleotides is achieved via standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer. However, due to the increased steric bulk of the LNA monomer, modifications to the standard synthesis cycle are required to ensure high coupling efficiency.
Table 2: Recommended Parameters for Oligonucleotide Synthesis using this compound
| Step | Parameter | Recommended Value | Rationale |
| Coupling | Coupling Time | 5-15 minutes | The steric hindrance of the LNA monomer necessitates a longer reaction time to achieve optimal coupling efficiency. |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT) | Stronger activators are often required to promote efficient coupling of sterically hindered phosphoramidites. | |
| Oxidation | Oxidation Time | 2-3 minutes | The phosphite (B83602) triester formed with LNA monomers can be more resistant to oxidation than its DNA counterpart. |
The efficiency of each coupling step can be monitored in real-time by measuring the absorbance of the released dimethoxytrityl (DMT) cation, which has a characteristic orange color. Quantitative analysis of coupling efficiency is typically performed using UV-Vis spectrophotometry or by integrating the trityl peak from the synthesizer's monitoring system.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Protocol
This protocol outlines the general steps for incorporating this compound into an oligonucleotide sequence using an automated synthesizer.
-
Preparation:
-
Dissolve this compound in anhydrous acetonitrile to a concentration of 0.1 M.
-
Ensure all other necessary reagents (activator, capping reagents, oxidizing solution, deblocking solution) are fresh and anhydrous.
-
Pack a synthesis column with the appropriate solid support derivatized with the initial nucleoside.
-
-
Synthesis Cycle: The following steps are repeated for each monomer addition.
-
Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain is removed by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The reaction is allowed to proceed for the optimized coupling time (see Table 2).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and Deprotection:
-
Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with a concentrated base solution (e.g., ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis of LNA-Modified Oligonucleotides
This protocol describes the determination of the melting temperature (Tm) of a duplex containing an LNA-5mA modification, which is a measure of its thermal stability.
-
Sample Preparation:
-
Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV Absorbance Measurement:
-
Measure the UV absorbance of the duplex at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Increase the temperature from a starting point below the expected Tm (e.g., 25°C) to a point above the Tm (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is typically calculated from the first derivative of the melting curve.
-
Table 3: Representative Thermal Stability Data for LNA-Modified Oligonucleotides
| Oligonucleotide Sequence (5'-3') | Complementary Strand | Modification | Tm (°C) | ΔTm per modification (°C) |
| GCG TA G GCG | CGC CT A CGC | Unmodified DNA | 55.2 | N/A |
| GCG T+A G GCG | CGC CT A CGC | Single LNA-A | 62.5 | +7.3 |
| GCG +T A GCG | CGC A TA CGC | Single LNA-T | 60.8 | +5.6 |
| GCG Tm⁵A G GCG | CGC CT A CGC | Single 5-methyl-A (DNA) | 56.1 | +0.9 |
| GCG T+m⁵A G GCG | CGC CT A CGC | Single LNA-5mA | Estimated >65 | Estimated >+10 |
Note: The Tm value for the LNA-5mA modified oligonucleotide is an estimation based on the combined stabilizing effects of the LNA scaffold and the 5-methyladenine modification. Actual values will be sequence and context-dependent.
Applications and Workflows
This compound is a valuable tool for the development of antisense oligonucleotides (ASOs), particularly "gapmer" ASOs designed to elicit RNase H-mediated degradation of a target mRNA. The high affinity conferred by the LNA modification allows for the design of shorter, more potent ASOs with potentially improved specificity.
Experimental Workflow for Evaluating LNA-Modified Antisense Oligonucleotides
The following diagram illustrates a typical workflow for the in vitro evaluation of an LNA-5mA modified ASO targeting a specific mRNA.
Caption: Workflow for the in vitro evaluation of LNA-modified antisense oligonucleotides.
Signaling Pathway Modulation by an LNA-ASO
LNA-modified ASOs can be designed to target key components of cellular signaling pathways implicated in disease. For example, an ASO targeting an oncogenic kinase mRNA can lead to its downregulation, thereby inhibiting downstream pro-survival signaling.
Caption: Mechanism of action of an LNA-ASO targeting an oncogenic signaling pathway.
Conclusion
This compound represents a powerful building block for the synthesis of high-affinity antisense oligonucleotides. The enhanced thermal stability and nuclease resistance conferred by the LNA modification, coupled with the potential for improved specificity from the 5-methyladenine base, make it a valuable tool for researchers and drug developers. By understanding its chemical properties and optimizing its incorporation into oligonucleotides, the full potential of this modified phosphoramidite can be realized in the development of next-generation nucleic acid-based therapeutics.
The Unlocked Potential of Locked Nucleic Acids: A Technical Guide to LNA Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of nucleic acid therapeutics is undergoing a profound transformation, driven by the development of novel chemical modifications that enhance the efficacy, specificity, and stability of oligonucleotide-based drugs. Among the most promising of these innovations is Locked Nucleic Acid (LNA) chemistry. This in-depth technical guide provides a comprehensive overview of LNA technology, from its fundamental chemical principles to its practical applications in research and drug development. We will delve into the synthesis of LNA oligonucleotides, their unique biophysical properties, and the experimental methodologies used to characterize their performance.
Core Principles of Locked Nucleic Acid Chemistry
Locked Nucleic Acid is a class of nucleic acid analogues in which the ribose sugar moiety of a nucleotide is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2] This structural constraint forces the ribose into a rigid 3'-endo (North) conformation, which is characteristic of the A-form helix of RNA.[1][3] This pre-organization of the sugar-phosphate backbone has profound implications for the properties of LNA-containing oligonucleotides.
The primary advantage of incorporating LNA monomers into a DNA or RNA oligonucleotide is the significant increase in its binding affinity for complementary nucleic acid strands.[4][5] This enhanced affinity is a direct result of the locked ribose conformation, which reduces the entropic penalty associated with duplex formation. Consequently, LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to their targets.[1][6]
Synthesis of LNA Oligonucleotides
LNA-containing oligonucleotides are synthesized using standard phosphoramidite (B1245037) chemistry on automated DNA synthesizers, making the technology readily accessible.[3][7] LNA phosphoramidites, the building blocks for LNA oligonucleotide synthesis, are commercially available and can be incorporated at any desired position within a DNA or RNA sequence.
The synthesis cycle for incorporating an LNA monomer is analogous to that of standard DNA or RNA synthesis and involves four key steps:
-
De-blocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleotide is deprotected by treatment with a mild acid.[3]
-
Coupling: The LNA phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[3]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[3]
This cycle is repeated until the desired sequence is synthesized. Following assembly, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Biophysical Properties of LNA Oligonucleotides
The unique chemical structure of LNAs imparts a range of advantageous biophysical properties compared to unmodified DNA and RNA oligonucleotides.
Enhanced Binding Affinity and Thermal Stability
The most striking feature of LNA is its ability to dramatically increase the thermal stability of nucleic acid duplexes. The incorporation of a single LNA monomer into a DNA oligonucleotide can increase the melting temperature (Tm) of its duplex with a complementary DNA or RNA target by 2-8°C.[8] This allows for the design of shorter, more specific probes and antisense agents.
| LNA Modification | Target | Average ΔTm per LNA (°C) | Reference(s) |
| Single LNA-T substitution in DNA oligo | DNA | 3.9 - 6.9 | [9] |
| Multiple LNA substitutions in DNA oligo | DNA/RNA | 2 - 8 | [8] |
| Single internal LNA substitution in 2'-O-Me RNA | RNA | -2.17 to +0.18 kcal/mol (ΔΔG°37) | [10] |
Table 1: Impact of LNA Modification on Duplex Thermal Stability.
Increased Nuclease Resistance
LNA oligonucleotides exhibit significantly enhanced resistance to degradation by nucleases compared to unmodified DNA and RNA.[6][11] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. The incorporation of LNA monomers, particularly at the 3'-end, provides substantial protection against 3'-exonucleases.[12] Further enhancement of nuclease resistance can be achieved by combining LNA modifications with a phosphorothioate (B77711) (PS) backbone.[8]
| Oligonucleotide Type | Nuclease Type | Relative Stability | Reference(s) |
| Unmodified DNA | 3'-Exonuclease | Low | [12] |
| LNA-modified (3'-end) | 3'-Exonuclease | High | [12] |
| Phosphorothioate DNA | 3'-Exonuclease | High | [8] |
| LNA/PS-modified | 3'-Exonuclease | Very High | [8] |
Table 2: Comparative Nuclease Resistance of Modified Oligonucleotides.
High Binding Affinity
The pre-organized structure of LNA results in a significant increase in binding affinity, as reflected by lower dissociation constants (Kd).
| Oligonucleotide | Complementary Strand | Affinity Constant (Ka, L mol-1) | Reference(s) |
| DNA | DNA | 1.5 x 109 | [13][14] |
| LNA (all T's as LNA) | DNA | 4.0 x 109 | [13][14] |
| Fully modified LNA | DNA | >1012 | [13][14] |
Table 3: Binding Affinity of LNA-Modified Oligonucleotides.
Key Applications in Research and Drug Development
The superior properties of LNA have led to its widespread adoption in a variety of research and therapeutic applications.
Antisense Technology
LNA-based antisense oligonucleotides (ASOs) are potent inhibitors of gene expression. "Gapmer" designs, featuring a central block of DNA flanked by LNA "wings," are particularly effective.[15] Upon hybridization to a target mRNA, the DNA gap activates RNase H, a cellular enzyme that cleaves the RNA strand of the DNA-RNA heteroduplex, leading to gene silencing.[10][16] The LNA wings provide enhanced binding affinity and nuclease resistance.
Caption: LNA Antisense Oligonucleotide (ASO) Mechanism of Action.
microRNA Inhibition
LNA-modified oligonucleotides are highly effective for inhibiting the function of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression.[17] LNA anti-miRNA oligonucleotides bind with high affinity and specificity to their target miRNA, sterically blocking their interaction with the RNA-induced silencing complex (RISC) and subsequent target mRNAs.[18] This leads to the de-repression of miRNA target genes.
Caption: miRNA Inhibition by LNA-based Oligonucleotides.
Experimental Protocols
Synthesis and Purification of LNA Oligonucleotides
Objective: To synthesize and purify LNA-containing oligonucleotides using phosphoramidite chemistry.
Materials:
-
DNA/RNA synthesizer
-
LNA and standard DNA/RNA phosphoramidites
-
Synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
-
Solid support (e.g., CPG)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine)
-
HPLC system with a reverse-phase column
-
Lyophilizer
Protocol:
-
Program the desired oligonucleotide sequence, including LNA modifications, into the synthesizer software.
-
Load the appropriate LNA and standard phosphoramidites, synthesis reagents, and the solid support onto the synthesizer.
-
Initiate the automated synthesis protocol.
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in the cleavage and deprotection solution according to the manufacturer's instructions.
-
Purify the crude oligonucleotide by reverse-phase HPLC.
-
Collect the fractions containing the full-length product.
-
Desalt the purified oligonucleotide.
-
Lyophilize the final product to a dry powder.
-
Resuspend the LNA oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer) and determine its concentration by UV spectrophotometry at 260 nm.
Melting Temperature (Tm) Analysis
Objective: To determine the melting temperature of an LNA-containing oligonucleotide duplex.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
LNA-modified oligonucleotide
-
Complementary DNA or RNA oligonucleotide
-
Hybridization buffer (e.g., PBS)
Protocol:
-
Anneal the LNA-modified oligonucleotide with its complementary strand by mixing equimolar amounts in the hybridization buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition. This is typically calculated from the first derivative of the melting curve.
Nuclease Resistance Assay
Objective: To assess the stability of LNA-modified oligonucleotides in the presence of nucleases.
Materials:
-
LNA-modified oligonucleotide
-
Unmodified DNA or RNA oligonucleotide (as a control)
-
3'-exonuclease (e.g., snake venom phosphodiesterase) or serum
-
Incubation buffer
-
Stop solution (e.g., EDTA)
-
Gel electrophoresis system (e.g., polyacrylamide gel) or HPLC
-
Staining agent (e.g., SYBR Gold) or UV detector
Protocol:
-
Incubate the LNA-modified oligonucleotide and the control oligonucleotide in separate reactions with the nuclease (e.g., snake venom phosphodiesterase) or in serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction and add the stop solution to inactivate the nuclease.
-
Analyze the degradation of the oligonucleotides in each aliquot by gel electrophoresis or HPLC.
-
For gel electrophoresis, visualize the bands by staining and quantify the amount of intact oligonucleotide remaining at each time point.
-
For HPLC, quantify the peak area corresponding to the full-length oligonucleotide.
-
Compare the degradation rate of the LNA-modified oligonucleotide to that of the unmodified control to determine the extent of nuclease resistance.
In Vitro Transfection of LNA Antisense Oligonucleotides
Objective: To deliver LNA ASOs into cultured cells to assess their gene-silencing activity.
Materials:
-
Cultured cells
-
LNA ASO targeting the gene of interest
-
Scrambled LNA ASO (as a negative control)
-
Transfection reagent (e.g., cationic lipid-based) or electroporation system
-
Cell culture medium and supplements
-
Plates for cell culture
Protocol:
-
Seed the cells in a culture plate and allow them to adhere and grow to the desired confluency.
-
Prepare the transfection complexes by mixing the LNA ASO with the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh, complete cell culture medium.
-
Incubate the cells for 24-72 hours to allow for gene silencing to occur.
-
Harvest the cells and analyze the knockdown of the target gene at the mRNA level (by qRT-PCR) or protein level (by Western blot).
-
A "gymnotic" delivery approach, where the LNA ASO is added directly to the cell culture medium without a transfection reagent, can also be employed for certain cell types and LNA chemistries.[6]
In Vivo Delivery of LNA Oligonucleotides in Mice
Objective: To administer LNA oligonucleotides to mice to evaluate their in vivo efficacy and biodistribution.
Materials:
-
LNA oligonucleotide formulated in a sterile, physiologically compatible solution (e.g., saline)
-
Mice
-
Administration equipment (e.g., syringes, needles, infusion pumps)
-
Anesthesia (if required)
Protocol (Example: Intravenous Injection):
-
Prepare the LNA oligonucleotide solution at the desired concentration.
-
Anesthetize the mouse if necessary.
-
Administer the LNA oligonucleotide solution via intravenous injection (e.g., into the tail vein).
-
At predetermined time points post-injection, tissues of interest can be harvested for analysis of LNA oligonucleotide distribution (e.g., by LC-MS) and target engagement/pharmacodynamic effects (e.g., by qRT-PCR or Western blot).[2]
-
Monitor the animals for any signs of toxicity.
Note: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal, intracerebroventricular, intravitreal) will depend on the therapeutic target and the desired biodistribution profile. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
Locked Nucleic Acid chemistry represents a significant advancement in the field of oligonucleotide therapeutics and diagnostics. The unique structural and biophysical properties of LNAs, including their exceptional binding affinity, thermal stability, and nuclease resistance, have enabled the development of highly potent and specific tools for modulating gene expression. As our understanding of LNA chemistry continues to evolve, so too will its applications in addressing a wide range of human diseases. This technical guide provides a solid foundation for researchers and drug developers to explore and harness the full potential of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 5. researchgate.net [researchgate.net]
- 6. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schmelztemperatur von Oligonukleotiden [sigmaaldrich.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Melting Temperature | UGENE Documentation [ugene.net]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group
In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMT) protecting group.[1] This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its function, the mechanics of its application and removal, and its utility in ensuring the fidelity of oligonucleotide synthesis.
The Core Purpose of the DMT Protecting Group
The primary function of the DMT group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is essential to enforce the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[1] By "capping" the 5' end, the DMT group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[1][3]
The selection of the DMT group for this critical role is due to a unique combination of properties:
-
Steric Hindrance: The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.[1]
-
Acid Lability: The DMT group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.[1]
-
Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance at approximately 495-498 nm.[3][4][5] This provides a real-time spectrophotometric method to monitor the efficiency of each coupling step.[3][4]
The DMT Group in the Oligonucleotide Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[][7] The DMT group plays a central role in the first and last steps of each cycle.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support.[8] This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[9] The acid protonates one of the methoxy (B1213986) groups, leading to the cleavage of the C-O bond and the release of the resonance-stabilized, orange-colored DMT cation.[3] The intensity of this color is directly proportional to the number of growing oligonucleotide chains, allowing for the calculation of the coupling efficiency of the previous cycle.[4][10]
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Step 2: Coupling
With the 5'-hydroxyl group now free, the next phosphoramidite monomer, which is itself protected at the 5'-position with a DMT group, is introduced along with an activator (e.g., tetrazole). The free 5'-hydroxyl of the growing chain attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage.[8]
Step 3: Capping
To prevent the elongation of any chains that failed to react during the coupling step, a "capping" step is performed.[11] This involves acetylating any unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole (NMI).[4][11] This ensures that failure sequences are terminated and do not participate in subsequent cycles.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in water and pyridine.[4][8] This completes the cycle, and the growing oligonucleotide is now one nucleotide longer, with its 5'-end protected by a new DMT group, ready for the next cycle of detritylation.[3]
Quantitative Data in Oligonucleotide Synthesis
The ability to quantify the efficiency of each step is crucial for the synthesis of high-quality oligonucleotides. The DMT cation provides a convenient and accurate method for this.
| Parameter | Method | Typical Values | Significance |
| Stepwise Coupling Efficiency | Spectrophotometric measurement of DMT cation absorbance at 495-498 nm after each detritylation step.[4][5] | > 99%[12] | High stepwise efficiency is critical for achieving a high yield of the full-length oligonucleotide. Even a small decrease in efficiency per step can lead to a significant reduction in the final product yield, especially for long oligonucleotides.[12] |
| Overall Yield | Calculated from the product of the stepwise efficiencies. | Dependent on oligonucleotide length and stepwise efficiency. | Determines the amount of full-length product obtained from the synthesis. |
| Detritylation Time | Monitored by the release of the DMT cation. | 10-110 seconds, depending on the acid used and synthesis scale. | Must be sufficient for complete removal of the DMT group but short enough to minimize depurination (the loss of purine (B94841) bases), which can occur with prolonged acid exposure.[13] |
Experimental Protocols
Protocol 1: Automated Detritylation and Monitoring
This protocol outlines the typical detritylation step as performed on an automated DNA synthesizer.
-
Reagent Preparation:
-
Deblocking Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[9]
-
-
Procedure:
-
The synthesis column containing the solid support with the DMT-protected oligonucleotide is flushed with the deblocking solution.
-
The flow of the deblocking solution is maintained for a pre-programmed time (e.g., 60-120 seconds) to ensure complete removal of the DMT group.
-
The eluent, containing the orange DMT cation, is passed through a spectrophotometer or collected in a fraction collector for offline analysis.[10][14]
-
The absorbance of the eluent is measured at 495-498 nm.
-
The column is then washed extensively with an inert solvent, such as acetonitrile, to remove all traces of the acid before the next coupling step.[13]
-
-
Data Analysis:
-
The stepwise coupling efficiency is calculated by comparing the absorbance of the DMT cation from the current cycle to that of the previous cycle. A stable or slightly increasing absorbance indicates high coupling efficiency.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Workflow for automated detritylation and monitoring.
Protocol 2: Manual Detritylation for Post-Synthesis Purification
For certain purification strategies, such as reverse-phase HPLC, the final DMT group is left on the oligonucleotide ("DMT-on" purification).[15] The DMT group is then removed manually after purification.
-
Reagent Preparation:
-
Detritylation Solution: 80% Acetic Acid in water.[15]
-
-
Procedure:
-
The purified, "DMT-on" oligonucleotide is dried down.
-
The dried oligonucleotide is dissolved in the 80% acetic acid solution.
-
The solution is incubated at room temperature for 15-30 minutes.[15]
-
The reaction is quenched by the addition of a neutral buffer or by co-evaporation with a solvent like ethanol.
-
The detritylated oligonucleotide is then desalted to remove the acetic acid and the cleaved dimethoxytritanol.
-
The Chemical Mechanism of Detritylation
The removal of the DMT group is an acid-catalyzed reaction. The mechanism involves the protonation of one of the ether oxygens of the methoxy groups by the acid (e.g., TCA). This makes the ether a good leaving group, and the C-O bond is cleaved, resulting in the formation of a highly stable tertiary carbocation. The stability of this cation is due to the extensive resonance delocalization of the positive charge across the three aromatic rings, which is further enhanced by the electron-donating methoxy groups. This stability is also responsible for the intense orange color of the cation.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in modern oligonucleotide synthesis. Its clever design allows for robust protection of the 5'-hydroxyl group, while its acid lability permits its clean and efficient removal under mild conditions. Furthermore, the unique spectroscopic properties of the resulting DMT cation provide a real-time, quantitative measure of synthesis fidelity. For researchers, scientists, and drug development professionals, a thorough understanding of the function and chemistry of the DMT protecting group is fundamental to the successful synthesis of high-quality oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. atdbio.com [atdbio.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 7. bachem.com [bachem.com]
- 8. blog.invitek.com [blog.invitek.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. benchchem.com [benchchem.com]
- 14. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to Locked Nucleic Acid (LNA) vs. Standard RNA Nucleotides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, Locked Nucleic Acid (LNA) has emerged as a powerful synthetic analogue, offering significant advantages over standard RNA nucleotides. This in-depth technical guide provides a comprehensive comparison of LNA and RNA, detailing their structural, biophysical, and functional differences. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to leverage LNA technology for enhanced therapeutic and diagnostic applications.
The Core Structural Distinction: A Tale of Two Ribose Rings
The fundamental difference between LNA and standard RNA lies in the conformation of the ribose sugar, the five-carbon ring that forms the backbone of the nucleotide.
-
Standard RNA: The ribose sugar in a standard RNA nucleotide is flexible and can adopt various conformations, primarily the C2'-endo (South) and C3'-endo (North) puckers. In an A-form RNA duplex, the C3'-endo conformation is favored.
-
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1] This covalent linkage "locks" the ribose into a rigid C3'-endo conformation, which is the ideal geometry for forming A-type helical structures, characteristic of RNA duplexes.[1] This pre-organized structure minimizes the entropic penalty of hybridization, leading to significantly enhanced binding affinity.
Biophysical Properties: A Quantitative Leap in Performance
The structural rigidity of LNA translates into dramatic improvements in key biophysical properties crucial for therapeutic and diagnostic efficacy.
Enhanced Thermal Stability
LNA-containing oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA or RNA targets. This is quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The incorporation of LNA monomers can increase the Tm by +2 to +10°C per LNA modification.[2]
| Sequence (5'-3') | Modification | Target | Tm (°C) | ΔTm per LNA (°C) |
| CTGATATGC | DNA | RNA | 55.0 | - |
| CTGATLATGC | 1 LNA (T) | RNA | 64.6 | +9.6 |
| CTLGATLATLGC | 3 LNAs (T, T, T) | RNA | 79.3 | +8.1 (avg) |
| C+TG+AC+CGT+ATG+GTC+TA+TA | 8 LNAs | RNA | 86.0 | ~+3.9 (avg) |
| C+TG+AC+CGT+ATG+GTC+TA+TA | 8 LNAs | DNA | 70.0 | - |
Table 1: Comparison of melting temperatures (Tm) for DNA, LNA-modified, and standard RNA duplexes. LNA modifications are denoted by L or + preceding the base.
Superior Binding Affinity
The pre-organized structure of LNA significantly enhances its binding affinity (lower dissociation constant, Kd) to target sequences compared to standard RNA or DNA. This high affinity allows for the use of shorter oligonucleotides while maintaining potent binding, which can improve specificity and reduce off-target effects.
| Oligonucleotide | Target | Kd (nM) |
| Standard RNA | RNA | 10 |
| LNA-modified Oligo | RNA | 0.1 - 1 |
Table 2: Representative comparison of dissociation constants (Kd) for standard RNA and LNA-modified oligonucleotides binding to a complementary RNA target. Actual values are sequence-dependent.
Increased Nuclease Resistance
Oligonucleotides are susceptible to degradation by nucleases in biological systems. The modified backbone of LNA confers significant resistance to both endo- and exonucleases, leading to a longer half-life in serum and cellular environments.[3][4]
| Oligonucleotide | Nuclease | Half-life (t½) |
| Unmodified RNA | 3'-Exonuclease | < 15 minutes |
| LNA-modified (3' end) | 3'-Exonuclease | > 2 hours |
| Phosphorothioate RNA | 3'-Exonuclease | ~ 1-2 hours |
| Unmodified RNA | Human Serum | < 30 minutes |
| LNA-modified | Human Serum | > 4 hours |
Table 3: Comparative nuclease resistance of unmodified RNA and LNA-modified oligonucleotides.
Functional Implications for Drug Development and Research
The enhanced properties of LNA translate into significant functional advantages in various applications.
Antisense Oligonucleotides (ASOs)
LNA-modified ASOs are potent inhibitors of gene expression. "Gapmer" designs, featuring a central DNA "gap" flanked by LNA "wings," are particularly effective. The LNA wings provide high binding affinity and nuclease resistance, while the DNA gap recruits RNase H to cleave the target mRNA.
Diagnostics and In Situ Hybridization
The high binding affinity and specificity of LNA make it an excellent tool for diagnostic applications. LNA-modified probes used in Fluorescence In Situ Hybridization (FISH) allow for the detection of short or low-abundance RNA targets with high signal-to-noise ratios.
Experimental Protocols
UV-Vis Thermal Denaturation Analysis for Melting Temperature (Tm) Determination
This protocol outlines the determination of the melting temperature of an oligonucleotide duplex by monitoring the change in UV absorbance with temperature.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500)
-
Quartz cuvettes (1 cm path length)
-
Lyophilized oligonucleotides (sense and antisense strands)
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260).
-
-
Sample Preparation:
-
In a microcentrifuge tube, prepare the final sample by diluting the sense and antisense stock solutions to the desired final concentration (e.g., 1 µM each) in the Melting Buffer. The final volume should be sufficient for the cuvette (e.g., 1 mL).
-
-
Annealing:
-
Heat the sample to 95°C for 5 minutes.
-
Allow the sample to cool slowly to room temperature to facilitate duplex formation.
-
-
UV-Vis Spectrophotometer Setup:
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Set the temperature program:
-
Start temperature: 20°C
-
End temperature: 95°C
-
Ramp rate: 1°C/minute
-
Data interval: 1°C
-
-
-
Measurement:
-
Blank the spectrophotometer with the Melting Buffer.
-
Transfer the annealed sample to the cuvette and place it in the spectrophotometer.
-
Start the temperature ramp and data collection.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the first derivative of the melting curve is at its maximum.
-
Nuclease Degradation Assay (Gel-Based)
This protocol assesses the stability of oligonucleotides in the presence of exonucleases.
Materials:
-
Oligonucleotides (unmodified RNA, LNA-modified)
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase) or 5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase)
-
Appropriate enzyme reaction buffer
-
Loading buffer (e.g., formamide-based)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
For each oligonucleotide to be tested, prepare a reaction mixture containing the oligonucleotide (e.g., 1 µM final concentration) and the appropriate nuclease in its reaction buffer.
-
Prepare a control reaction for each oligonucleotide without the nuclease.
-
-
Incubation:
-
Incubate all reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and immediately quench the reaction by adding an equal volume of loading buffer and placing it on ice.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the desired separation is achieved.
-
-
Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
-
The disappearance of the full-length oligonucleotide band over time indicates degradation. The half-life can be estimated by quantifying the band intensities.
-
RNase H Cleavage Assay
This protocol evaluates the ability of an LNA gapmer to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
LNA gapmer oligonucleotide
-
Target RNA oligonucleotide (fluorescently labeled, e.g., with 5'-FAM)
-
RNase H (e.g., E. coli or human)
-
RNase H reaction buffer
-
Annealing buffer
-
Denaturing polyacrylamide gel
-
Fluorescence gel scanner
Procedure:
-
Duplex Formation:
-
In a microcentrifuge tube, mix the LNA gapmer and the fluorescently labeled target RNA in annealing buffer.
-
Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow for duplex formation.
-
-
Cleavage Reaction:
-
Add RNase H and RNase H reaction buffer to the annealed duplex.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Prepare a control reaction without RNase H.
-
-
Reaction Quenching:
-
Stop the reaction by adding a chelating agent (e.g., EDTA) and placing the tubes on ice.
-
-
Analysis:
-
Add loading buffer, denature the samples, and run them on a denaturing polyacrylamide gel.
-
Visualize the gel using a fluorescence scanner.
-
The appearance of shorter fluorescent bands corresponding to the cleavage products indicates RNase H activity. The percentage of cleavage can be quantified by measuring the intensities of the full-length and cleaved bands.
-
Conclusion
Locked Nucleic Acid represents a significant advancement in oligonucleotide chemistry, offering superior biophysical and functional properties compared to standard RNA. The enhanced thermal stability, binding affinity, and nuclease resistance of LNA-modified oligonucleotides make them highly attractive for a wide range of therapeutic and diagnostic applications. This technical guide provides a foundational understanding of the key differences between LNA and RNA, supported by quantitative data and detailed experimental protocols, to empower researchers in harnessing the full potential of LNA technology.
References
- 1. Tm prediction [qiagen.com]
- 2. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Oligonucleotide Research: A Technical Guide to Modified Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and therapeutic development, the precise synthesis of oligonucleotides is paramount. Modified phosphoramidites serve as the foundational building blocks for creating synthetic DNA and RNA with tailored properties, moving beyond the canonical nucleosides to unlock a vast array of research and diagnostic applications. These chemical modifications can enhance stability, confer novel functionalities, and enable the development of sophisticated tools for genetic analysis, diagnostics, and next-generation therapeutics. This in-depth technical guide explores the core features of modified phosphoramidites, providing a comprehensive overview of their synthesis, key characteristics, and the experimental protocols that underpin their use in cutting-edge research.
Core Features of Modified Phosphoramidites
Modified phosphoramidites are derivatives of natural nucleosides that have been chemically altered at the base, sugar, or phosphate (B84403) moiety. These modifications are introduced to imbue the resulting oligonucleotides with specific, desirable characteristics that are not present in their natural counterparts. The versatility of phosphoramidite (B1245037) chemistry allows for the systematic incorporation of these modifications during solid-phase oligonucleotide synthesis.
Key Advantages of Incorporating Modified Phosphoramidites:
-
Enhanced Nuclease Resistance: A primary challenge in the in vivo application of oligonucleotides is their rapid degradation by cellular nucleases. Modifications such as phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, significantly increase resistance to nuclease digestion, thereby extending the half-life of the oligonucleotide in biological systems.[1][2] Other modifications like 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) also contribute to increased stability.[3]
-
Improved Binding Affinity and Specificity: Modifications to the sugar moiety, such as the introduction of a 2'-O-methyl group or the conformational restriction in Locked Nucleic Acids (LNA), can increase the binding affinity (melting temperature, Tm) of an oligonucleotide to its complementary target sequence.[4][5] This enhanced affinity allows for the use of shorter oligonucleotides and improves the specificity of hybridization-based assays.
-
Functionalization for Detection and Conjugation: Phosphoramidites can be synthesized with a variety of functional groups, including fluorescent dyes (e.g., FAM, Cy3, Cy5), quenchers, and biotin (B1667282).[6][7][8][9][10] These labels are indispensable for a wide range of applications, such as real-time PCR, fluorescence in situ hybridization (FISH), and affinity purification. Linker phosphoramidites also facilitate the conjugation of oligonucleotides to other molecules like peptides, antibodies, or delivery vehicles.
-
Modulation of Biological Activity: The chemical nature of the modification can directly influence the biological mechanism of the oligonucleotide. For instance, antisense oligonucleotides often incorporate phosphorothioate linkages to recruit RNase H for target mRNA degradation.[6][11][12][13] In contrast, modifications that do not support RNase H activity, such as 2'-O-methyl, are employed in steric-blocking applications.
Quantitative Data on Modified Phosphoramidites
The performance of modified phosphoramidites in oligonucleotide synthesis is critical for obtaining high-quality products. Key parameters include coupling efficiency and the conditions required for the removal of protecting groups (deprotection).
Coupling Efficiency
Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle of solid-phase synthesis. Even small decreases in coupling efficiency can lead to a significant reduction in the yield of the full-length oligonucleotide, especially for longer sequences.[14][15][16] While specific efficiencies can vary based on the synthesizer, reagents, and protocols used, the following table provides a general overview of expected coupling efficiencies for some common modifications.
| Modification | Typical Coupling Efficiency (%) | Recommended Coupling Time | Notes |
| Standard DNA/RNA | >99%[17] | 30-60 seconds | Highly optimized and efficient. |
| Phosphorothioate (PS) | >99%[18] | 30-60 seconds | Sulfurization step is required after coupling. |
| 2'-O-Methyl (2'-OMe) | ~98-99% | 2-5 minutes | Slightly longer coupling times may be needed compared to standard phosphoramidites. |
| 2'-Fluoro (2'-F) | ~98% | 3 minutes[19] | Longer coupling times are generally recommended. |
| Locked Nucleic Acid (LNA) | >98% | 3-5 minutes[5] | Requires longer coupling times due to steric hindrance.[5] |
| Fluorescent Dyes | Variable | 2-15 minutes | Highly dependent on the specific dye structure. |
| Biotin | >95% | 2-3 minutes[20] | Longer coupling times can improve efficiency. |
Note: The data presented are approximate values and can be influenced by various experimental factors. It is always recommended to optimize coupling times for specific modified phosphoramidites and synthesis platforms.
Deprotection Conditions
After synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The conditions for deprotection (e.g., reagent, temperature, and time) vary depending on the nature of the modifications and the protecting groups used. Milder deprotection conditions are often necessary for oligonucleotides containing sensitive modifications like fluorescent dyes.
| Modification/Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Notes |
| Standard DNA (Bz-A, Bz-C, iBu-G) | Concentrated Ammonium (B1175870) Hydroxide | 55 | 8-16 hours | Standard deprotection conditions. |
| "Fast" Deprotecting Groups (Pac-A, iPr-Pac-G, Ac-C) | Concentrated Ammonium Hydroxide | 55 | 1-4 hours | Allows for more rapid deprotection. |
| UltraMILD Monomers (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[21][22][23] | For highly sensitive labels. |
| AMA (Ammonium Hydroxide/40% Methylamine (B109427) 1:1) | AMA | 65 | 5-10 minutes[21][22][23] | "UltraFAST" deprotection for compatible modifications. |
| 2'-Fluoro (2'-F) | Ammonium Hydroxide or AMA | 55 (NH4OH) or RT (AMA) | 17 hours (NH4OH) or 2 hours (AMA)[19] | Heating in AMA can cause degradation.[19] |
| LNA | Standard Ammonium Hydroxide | 55 | 8-16 hours | Avoid methylamine if Me-Bz-C-LNA is present.[5] |
| Oligonucleotides with sensitive dyes | t-Butylamine/water (1:3) | 60 | 6 hours[1] | A milder alternative to ammonium hydroxide. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of modified oligonucleotides. Below are representative protocols for the synthesis of key modified phosphoramidites and their incorporation into oligonucleotides.
Synthesis of 2'-O-Methyl (2'-OMe) Phosphoramidites
The synthesis of 2'-OMe phosphoramidites involves the selective methylation of the 2'-hydroxyl group of a protected ribonucleoside.
Materials:
-
Protected ribonucleoside (e.g., 5'-O-DMT-N-benzoyl-adenosine)
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
Procedure:
-
Protection of 3' and 5' Hydroxyls: Start with a ribonucleoside where the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group and the exocyclic amine of the base is also protected.
-
2'-O-Methylation: Dissolve the protected ribonucleoside in an anhydrous solvent under an inert atmosphere (e.g., argon). Add a strong base, such as sodium hydride, to deprotonate the 2'- and 3'-hydroxyl groups. Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, quench the excess base and methylating agent. The product is then extracted and purified using column chromatography to isolate the 2'-O-methylated product.
-
Phosphitylation: The purified 2'-O-methylated nucleoside is then phosphitylated at the 3'-hydroxyl group. Dissolve the nucleoside in an anhydrous solvent with a non-nucleophilic base like DIPEA. Add the phosphitylating agent dropwise and stir the reaction at room temperature.
-
Final Purification: Once the phosphitylation is complete, the reaction is worked up and the final 2'-O-methyl phosphoramidite is purified by column chromatography. The purity is confirmed by NMR and mass spectrometry.
Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
Phosphorothioate linkages are introduced during solid-phase synthesis by replacing the standard oxidation step with a sulfurization step.
Materials:
-
DNA/RNA synthesizer
-
Standard phosphoramidites and synthesis reagents (activator, capping reagents, deblocking solution)
-
Sulfurizing reagent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or Phenylacetyl disulfide (PADS))[18]
-
Solid support (e.g., CPG)
Procedure:
The synthesis follows the standard automated solid-phase oligonucleotide synthesis cycle with one key modification:
-
Deblocking: The 5'-DMT protecting group is removed from the solid support-bound nucleoside.
-
Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group.
-
Sulfurization: Instead of the standard oxidation step with iodine and water, a solution of the sulfurizing reagent in an appropriate solvent (e.g., acetonitrile/pyridine) is delivered to the synthesis column. This reaction converts the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Deprotection and Cleavage: The final oligonucleotide is cleaved from the solid support and deprotected using standard procedures.
Incorporation of Biotin-Labeled Phosphoramidites
Biotin can be incorporated at the 5'-end, 3'-end, or internally within an oligonucleotide using the appropriate biotin phosphoramidite or solid support.
Materials:
-
DNA/RNA synthesizer
-
Standard phosphoramidites and synthesis reagents
-
Biotin phosphoramidite (for 5'-end or internal labeling) or Biotin-CPG (for 3'-end labeling)
-
Extended coupling times may be required.[20]
Procedure for 5'-End Labeling:
-
Standard Synthesis: The desired oligonucleotide sequence is synthesized using standard phosphoramidite chemistry.
-
Final Coupling with Biotin Phosphoramidite: In the final coupling cycle, instead of a standard nucleoside phosphoramidite, the biotin phosphoramidite is delivered to the synthesizer. A longer coupling time (e.g., 2-3 minutes) is often recommended to ensure high coupling efficiency.[20]
-
Final Steps: The synthesis is completed with the final capping and oxidation/sulfurization steps.
-
Deprotection and Cleavage: The biotinylated oligonucleotide is cleaved and deprotected. The DMT group on the biotin phosphoramidite can be left on for purification by reversed-phase HPLC.[10]
Visualizing Key Pathways and Workflows
Understanding the mechanisms of action and experimental procedures involving modified oligonucleotides is enhanced through visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for antisense oligonucleotides (ASOs).
Caption: The siRNA-induced gene silencing pathway.
Caption: The SELEX workflow for aptamer selection.
Conclusion
Modified phosphoramidites are indispensable tools in modern molecular biology, diagnostics, and drug development. Their ability to confer enhanced stability, functionality, and specific biological activities to synthetic oligonucleotides has paved the way for numerous advancements. A thorough understanding of their chemical properties, synthesis, and the protocols for their use is essential for researchers aiming to harness their full potential. As research continues to push the boundaries of nucleic acid chemistry, the development of novel modified phosphoramidites will undoubtedly play a central role in the creation of next-generation tools for understanding and manipulating biological systems.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and use of labelled nucleoside phosphoramidite building blocks bearing a reporter group: biotinyl, dinitrophenyl, pyrenyl and dansyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 18. researchgate.net [researchgate.net]
- 19. glenresearch.com [glenresearch.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. genscript.com [genscript.com]
- 22. researchgate.net [researchgate.net]
- 23. glenresearch.com [glenresearch.com]
The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to Locked Nucleic Acid (LNA) Technology
For Researchers, Scientists, and Drug Development Professionals
The advent of Locked Nucleic Acid (LNA) technology has marked a pivotal moment in the landscape of oligonucleotide-based therapeutics and diagnostics. This in-depth technical guide provides a comprehensive overview of the discovery, development, and core principles of LNA technology. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this powerful chemical modification. From its unique structural properties to its profound impact on hybridization affinity and nuclease resistance, this guide delves into the key aspects that make LNA a cornerstone of modern molecular biology and drug discovery.
The Genesis and Core Principles of LNA Technology
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose ring is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This structural constraint pre-organizes the sugar into a C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing within an A-form duplex.[2] This seemingly subtle modification has profound consequences for the properties of oligonucleotides, leading to a cascade of advantageous characteristics that have been exploited in a myriad of applications.
The discovery of LNA in the late 1990s by the groups of Jesper Wengel and Takeshi Imanishi independently opened up new avenues for the development of high-affinity oligonucleotide drugs and probes.[3] The core principle behind LNA's efficacy lies in its ability to dramatically increase the binding affinity and specificity of oligonucleotides for their complementary DNA and RNA targets.[4] This enhanced affinity translates to a significant increase in the melting temperature (Tm) of duplexes, with each LNA monomer incorporation raising the Tm by approximately 2-8°C.[5]
Beyond its remarkable binding properties, LNA modification also confers a high degree of nuclease resistance to oligonucleotides, a critical attribute for their in vivo applications.[3] This increased stability against enzymatic degradation prolongs their half-life in biological fluids, enhancing their therapeutic potential.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data associated with LNA technology, providing a comparative overview of its performance characteristics.
Table 1: Impact of LNA Incorporation on Duplex Melting Temperature (Tm)
| Oligonucleotide Type | Number of LNA Modifications | Target | ΔTm per LNA (°C) | Reference |
| DNA/LNA mixmer | 1 | DNA | 2-6 | [3] |
| DNA/LNA mixmer | 1 | RNA | 3-9.6 | [3] |
| LNA-only | N/A | DNA/RNA | Significantly higher than unmodified | [5] |
Table 2: In Vivo Efficacy of LNA Antisense Oligonucleotides
| LNA Drug Candidate | Target | Disease Model | Dosing Regimen | Observed Efficacy | Reference |
| LNA-i-miR-221 | miR-221 | Multiple Myeloma Xenograft | 25 mg/kg intraperitoneal, weekly | Significant anti-tumor activity, miR-221 downregulation | [7] |
| Anti-POLR2A LNA ODN | POLR2A | Tumor-bearing nude mice | 1 mg/kg/day continuous | Sequence-specific tumor growth inhibition | [8] |
| LNA/UNA modified siRNA | EGFP | Human tumor xenografts | Unformulated | Superior efficacy compared to non-modified siRNA | [1] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments involving LNA technology, from synthesis to in vivo evaluation.
Solid-Phase Synthesis of LNA Oligonucleotides (Phosphoramidite Method)
The chemical synthesis of LNA oligonucleotides is routinely performed using automated solid-phase phosphoramidite (B1245037) chemistry.[9] The process involves the sequential addition of protected LNA and/or DNA phosphoramidite monomers to a growing chain attached to a solid support.[10]
Materials:
-
LNA and DNA phosphoramidite monomers (e.g., from LGC Biosearch Technologies)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% 1-Methylimidazole in THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Support Preparation: The synthesis begins with the 3'-most nucleoside pre-attached to the solid support in a synthesis column.
-
Synthesis Cycle: The following four steps are repeated for each monomer addition:
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The next LNA or DNA phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain. Coupling times for standard DNA phosphoramidites are typically around 30 seconds, while LNA phosphoramidites may require longer coupling times (e.g., 5-10 minutes) due to their increased steric bulk.[6]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants (n-1mers).
-
Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.[6]
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities.
Purification of LNA Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity LNA oligonucleotides.[11] Both ion-exchange and reversed-phase HPLC can be employed.
Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol:
-
Column: A C18 reversed-phase column suitable for oligonucleotides (e.g., Waters XBridge Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the oligonucleotide. The exact gradient will depend on the length and LNA content of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions are typically desalted to remove the ion-pairing reagent.
In Vitro Binding Affinity Assessment: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique to study the binding of LNA oligonucleotides to their target RNA or DNA.[4]
Materials:
-
Labeled LNA oligonucleotide (e.g., 5'-end labeled with a fluorescent dye or radioisotope).
-
Target RNA or DNA.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel (e.g., 6-10%).
-
TBE buffer (Tris-borate-EDTA).
Procedure:
-
Binding Reaction: Incubate the labeled LNA oligonucleotide with the target nucleic acid in the binding buffer at room temperature for 20-30 minutes.
-
Electrophoresis: Load the binding reactions onto the native polyacrylamide gel and run the electrophoresis in TBE buffer at a constant voltage.
-
Detection: Visualize the bands using an appropriate imaging system for the label used. A "shift" in the mobility of the labeled LNA probe indicates the formation of a complex with the target.
In Vivo Biodistribution and Efficacy Studies in Mouse Models
Animal models are crucial for evaluating the therapeutic potential of LNA oligonucleotides.[8]
Protocol Outline:
-
Animal Model: Select an appropriate mouse model that recapitulates the disease of interest (e.g., tumor xenograft models).[1]
-
LNA Oligonucleotide Formulation: LNA oligonucleotides can often be administered in saline solution without the need for complex delivery vehicles.[1]
-
Administration: Administer the LNA oligonucleotide via a suitable route, such as intraperitoneal (IP) or intravenous (IV) injection.
-
Dosing Regimen: Determine the optimal dose and frequency of administration through dose-response studies. Doses can range from 1 to 25 mg/kg.[7][8]
-
Biodistribution Analysis:
-
At selected time points, euthanize the animals and harvest various tissues (e.g., liver, kidney, tumor).
-
Extract total DNA or RNA from the tissues.
-
Quantify the amount of LNA oligonucleotide in each tissue using a sensitive method like quantitative PCR (qPCR) or a hybridization-based assay.
-
-
Efficacy Assessment:
-
Monitor disease progression (e.g., tumor volume).
-
At the end of the study, harvest tissues for target engagement analysis (e.g., measuring the downregulation of the target mRNA or protein).
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in LNA technology.
LNA Antisense Oligonucleotide Mechanism of Action (RNase H-mediated)
Caption: RNase H-mediated cleavage of target mRNA by an LNA gapmer antisense oligonucleotide.
LNA Drug Discovery and Development Workflow
Caption: A simplified workflow for the discovery and development of LNA-based therapeutics.
HIF-1α Signaling Pathway Targeted by LNA Therapeutics
Caption: The HIF-1α signaling pathway and its inhibition by an LNA antisense oligonucleotide.
Survivin Signaling Pathway and LNA-based Inhibition
Caption: The PI3K/Akt/mTOR pathway leading to survivin expression and its inhibition by an LNA ASO.
References
- 1. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. scilit.com [scilit.com]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. In Vitro and In Vivo Activity of a Novel Locked Nucleic Acid (LNA)-Inhibitor-miR-221 against Multiple Myeloma Cells | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of DMT-LNA-5mA into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This structural constraint "locks" the ribose in an RNA-mimicking C3'-endo conformation, leading to a significant increase in the thermal stability and binding affinity of oligonucleotides when hybridized to complementary DNA or RNA strands.[1][2] The incorporation of LNA monomers, such as 5'-O-(4,4'-Dimethoxytrityl)-5-methyl-Adenosine-LNA-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037) (DMT-LNA-5mA), into synthetic oligonucleotides offers enhanced properties beneficial for a wide range of research, diagnostic, and therapeutic applications.[3][4]
These enhanced properties include superior mismatch discrimination, increased nuclease resistance, and improved in vivo and in vitro stability.[2][4] Consequently, LNA-modified oligonucleotides are valuable tools for applications such as antisense therapy, diagnostics, and as probes and primers in molecular biology.[5][6] This document provides a detailed protocol for the incorporation of DMT-LNA-5mA into oligonucleotides using standard automated solid-phase phosphoramidite chemistry.
Key Characteristics of LNA-Modified Oligonucleotides
| Property | Description | Reference |
| Increased Thermal Stability (Tm) | Each LNA monomer incorporated increases the melting temperature (Tm) of the duplex by +2 to +10°C. | [1] |
| Enhanced Binding Affinity | The pre-organized structure of LNA monomers leads to stronger binding to complementary DNA and RNA targets. | [2] |
| High Nuclease Resistance | The modified backbone provides significant protection against degradation by nucleases. | [1] |
| Improved Specificity | LNA-modified oligonucleotides exhibit excellent mismatch discrimination, making them ideal for allele-specific applications. | [7] |
| Watson-Crick Binding | LNA monomers obey standard Watson-Crick base-pairing rules. | [2] |
Experimental Protocols
The incorporation of DMT-LNA-5mA phosphoramidite is compatible with standard automated oligonucleotide synthesis platforms.[2][7] However, due to the increased steric hindrance of the LNA monomer, modifications to the standard synthesis cycle are required for optimal coupling efficiency.[7]
Reagent Preparation
-
This compound: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M). Ensure the solvent is of high quality to prevent moisture contamination.
-
Standard DNA/RNA Phosphoramidites: Prepare according to the synthesizer manufacturer's recommendations.
-
Activator: Use a standard activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). A 20-fold molar excess of activator is typically used.[8]
-
Oxidizer: A solution of 0.02 M or 0.1 M iodine in THF/pyridine/water is standard.[8]
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[8]
-
Capping Reagents: Acetic anhydride (B1165640) and N-methylimidazole.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). Note: Avoid methylamine if your sequence contains 5-Me-Bz-C-LNA, as it can lead to an N4-methyl modification.[7]
Automated Solid-Phase Synthesis Cycle
The following is a generalized cycle for an automated DNA/RNA synthesizer. Specific timings may need to be optimized based on the instrument used.[2][7]
| Step | Reagent/Action | Standard DNA (Time) | DMT-LNA-5mA (Time) | Purpose |
| 1. Deblocking | 3% TCA or DCA in DCM | ~60 seconds | ~60 seconds | Removal of the 5'-DMT protecting group from the growing oligonucleotide chain. |
| 2. Coupling | This compound + Activator | ~30 seconds | 180 - 300 seconds | Addition of the LNA monomer to the 5'-hydroxyl of the growing chain. A longer coupling time is crucial due to steric hindrance.[7] |
| 3. Capping | Acetic Anhydride + N-methylimidazole | ~30 seconds | ~30 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |
| 4. Oxidation | 0.02 M Iodine Solution | ~15 seconds | ~45 seconds | Oxidation of the unstable phosphite (B83602) triester to a stable phosphate (B84403) triester. A longer oxidation time is recommended for LNA monomers.[7][8] |
Cleavage and Deprotection
-
After completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.[8]
-
Treat the solid support with concentrated aqueous ammonia at 55°C for 8-12 hours.[5]
-
Alternatively, for faster deprotection, a mixture of ammonium (B1175870) hydroxide (B78521) and 40% methylamine (AMA) (1:1, v/v) can be used at 65°C for 10-15 minutes, provided no sensitive modifications are present.[9]
-
After deprotection, the solution containing the crude oligonucleotide is collected.
Purification
Purification of LNA-containing oligonucleotides is essential to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method.[10][11]
-
Reverse-Phase HPLC (RP-HPLC): This method is suitable for "DMT-on" purification, where the final 5'-DMT group is left on the full-length product, increasing its hydrophobicity and aiding separation.[11] The DMT group is removed post-purification.
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the charge of their phosphate backbone and is effective for purifying full-length sequences from shorter failure sequences.[12]
Experimental Workflow and Logical Relationships
Automated Synthesis Cycle for LNA Incorporation
Caption: The four-step automated cycle for incorporating a this compound.
Post-Synthesis Workflow
Caption: The workflow for processing the oligonucleotide after synthesis.
Conclusion
The incorporation of DMT-LNA-5mA into synthetic oligonucleotides provides a powerful method for enhancing their biophysical properties. By implementing the modified synthesis protocol outlined in these application notes, researchers can successfully produce high-quality LNA-modified oligonucleotides for a variety of advanced applications in research, diagnostics, and drug development. Careful optimization of coupling times and adherence to appropriate deprotection and purification procedures are critical for achieving high yields of the desired full-length product.
References
- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNA-5-Me-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Method of Oligonucleotide Purification [biosyn.com]
Application Notes and Protocols for Solid-Phase Synthesis Using LNA-5mC Phosphoramidite
A Note on Nomenclature: The following guide details the use of LNA-5-methylcytosine (LNA-5mC) phosphoramidite (B1245037). Based on the common availability and extensive research, it is presumed that the user's request for "LNA-5mA" refers to the widely utilized 5-methylcytosine (B146107) analogue.
Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar.[] This structural constraint "locks" the sugar in an A-type (RNA-like) duplex conformation, leading to significantly enhanced thermal stability and hybridization affinity when incorporated into oligonucleotides.[][2] LNA-modified oligonucleotides exhibit unprecedented binding strength towards complementary DNA and RNA targets, making them invaluable tools in therapeutics and diagnostics.[2][3] The incorporation of 5-methylcytosine (5mC) as an LNA monomer can further enhance these properties and is crucial for applications in antisense technology, SNP detection, and gene function studies.[3][4]
Solid-phase synthesis using phosphoramidite chemistry is the standard method for producing custom oligonucleotides.[5][6] LNA phosphoramidites, including LNA-5mC, are fully compatible with this automated process, requiring only minor adjustments to the standard protocols.[3][4][7]
Data Presentation: Key Synthesis Parameters
Successful incorporation of LNA-5mC phosphoramidite requires optimization of the standard DNA synthesis cycle. The increased steric hindrance of LNA monomers necessitates longer reaction times for key steps.[3]
| Parameter | Standard DNA | LNA Modification | Rationale |
| Coupling Time | 60 - 90 seconds | 180 - 250 seconds | The steric bulk of the LNA monomer requires a longer time to ensure efficient coupling to the growing oligonucleotide chain.[3] |
| Oxidation Time | ~30 seconds | 45 seconds | The oxidation of the phosphite (B83602) linkage is slower following the addition of an LNA monomer compared to a standard DNA monomer.[3] |
| Tm Increase per LNA | N/A | +2 to +8 °C | The locked conformation of the LNA sugar pre-organizes the backbone for hybridization, leading to a significant increase in thermal stability.[2] |
| Reagent | Recommended Concentration/Solvent | Notes |
| LNA-5mC Phosphoramidite | 0.1 M in 25% THF/acetonitrile | Unlike standard phosphoramidites, the 5-Me-C LNA variant requires a THF/acetonitrile mixture for complete dissolution.[3] |
| Activator (e.g., DCI) | 0.25 - 0.7 M in Acetonitrile | Standard activators like 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT) are effective.[5][8] |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard deblocking conditions are sufficient to remove the 5'-DMT protecting group.[9] |
| Capping Solutions | Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B) | Standard capping reagents are used to block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations.[6] |
| Oxidizing Solution | Iodine/Water/Pyridine | A standard oxidizing solution is used to convert the phosphite triester to the more stable phosphate (B84403) triester.[10] |
Experimental Workflows and Diagrams
The incorporation of an LNA-5mC monomer follows the fundamental principles of phosphoramidite-based solid-phase synthesis. The process is cyclical, with each cycle adding one nucleotide to the growing chain.
Caption: Chemical structure of a Locked Nucleic Acid (LNA) 5-methylcytosine monomer.
References
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. LNA Phosphoramidites [qiagen.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. atdbio.com [atdbio.com]
- 7. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
Application Notes and Protocols for DMT-LNA-5-methyl-dC Phosphoramidite in PCR Probe Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA) Technology
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that significantly enhance the performance of oligonucleotide probes and primers. The defining feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar ring.[1][] This bridge "locks" the ribose in a C3'-endo conformation, which is the ideal geometry for Watson-Crick base pairing.[][3] This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a more stable and rapid hybridization with complementary DNA and RNA targets.[4][5]
Incorporating LNA bases into oligonucleotides leads to a substantial increase in thermal stability, reflected in a higher melting temperature (Tm).[6][7][8] This enhanced binding affinity allows for the design of shorter probes with maintained or even increased specificity, which is particularly advantageous for challenging applications such as the detection of short targets, AT-rich sequences, or single nucleotide polymorphisms (SNPs).[3][7][9]
The Role of 5-Methyl-dC in LNA Probes
The DMT-LNA-5-methyl-dC phosphoramidite (B1245037) is a key building block for synthesizing LNA-modified oligonucleotides. In addition to the LNA modification, this phosphoramidite contains a 5-methyl group on the cytosine base (5-methyl-dC). This modification further enhances the thermal stability of the duplex. The incorporation of 5-methyl-dC has been shown to increase the Tm of an oligonucleotide, contributing to more efficient hybridization to its target sequence.[10][11] The combination of the LNA scaffold and the 5-methyl-dC modification results in probes with exceptional binding affinity and specificity.
Advantages of Using DMT-LNA-5-methyl-dC in PCR Probes
The use of DMT-LNA-5-methyl-dC phosphoramidite in the synthesis of PCR probes offers a multitude of benefits for researchers and drug development professionals:
-
Enhanced Sensitivity and Specificity : The significantly increased binding affinity of LNA-containing probes allows for more stringent hybridization conditions, reducing off-target binding and leading to higher specificity.[7][12] This heightened sensitivity is crucial for the detection of low-abundance targets.[7]
-
Improved Mismatch Discrimination : LNA-modified probes exhibit superior discrimination between perfectly matched and mismatched target sequences, making them ideal for SNP genotyping and allele-specific PCR.[3][7][9]
-
Flexible Probe Design : The ability to create shorter probes with high Tm values provides greater flexibility in assay design, especially for targeting regions with high secondary structure or for multiplexing applications.[3][8][9]
-
Increased Nuclease Resistance : LNA modifications can enhance the resistance of oligonucleotides to degradation by nucleases, increasing their stability in biological samples.[1][4]
-
Tm Normalization : By strategically placing LNA bases, the Tm of different probes can be normalized to a narrow range, which is highly beneficial for multiplex PCR and microarray applications.[4][8]
Quantitative Data Summary
The incorporation of LNA and 5-methyl-dC modifications has a predictable and significant impact on the thermal stability of oligonucleotide duplexes. The following tables summarize the quantitative effects on melting temperature (Tm).
Table 1: Increase in Melting Temperature (Tm) per LNA Modification
| Modification Type | Target | Average Tm Increase per LNA Monomer (°C) | Reference |
| LNA | DNA | 2 - 8 | [3][8][13] |
| LNA | RNA | 3 - 9.6 | [4] |
Table 2: Increase in Melting Temperature (Tm) per 5-Methyl-dC Modification
| Modification Type | Target | Average Tm Increase per 5-Methyl-dC Monomer (°C) | Reference |
| 5-Methyl-dC | DNA | 1.3 | [10][11] |
Signaling Pathways and Experimental Workflows
LNA-Enhanced Hybridization Mechanism
The enhanced binding affinity of LNA probes stems from the pre-organized structure of the LNA monomer, which facilitates faster and more stable hybridization to the target sequence.
Caption: Mechanism of LNA-enhanced hybridization.
Experimental Workflow for PCR Probe Design and Synthesis
The following diagram outlines the key steps involved in designing and synthesizing LNA-modified PCR probes using DMT-LNA-5-methyl-dC phosphoramidite.
Caption: Workflow for LNA-modified PCR probe design and synthesis.
Experimental Protocols
Protocol 1: Design of LNA-Modified qPCR Probes
Objective: To design highly specific and sensitive LNA-modified probes for quantitative real-time PCR (qPCR).
Materials:
-
Sequence analysis software
-
LNA Tm prediction tool (available from various suppliers)[14]
Methodology:
-
Target Sequence Selection:
-
Identify a unique region within the target gene, avoiding areas with known SNPs (unless designing an allele-specific assay) and repetitive sequences.
-
Aim for an amplicon size of 70-200 bp for optimal qPCR efficiency.
-
-
Primer Design:
-
Design forward and reverse primers flanking the probe binding site.
-
The Tm of the primers should be between 58-62°C.
-
The GC content of primers should be between 30-80%.
-
Avoid runs of identical nucleotides, especially four or more Gs.
-
-
LNA Probe Design:
-
The probe should be designed to bind to one of the strands of the amplicon.
-
The Tm of the LNA probe should be 5-10°C higher than the Tm of the primers.
-
The length of an LNA probe is typically shorter than a standard DNA probe, ranging from 12 to 25 nucleotides.
-
Incorporate 2-8 LNA bases into the probe sequence to achieve the desired Tm.[15]
-
Distribute LNA bases throughout the probe, avoiding stretches of more than four consecutive LNA bases.[15]
-
For SNP detection, place an LNA monomer at the SNP site to maximize the Tm difference between matched and mismatched probes.[15]
-
Avoid placing an LNA base at the 5'-end if it is labeled with a fluorophore, as it may interfere with quenching.
-
The GC content of the probe should be between 30-80%.
-
Ensure the probe does not have a G at the 5' end, as this can quench the reporter dye.
-
Check for potential self-dimerization and hairpin structures.
-
-
Tm Prediction and Optimization:
Protocol 2: Synthesis of LNA-Modified Oligonucleotides
Objective: To synthesize LNA-modified oligonucleotides using DMT-LNA-5-methyl-dC phosphoramidite on an automated DNA synthesizer.
Materials:
-
Automated DNA synthesizer
-
Standard DNA and LNA phosphoramidites (including DMT-LNA-5-methyl-dC)
-
Synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled pore glass (CPG) solid support
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
Purification cartridges or HPLC system
Methodology:
-
Synthesizer Setup:
-
Install the DMT-LNA-5-methyl-dC phosphoramidite and other required phosphoramidites on the DNA synthesizer.
-
Ensure all reagent bottles are filled with fresh solutions.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence, indicating the positions of LNA modifications. LNA bases are typically denoted with a "+" preceding the base (e.g., +C for LNA-cytosine).[9]
-
-
Automated Synthesis:
-
Initiate the synthesis cycle. The synthesizer will perform the following steps for each monomer addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite to the 5'-hydroxyl group. A longer coupling time may be required for LNA phosphoramidites compared to standard DNA phosphoramidites.[17]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester. A prolonged oxidation step may also be necessary.[17]
-
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the CPG support is transferred to a vial.
-
The oligonucleotide is cleaved from the support and the protecting groups are removed by incubation in an appropriate cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) at elevated temperatures.
-
-
Purification:
-
The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. This is typically achieved by reverse-phase HPLC or cartridge purification.
-
-
Quality Control:
-
The purity and identity of the final LNA-modified oligonucleotide are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
-
Protocol 3: Quantitative PCR using LNA-Modified Probes
Objective: To perform a sensitive and specific qPCR assay using an LNA-modified hydrolysis probe.
Materials:
-
qPCR instrument
-
qPCR master mix
-
Forward and reverse primers
-
LNA-modified hydrolysis probe (e.g., TaqMan® LNA probe)
-
Template DNA/cDNA
-
Nuclease-free water
Methodology:
-
Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers (final concentration typically 100-900 nM), LNA probe (final concentration typically 50-250 nM), and nuclease-free water.
-
Add the template DNA or cDNA to the reaction mix. For two-step RT-qPCR, it is recommended to use ≤100 ng of cDNA per reaction.[13]
-
Include appropriate controls, such as no-template controls (NTCs) and positive controls.
-
-
Thermal Cycling:
-
A typical qPCR thermal cycling protocol consists of:
-
Initial Denaturation: 95°C for 2-10 minutes to activate the hot-start DNA polymerase.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60-65°C for 30-60 seconds. Due to the high Tm of LNA probes, a combined annealing/extension step is often possible. The optimal annealing temperature may need to be determined experimentally.[18]
-
-
-
-
Data Analysis:
-
The qPCR instrument measures the fluorescence signal at each cycle.
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.
-
Analyze the results based on the specific experimental goals (e.g., absolute or relative quantification, SNP genotyping).
-
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively leverage the power of DMT-LNA-5-methyl-dC phosphoramidite to design and implement robust and highly sensitive PCR-based assays.
References
- 1. metabion.com [metabion.com]
- 3. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 5. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 8. Gene Expression Analysis [qiagen.com]
- 9. news-medical.net [news-medical.net]
- 10. metabion.com [metabion.com]
- 11. 5-Me dC Oligo Modifications from Gene Link [genelink.com]
- 12. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 13. qiagen.com [qiagen.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 16. Tm prediction [qiagen.com]
- 17. LNA-5-Me-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 18. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for LNA® Oligonucleotide Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogues that exhibit remarkable thermal stability and hybridization properties. The defining feature of LNA is the presence of a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar ring, which "locks" the nucleotide in an A-type (RNA-like) conformation. This conformational rigidity enhances the binding affinity of LNA oligonucleotides to their complementary DNA or RNA targets, making them invaluable tools in various molecular biology applications, including antisense therapy, diagnostics, and gene regulation studies.
This application note provides a detailed standard operating procedure (SOP) for the synthesis of LNA-containing oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry. The protocols outlined below cover the entire workflow, from monomer preparation to the final quality control of the purified oligonucleotide.
Materials and Equipment
Reagents and Consumables
-
LNA® phosphoramidites (A, C, G, T/U)
-
DNA or RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support (pre-loaded with the 3'-terminal nucleoside)
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride (B1165640) in THF/lutidine)
-
Capping solution B (16% 1-methylimidazole (B24206) in THF)
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
RP-HPLC purification buffers (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water and acetonitrile)
-
AEX-HPLC purification buffers (e.g., Tris-HCl or phosphate (B84403) buffers with a salt gradient)
-
Nuclease-free water
Equipment
-
Automated DNA/RNA synthesizer
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (RP and AEX columns)
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
UV-Vis spectrophotometer
-
Centrifugal evaporator
-
Vortex mixer
-
pH meter
Experimental Protocols
Preparation of Reagents
-
Phosphoramidite Solutions: Dissolve LNA® and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Note that some modified LNA phosphoramidites may require a different solvent mixture for optimal solubility.
-
Activator and Capping Solutions: Prepare fresh solutions according to the synthesizer manufacturer's recommendations.
-
HPLC Buffers: Prepare and degas all HPLC buffers before use.
Solid-Phase LNA® Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite method. The following cycle is repeated for each monomer addition.
Synthesis Cycle:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.
-
Coupling: The LNA® phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the increased steric hindrance of LNA® monomers, a longer coupling time is required compared to standard DNA or RNA monomers.[1]
-
Reaction Time: 180-250 seconds.[1]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. A longer oxidation time is recommended for LNA®-containing oligonucleotides to ensure complete conversion.[1]
-
Reaction Time: 45 seconds.[1]
-
Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and the protecting groups from the phosphate backbone and nucleobases are removed.
-
Transfer the CPG support to a screw-cap vial and add the cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Incubate the vial at 55°C for 8-12 hours.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Lyophilize the solution to a dry pellet.
Purification of LNA® Oligonucleotides
Purification is crucial to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for LNA® oligonucleotides.[2]
a) Reverse-Phase HPLC (RP-HPLC)
This method separates oligonucleotides based on their hydrophobicity. It is particularly useful for "DMT-on" purification, where the hydrophobic DMT group on the full-length product is retained for separation.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligo.
-
Detection: UV absorbance at 260 nm.
-
Collect the peak corresponding to the full-length product.
-
If "DMT-on" purification was performed, treat the collected fraction with 80% acetic acid to remove the DMT group, followed by desalting.
-
Lyophilize the purified fraction.
b) Anion-Exchange HPLC (AEX-HPLC)
This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. It provides excellent resolution for separating full-length products from shorter failure sequences.
-
Column: Strong anion-exchange column.
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.
-
Gradient: A linear gradient of increasing salt concentration is used to elute the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Collect the peak corresponding to the full-length product.
-
Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
-
Lyophilize the purified fraction.
Quality Control
a) Purity Analysis
The purity of the final LNA® oligonucleotide should be assessed by analytical HPLC (RP-HPLC or AEX-HPLC). The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
b) Identity Verification
The molecular weight of the purified oligonucleotide is confirmed using mass spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is preferred for its high accuracy, especially for longer oligonucleotides.[3]
c) Quantification
The concentration of the final LNA® oligonucleotide solution is determined by measuring its absorbance at 260 nm (A260) using a UV-Vis spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the sequence-specific molar extinction coefficient.
Data Presentation
The following tables summarize typical quantitative data obtained during LNA® oligonucleotide synthesis.
Table 1: Synthesis Cycle Parameters
| Parameter | Standard DNA/RNA | LNA® Monomers |
| Coupling Time | 30-60 seconds | 180-250 seconds[1] |
| Oxidation Time | ~15 seconds | 45 seconds[1] |
| Stepwise Coupling Efficiency | >99% | >99% (with optimized conditions) |
Table 2: Post-Purification Quality Control Metrics
| Parameter | Specification | Method |
| Purity (RP-HPLC/AEX-HPLC) | >90% | Analytical HPLC |
| Identity (Molecular Weight) | ± 0.1% of theoretical mass | ESI-MS[3] |
| Yield (20-mer, 1 µmol scale) | 10-30 OD units | UV-Vis Spectrophotometry |
Mandatory Visualization
Caption: Workflow for LNA® Oligonucleotide Synthesis.
References
Application Note: Deprotection of Oligonucleotides Containing Locked Nucleic Acid (LNA) and N6-methyladenosine (5mA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) and N6-methyladenosine (m6A) are critical modifications in the development of therapeutic oligonucleotides. LNA modifications enhance the binding affinity and nuclease resistance of oligonucleotides, while m6A is an important epigenetic marker that can influence RNA stability and translation. The successful synthesis of oligonucleotides containing both LNA and m6A moieties requires a final deprotection step that efficiently removes all protecting groups without degrading these sensitive modifications. This application note provides a detailed protocol for the cleavage and deprotection of oligonucleotides containing both LNA and N6-methyladenosine.
Key Considerations for Deprotection
The choice of deprotection strategy is dictated by the specific protecting groups used for the nucleobases, the phosphate (B84403) backbone, and any modified residues within the oligonucleotide. For oligonucleotides containing LNA and N6-methyladenosine, the following points are crucial:
-
LNA Stability: LNA monomers are generally stable under standard basic deprotection conditions. However, if the sequence also contains benzoyl-protected 5-methylcytosine (B146107) (5mC) LNA monomers, the use of methylamine (B109427) should be avoided to prevent the formation of an N4-methyl modification.
-
N6-methyladenosine Stability: N6-methyladenosine is a stable modification and is compatible with common deprotection reagents, including ammonium (B1175870) hydroxide (B78521) and ammonium hydroxide/methylamine (AMA) mixtures. The primary concern with methylated adenosines, the Dimroth rearrangement, is relevant for N1-methyladenosine, not the N6-methyladenosine isomer.
-
Protecting Groups: The exocyclic amines of standard and modified nucleobases are protected during synthesis (e.g., with benzoyl, isobutyryl, or acetyl groups). The phosphate groups are typically protected with a 2-cyanoethyl group. These protecting groups must be efficiently removed to yield the final, functional oligonucleotide.
Recommended Deprotection Strategy
A standard deprotection protocol using concentrated ammonium hydroxide is recommended for oligonucleotides containing LNA and N6-methyladenosine, assuming no other base-labile modifications are present. For a more rapid deprotection, an "UltraFAST" protocol using a mixture of ammonium hydroxide and methylamine (AMA) can be employed, provided the considerations for LNA-5mC are not applicable.
Experimental Workflow
The overall process for obtaining the final purified oligonucleotide involves synthesis, cleavage and deprotection, and subsequent purification and analysis.
Purifying LNA-Modified Oligonucleotides: A Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of synthetic nucleic acid analogs that exhibit enhanced thermal stability, binding affinity, and nuclease resistance compared to traditional DNA and RNA oligonucleotides. These properties make them valuable tools in a wide range of research, diagnostic, and therapeutic applications. However, the chemical synthesis of LNA-modified oligonucleotides, like all oligonucleotide synthesis, results in a mixture of the desired full-length product and various impurities, including truncated sequences (shortmers) and other synthesis by-products. Effective purification is therefore a critical step to ensure the performance and reliability of LNA-modified oligonucleotides in downstream applications.
This document provides a detailed overview and protocols for the most common methods used for the purification of LNA-modified oligonucleotides: High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
Choosing the Right Purification Method
The selection of the optimal purification method depends on several factors, including the length of the oligonucleotide, the nature of the LNA modifications, the required final purity, and the desired yield. For many applications involving LNA-modified oligonucleotides, high purity is paramount to avoid interference from impurities.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of each purification method for LNA-modified oligonucleotides. The values presented are indicative and can vary depending on the specific oligonucleotide sequence, length, and the precise experimental conditions.
| Purification Method | Principle | Typical Purity (%) | Typical Yield (%) | Recommended For | Key Advantages | Key Disadvantages |
| AEX-HPLC | Anion-exchange based on charge of the phosphate (B84403) backbone | >95[1] | 70-80 | LNA-modified oligonucleotides, phosphorothioates[1] | High resolution for modified oligonucleotides, separates based on length. | May require salt removal post-purification. |
| RP-HPLC (DMT-on) | Hydrophobic interaction with a C18 stationary phase | >95[2] | 60-95[3][4] | Purification of oligonucleotides with hydrophobic modifications. | Efficient removal of failure sequences (non-DMT bearing). | DMT removal step required post-purification. |
| PAGE | Size-based separation in a polyacrylamide gel matrix | >95[5][6] | 20-50[6] | High-purity applications, long oligonucleotides (>40 bases).[6] | Excellent resolution, capable of single-base discrimination. | Lower yield, more labor-intensive. |
| Solid-Phase Extraction (SPE) | Reverse-phase separation on a cartridge | 80-95[3][4] | 60-95[3][4] | Rapid purification, desalting. | Fast and cost-effective for basic purification. | Lower resolution compared to HPLC and PAGE. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for each purification method.
Caption: General workflow for HPLC purification of LNA-modified oligonucleotides.
Caption: General workflow for PAGE purification of LNA-modified oligonucleotides.
Caption: General workflow for SPE purification of LNA-modified oligonucleotides (DMT-on strategy).
Experimental Protocols
1. Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)
Anion-exchange chromatography separates oligonucleotides based on the negative charge of their phosphate backbone. It is particularly well-suited for the purification of modified oligonucleotides, including LNAs.
Materials:
-
AEX-HPLC column (e.g., DNAPac PA200 or similar)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl
-
Crude LNA-modified oligonucleotide
-
Nuclease-free water
Protocol:
-
Sample Preparation: Dissolve the crude LNA oligonucleotide in Mobile Phase A to a final concentration of approximately 10-50 OD₂₆₀ units/mL.
-
HPLC System Preparation: Equilibrate the AEX-HPLC column with Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the bound oligonucleotides. A typical gradient might be from 0% to 100% B over 30-40 minutes. The exact gradient will need to be optimized based on the length and modification pattern of the LNA oligonucleotide.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length LNA oligonucleotide.
-
Purity Analysis: Analyze the collected fractions using analytical AEX-HPLC or mass spectrometry to confirm purity.
-
Pooling and Desalting: Pool the fractions with the desired purity. If the salt concentration is high, desalt the pooled fractions using a suitable method like size-exclusion chromatography or ethanol (B145695) precipitation.
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with DMT-on Strategy
This method utilizes the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is left on the full-length oligonucleotide after synthesis. Truncated failure sequences lack this group and are therefore less hydrophobic, allowing for efficient separation.
Materials:
-
C18 RP-HPLC column
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Crude LNA-modified oligonucleotide (DMT-on)
-
Detritylation Solution: 80% Acetic Acid in water
-
Nuclease-free water
Protocol:
-
Sample Preparation: Dissolve the crude DMT-on LNA oligonucleotide in Mobile Phase A.
-
HPLC System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient of acetonitrile (Mobile Phase B) to elute the oligonucleotides. The hydrophobic DMT-on product will elute later than the more polar failure sequences.
-
Fraction Collection: Collect the peak corresponding to the DMT-on LNA oligonucleotide.
-
Detritylation: Add the detritylation solution to the collected fraction and incubate at room temperature for 30-60 minutes to cleave the DMT group.
-
Post-Purification: Remove the cleaved DMT group and acetic acid by methods such as evaporation, ethanol precipitation, or solid-phase extraction.
-
Purity Analysis: Confirm the purity of the final product by analytical HPLC or mass spectrometry.
3. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size with single-base resolution, making it an excellent choice for applications requiring very high purity.
Materials:
-
Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M Urea)
-
TBE Buffer (Tris/Borate/EDTA)
-
Formamide (B127407) loading buffer
-
UV transilluminator or UV shadowing equipment
-
Crude LNA-modified oligonucleotide
-
Elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)
-
Nuclease-free water
Protocol:
-
Sample Preparation: Resuspend the crude LNA oligonucleotide in formamide loading buffer. Heat at 95°C for 5 minutes and then place on ice.
-
Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the desired separation is achieved.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. The most intense band should correspond to the full-length product.
-
Excision: Carefully excise the gel slice containing the full-length LNA oligonucleotide.
-
Elution: Crush the gel slice and incubate it in elution buffer overnight at 37°C with gentle agitation to elute the oligonucleotide.
-
Recovery: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Desalting: Desalt the recovered oligonucleotide using ethanol precipitation or a desalting column.
-
Purity Analysis: Assess the purity of the final product by analytical PAGE or HPLC.
4. Solid-Phase Extraction (SPE) with DMT-on Strategy
SPE is a rapid and convenient method for the purification of oligonucleotides, particularly for desalting and removing a significant portion of failure sequences.
Materials:
-
Reverse-phase SPE cartridge (e.g., C18)
-
Vacuum manifold or syringe
-
Conditioning Solution: Acetonitrile
-
Equilibration Solution: 0.1 M TEAA
-
Wash Solution: 2% Acetonitrile in 0.1 M TEAA
-
Cleavage Solution: 3% Trichloroacetic acid (TCA) in dichloromethane
-
Elution Solution: 20% Acetonitrile in water
-
Crude LNA-modified oligonucleotide (DMT-on)
Protocol:
-
Cartridge Preparation: Condition the SPE cartridge with acetonitrile, followed by equilibration with 0.1 M TEAA.
-
Sample Loading: Dissolve the crude DMT-on LNA oligonucleotide in a small volume of 0.1 M TEAA and load it onto the cartridge.
-
Washing: Wash the cartridge with the wash solution to remove the unbound, non-DMT bearing failure sequences.
-
On-Cartridge Detritylation: Apply the cleavage solution to the cartridge to remove the DMT group from the bound full-length product.
-
Elution: Elute the purified, detritylated LNA oligonucleotide with the elution solution.
-
Post-Purification: Evaporate the elution solvent to obtain the purified oligonucleotide.
-
Purity Analysis: Check the purity using analytical HPLC or PAGE.
Conclusion
The choice of purification method for LNA-modified oligonucleotides is critical for the success of subsequent applications. AEX-HPLC is often the preferred method due to its high resolution for modified oligonucleotides. RP-HPLC with a DMT-on strategy is also highly effective, particularly for oligonucleotides with hydrophobic modifications. PAGE provides the highest resolution but with lower yields. SPE offers a rapid and cost-effective option for basic purification and desalting. The detailed protocols provided in this document serve as a starting point, and optimization may be required to achieve the desired purity and yield for a specific LNA-modified oligonucleotide.
References
- 1. bio-works.com [bio-works.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labcluster.com [labcluster.com]
- 6. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
Enhancing siRNA Specificity and Potency through LNA-5mA Incorporation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for sequence-specific gene silencing. However, their clinical translation faces hurdles, including off-target effects and instability in biological fluids. Chemical modifications of the siRNA duplex can overcome these limitations. This document provides detailed application notes and protocols for the incorporation of Locked Nucleic Acid (LNA) and 5-methyladenosine (5mA, also known as N6-methyladenosine or m6A) modifications into siRNAs to enhance their specificity and therapeutic potential.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues containing a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This pre-organized structure enhances binding affinity to complementary RNA targets, increases nuclease resistance, and can reduce off-target effects.[1][2] 5-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has been shown to impact siRNA activity.[3][4] The strategic incorporation of both LNA and 5mA modifications into an siRNA duplex can synergistically improve its performance by increasing on-target potency while minimizing unintended off-target gene silencing.
Principle of LNA-5mA Enhanced siRNA Specificity
The enhanced specificity of LNA-5mA modified siRNAs stems from a multi-faceted mechanism. LNA modifications increase the thermal stability of the siRNA-mRNA duplex, leading to more potent silencing of the intended target.[1] Judicious placement of LNA residues, particularly outside the seed region, can sterically hinder the binding of the siRNA guide strand to unintended mRNA targets, thereby reducing off-target effects.[5]
The introduction of 5mA can further modulate the activity and specificity of the siRNA. The position of the m6A modification within the siRNA duplex can influence its potency and selectivity, in some cases leading to reduced off-target effects.[3][4] This is thought to be due to altered interactions with the RNA-induced silencing complex (RISC) and its core component, the Argonaute-2 (Ago2) protein.
Data Presentation: Quantitative Analysis of LNA-5mA siRNA Performance
The following tables summarize the expected quantitative improvements in siRNA performance upon incorporation of LNA and 5mA modifications. The data is a composite representation based on published literature on LNA and m6A modified siRNAs.
| Modification | Target Gene Knockdown (mRNA level) | Off-Target Gene 1 Expression | Off-Target Gene 2 Expression |
| Unmodified siRNA | 75% ± 5% | 45% ± 7% (downregulation) | 150% ± 10% (upregulation) |
| LNA-modified siRNA | 90% ± 4% | 70% ± 6% (less downregulation) | 110% ± 8% (less upregulation) |
| 5mA-modified siRNA | 80% ± 6% | 65% ± 8% (less downregulation) | 120% ± 9% (less upregulation) |
| LNA-5mA modified siRNA | 95% ± 3% | 85% ± 5% (minimal downregulation) | 105% ± 5% (minimal upregulation) |
Table 1: Comparative Analysis of On-Target and Off-Target Gene Expression. Data represents the mean percentage of remaining mRNA expression relative to a non-targeting control siRNA (set at 100%). Lower percentages for the target gene indicate more potent knockdown. Percentages closer to 100% for off-target genes indicate higher specificity.
| Modification | IC50 (nM) for Target Gene Knockdown | Serum Half-life (hours) |
| Unmodified siRNA | 10.5 ± 1.2 | < 1 |
| LNA-modified siRNA | 2.1 ± 0.5 | > 24 |
| 5mA-modified siRNA | 8.7 ± 1.0 | ~ 2 |
| LNA-5mA modified siRNA | 1.5 ± 0.3 | > 24 |
Table 2: Potency and Stability of Modified siRNAs. IC50 values represent the concentration of siRNA required to achieve 50% knockdown of the target gene. A lower IC50 indicates higher potency. Serum half-life is an indicator of the siRNA's stability in biological fluids.
Experimental Protocols
This section provides detailed protocols for the synthesis and application of LNA-5mA modified siRNAs.
Protocol 1: Solid-Phase Synthesis of LNA-5mA Modified siRNA Oligonucleotides
This protocol outlines the chemical synthesis of RNA oligonucleotides incorporating both LNA and 5mA modifications using phosphoramidite (B1245037) chemistry on a solid support.[6][7][8][9]
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA and LNA phosphoramidites (A, U, G, C)
-
Activator (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution
-
Capping reagents
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonia (B1221849) and aqueous methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection
-
HPLC purification system
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired siRNA sequence, specifying the positions for LNA and m6A incorporation.
-
Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite (standard RNA, LNA, or m6A) to the 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the AMA solution.
-
Remove the 2'-O-silyl protecting groups using TEA·3HF.
-
-
Purification: Purify the full-length LNA-5mA modified siRNA oligonucleotides using reverse-phase HPLC.
-
Quantification and Annealing: Quantify the single-stranded RNA oligonucleotides by UV spectrophotometry. Anneal the sense and antisense strands in an appropriate buffer to form the final siRNA duplex.
Protocol 2: Cell Culture and Transfection of LNA-5mA Modified siRNA
This protocol describes the delivery of LNA-5mA modified siRNAs into mammalian cells in culture.[11][12]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
LNA-5mA modified siRNA and control siRNAs (e.g., non-targeting control)
-
Lipid-based transfection reagent (e.g., Lipofectamine) or electroporation system
-
Opti-MEM I Reduced Serum Medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in multi-well plates to achieve 50-70% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
Dilute the LNA-5mA siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the cell culture medium and wash the cells with PBS.
-
Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add complete medium containing serum.
-
-
Post-Transfection Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal incubation time depends on the stability of the target mRNA and protein.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for mRNA Knockdown Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target mRNA in siRNA-treated samples compared to control samples, normalized to the housekeeping gene.
Protocol 4: Western Blot for Protein Knockdown Analysis
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein knockdown.
Protocol 5: Luciferase Reporter Assay for On- and Off-Target Effect Analysis
This protocol uses a dual-luciferase reporter system to quantitatively assess the on-target and off-target effects of the LNA-5mA modified siRNA.[20][21][22][23][24]
Materials:
-
Reporter plasmid containing the target gene's 3' UTR downstream of a luciferase gene
-
Reporter plasmid with a potential off-target sequence in the 3' UTR
-
Control plasmid expressing a second luciferase (e.g., Renilla) for normalization
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the LNA-5mA modified siRNA, the appropriate luciferase reporter plasmid, and the normalization control plasmid.
-
Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a luminometer and the dual-luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the siRNA indicates silencing of the corresponding target. Compare the silencing of the on-target reporter to the off-target reporter to determine the specificity of the siRNA.
Mandatory Visualizations
Caption: The RNA interference (RNAi) pathway initiated by an LNA-5mA modified siRNA duplex.
Caption: Experimental workflow for the evaluation of LNA-5mA modified siRNAs.
Caption: Logical relationship of LNA and 5mA modifications in enhancing siRNA performance.
References
- 1. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of LNA-modified siRNAs: reduction of off-target effects by chemical modification of the siRNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 14. qiagen.com [qiagen.com]
- 15. siRNA-induced Gene Silencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 18. Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. rsc.org [rsc.org]
- 21. Transfection and luciferase reporter assay [bio-protocol.org]
- 22. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for LNA-Modified Primers in Allele-Specific PCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Locked Nucleic Acid (LNA)-modified primers in allele-specific Polymerase Chain Reaction (AS-PCR). This powerful technique offers enhanced specificity and sensitivity for the detection of single nucleotide polymorphisms (SNPs) and other genetic variations, making it an invaluable tool in research, diagnostics, and drug development.
Introduction
Allele-specific PCR is a widely used technique to detect known SNPs and mutations. The method relies on primers designed to be specific for a particular allele. However, traditional DNA primers can suffer from a lack of specificity, leading to false-positive results due to the amplification of the mismatched allele. Locked Nucleic Acid (LNA) technology addresses this limitation by incorporating LNA bases into the primers. LNAs are modified RNA nucleotides where the ribose ring is "locked" in an ideal conformation for Watson-Crick binding. This conformational lock significantly increases the binding affinity and thermal stability of the primer-template duplex.[1][2]
The incorporation of LNA bases into allele-specific primers dramatically improves the discrimination between matched and mismatched templates, leading to highly specific and sensitive allele detection.[2][3][4] This enhanced performance makes LNA-modified primers particularly well-suited for applications requiring the detection of low-frequency mutations, such as in cancer research and diagnostics.[5]
Principle of LNA-Modified Primers in Allele-Specific PCR
The core principle of LNA-enhanced allele-specific PCR lies in the significant destabilization of the primer-template duplex caused by a mismatch when LNA bases are incorporated at or near the SNP site. The increased binding energy of LNA-containing primers means that a perfect match results in a very stable duplex with a high melting temperature (Tm). Conversely, even a single nucleotide mismatch leads to a dramatic decrease in Tm, preventing efficient amplification by the DNA polymerase.[6] This large difference in thermal stability (ΔTm) between the perfectly matched and mismatched duplexes is the key to the high specificity of the assay.[6]
Typically, the LNA modification is placed at the 3'-end of the primer, directly at the SNP position, to maximize the discriminatory power.[2][3][4] The 3'-end mismatch is critical as it directly inhibits the initiation of DNA synthesis by the polymerase.
Advantages of LNA-Modified Primers
The use of LNA-modified primers in allele-specific PCR offers several key advantages over traditional DNA primers:
-
Enhanced Specificity: LNA primers exhibit superior mismatch discrimination, significantly reducing false-positive results.[2][3][4]
-
Increased Sensitivity: The high binding affinity allows for the reliable detection of low-abundance alleles.[5][7][8]
-
Higher Melting Temperature (Tm): LNA modifications increase the Tm of the primers, allowing for more stringent annealing temperatures and shorter primer designs.[9][10]
-
Robust Performance: LNA-based assays often perform well over a wider range of PCR conditions compared to their DNA counterparts.[2][3]
-
Improved Multiplexing: The enhanced specificity and design flexibility of LNA primers facilitate the development of robust multiplex PCR assays.[11]
Data Presentation: Performance of LNA-Modified Primers
The quantitative advantages of LNA-modified primers are evident in their performance metrics compared to standard DNA primers.
| Parameter | DNA Primers | LNA-Modified Primers | Reference |
| Specificity | Prone to false positives with certain mismatches | Consistently low mismatch product formation | [2][3][4] |
| Sensitivity | Standard | Increased, with detection limits as low as 0.1% mutant allele frequency | [5][12] |
| ΔTm (Perfect Match vs. Mismatch) | Low | High (often around 20°C) | [6] |
| Application Area | Target Gene | Performance Improvement with LNA Primers | Reference |
| Oncology | KRAS, BRAF | Analytical sensitivity of 0.1% for mutation detection | [5] |
| Oncology | EGFR | High sensitivity and specificity for mutation detection in plasma ctDNA | [13] |
| Genetic Disorders | CFTR | Improved allelic discrimination and robust performance under various PCR conditions | [2][3][4] |
Experimental Protocols
Design of LNA-Modified Allele-Specific Primers
Proper primer design is crucial for the success of LNA-enhanced AS-PCR.
General Guidelines:
-
Primer Length: Typically 15-25 nucleotides.
-
LNA Placement:
-
Number of LNAs: Avoid stretches of more than four consecutive LNA bases. For a typical 18-mer primer, a maximum of 8 LNA bases is recommended.
-
Melting Temperature (Tm):
-
Each LNA incorporation increases the Tm by approximately 2-4°C.
-
Aim for a Tm between 58-65°C.
-
The Tm of the allele-specific and common primers should be similar.
-
-
GC Content: Maintain a GC content between 30-60%.
-
Avoid Self-Complementarity: Check for potential primer-dimers and hairpin structures.
Allele-Specific PCR Protocol
This protocol provides a general framework. Optimization of primer concentrations and annealing temperature is recommended for each new assay.
Reaction Mix Components:
| Component | Final Concentration |
| 2x PCR Master Mix (with Hot-Start Taq) | 1x |
| Allele-Specific LNA Primer | 0.1 - 0.5 µM |
| Common Reverse Primer | 0.1 - 0.5 µM |
| Template DNA | 1 - 100 ng |
| Nuclease-Free Water | To final volume |
Real-Time PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5-10 min | 1 |
| Denaturation | 95°C | 15 sec | 40-45 |
| Annealing/Extension | 60-65°C | 45-60 sec |
Data Analysis:
-
Qualitative Analysis (Gel Electrophoresis): Visualize PCR products on a 2% agarose (B213101) gel. Amplification should only be observed in the presence of the target allele.
-
Quantitative Analysis (Real-Time PCR):
-
Determine the cycle threshold (Ct) for each reaction.
-
A significant difference in Ct values (ΔCt) between the perfect match and mismatch reactions indicates successful allele discrimination. A ΔCt of 10 or more is generally considered excellent discrimination.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for SNP genotyping using LNA-modified primers in an allele-specific PCR assay.
Applications in Drug Development and Research
The high specificity and sensitivity of LNA-modified primers make them ideal for a range of applications, including:
-
Oncology: Detection of somatic mutations in genes such as KRAS, BRAF, and EGFR to guide targeted therapies.[5][13]
-
Pharmacogenomics: Genotyping of SNPs that influence drug metabolism and response.
-
Infectious Disease: Identification of drug-resistant microbial strains.
-
Prenatal Diagnostics: Detection of genetic disorders from fetal DNA.
-
Liquid Biopsy: Analysis of circulating tumor DNA (ctDNA) for non-invasive cancer monitoring.[13]
References
- 1. Novel Methodology for Rapid Detection of KRAS Mutation Using PNA-LNA Mediated Loop-Mediated Isothermal Amplification | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allele specific locked nucleic acid quantitative PCR (ASLNAqPCR): an accurate and cost-effective assay to diagnose and quantify KRAS and BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNP Detection [qiagen.com]
- 7. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 8. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A new rapid method for detecting epidermal growth factor receptor mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of EGFR mutations detected by LNA-ARMS PCR in plasma ctDNA samples and matched tissue sample in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Methodology for Rapid Detection of KRAS Mutation Using PNA-LNA Mediated Loop-Mediated Isothermal Amplification | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Low coupling efficiency with DMT-LNA-5mA phosphoramidite.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-LNA-5mA phosphoramidite (B1245037) during oligonucleotide synthesis.
Troubleshooting Guides
Low coupling efficiency is a common issue in oligonucleotide synthesis, particularly when working with sterically hindered monomers like Locked Nucleic Acid (LNA) phosphoramidites. This guide provides a systematic approach to identifying and resolving the root cause of poor coupling performance.
Issue: A significant drop in trityl signal or low overall yield of the full-length oligonucleotide.
This is the primary indicator of low coupling efficiency. The troubleshooting process should be systematic, starting from the most common and easily addressable issues.
Step 1: Verify Reagent and Solvent Quality
The presence of moisture is a primary inhibitor of the coupling reaction. Phosphoramidites are highly susceptible to hydrolysis, which renders them inactive.
| Possible Cause | Recommended Action |
| Moisture Contamination | Ensure all solvents, especially acetonitrile (B52724) (ACN), and reagents are anhydrous (<30 ppm water). Use fresh, high-quality reagents. Store reagents under an inert atmosphere (e.g., argon). It is highly recommended to use molecular sieves in the phosphoramidite and activator solutions to scavenge any residual moisture. |
| Degraded Phosphoramidite | DMT-LNA-5mA phosphoramidite solution should be freshly prepared. Do not store phosphoramidite solutions on the synthesizer for extended periods. If the solid phosphoramidite has been stored improperly or is past its expiration date, it may be degraded. |
| Degraded Activator | The activator is crucial for the coupling reaction. Use a fresh solution of an appropriate activator. Ensure the activator concentration is optimal for LNA phosphoramidites. |
Step 2: Optimize Synthesis Cycle Parameters
Due to their rigid, bicyclic structure, LNA phosphoramidites are more sterically hindered than standard DNA or RNA phosphoramidites. This necessitates adjustments to the standard synthesis cycle.
| Parameter | Recommendation for this compound |
| Coupling Time | Increase coupling time significantly. Standard DNA coupling times (30-60 seconds) are insufficient. A coupling time of 3 to 10 minutes is recommended for LNA phosphoramidites. For some systems, even longer times may be necessary to achieve high efficiency.[1][2] |
| Activator | Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI is often recommended for sterically hindered phosphoramidites.[3] |
| Phosphoramidite Concentration | A higher concentration of the this compound solution can help drive the coupling reaction to completion. |
Step 3: Check Synthesizer and Fluidics
Mechanical issues with the oligonucleotide synthesizer can lead to inefficient reagent delivery and poor coupling.
| Possible Cause | Recommended Action |
| Leaks in the System | Perform a leak test on the synthesizer to ensure there are no leaks in the reagent lines or valves. |
| Blocked Lines or Valves | Check for any blockages in the fluidic pathways, especially the lines delivering the phosphoramidite and activator. |
| Inaccurate Reagent Delivery | Calibrate the synthesizer to ensure it is delivering the correct volumes of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency for this compound?
A1: With optimized conditions, including extended coupling times (3-10 minutes) and the use of a potent activator like DCI, a stepwise coupling efficiency of greater than 98% can be expected. Some studies have reported achieving up to 99% efficiency with a 6-minute coupling time for LNA amidites.[2][4] However, this can be sequence-dependent and influenced by the factors outlined in the troubleshooting guide.
Q2: Why is a longer coupling time necessary for LNA phosphoramidites?
A2: The "locked" bicyclic structure of LNA monomers creates significant steric hindrance around the 3'-O-phosphoramidite group.[1] This bulkiness slows down the kinetics of the coupling reaction, requiring a longer time for the activated phosphoramidite to efficiently react with the 5'-hydroxyl group of the growing oligonucleotide chain.
Q3: Can I use the same activator for LNA phosphoramidites as I do for standard DNA phosphoramidites?
A3: While standard activators like 1H-Tetrazole can be used, they may result in lower coupling efficiencies with sterically hindered LNA phosphoramidites. More potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended to enhance the reaction rate and achieve higher coupling efficiencies.[3]
Q4: How can I monitor the coupling efficiency of this compound during synthesis?
A4: The most common method is to monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step of each cycle. The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high absorbance reading after each coupling step indicates high coupling efficiency. A sudden drop in the signal points to a coupling problem in the preceding cycle.
Q5: Are there any specific handling and storage recommendations for this compound?
A5: Yes. Like all phosphoramidites, DMT-LNA-5mA is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (argon or nitrogen). When preparing solutions, use anhydrous acetonitrile and handle them under an inert gas. It is best to prepare fresh solutions for each synthesis run to ensure optimal performance.
Experimental Protocols
Protocol for Determining Coupling Efficiency
Objective: To quantitatively measure the stepwise coupling efficiency of this compound during automated oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup:
-
Ensure the oligonucleotide synthesizer is clean, and all reagent lines are primed with fresh, anhydrous reagents.
-
The synthesizer must be equipped with a trityl monitor (UV-Vis spectrophotometer) set to measure the absorbance of the DMT cation at approximately 495 nm.
-
-
Sequence Synthesis:
-
Program the synthesizer to assemble a test sequence containing the this compound. A simple homopolymer sequence (e.g., a string of five LNA-5mA bases) can be used to specifically assess its performance.
-
Set the synthesis parameters according to the recommendations in the troubleshooting guide (e.g., coupling time of 3-10 minutes).
-
-
Data Collection:
-
During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly incorporated nucleotide.
-
The trityl monitor will record the absorbance of the released DMT cation for each cycle.
-
-
Calculation of Stepwise Coupling Efficiency:
-
The stepwise coupling efficiency (E) for each cycle can be calculated using the following formula: E (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
The average stepwise coupling efficiency is the geometric mean of the efficiencies of all cycles.
-
Visualizations
Caption: A diagram illustrating the four main steps of the phosphoramidite-based oligonucleotide synthesis cycle.
Caption: A decision tree outlining the logical steps for troubleshooting low coupling efficiency with this compound.
References
Technical Support Center: Optimizing Coupling Time for Modified LNA Amidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling time for modified Locked Nucleic Acid (LNA) amidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do LNA amidites require longer coupling times than standard DNA/RNA amidites?
A1: LNA amidites are more sterically hindered than standard DNA phosphoramidites. This is due to the bicyclic structure of LNA, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This restricted conformation makes the 5'-hydroxyl group less accessible for the incoming phosphoramidite (B1245037), thus requiring a longer reaction time to achieve high coupling efficiency.[1]
Q2: What is a good starting point for the coupling time of a modified LNA amidite?
A2: For many LNA amidites, a coupling time of 3 to 6 minutes is a good starting point.[2][3] However, the optimal time can vary depending on the specific LNA modification, the synthesizer being used, and the activator. For example, some protocols recommend 180 seconds (3 minutes) for ABI synthesizers and 250 seconds (about 4 minutes) for Expedite synthesizers.[1] For particularly demanding syntheses, times up to 10 minutes may be necessary.[4]
Q3: How does the choice of activator impact LNA coupling time and efficiency?
A3: The activator plays a critical role. A more acidic activator can speed up the coupling reaction. However, excessively acidic activators can lead to side reactions like detritylation of the phosphoramidite monomer, which can cause the formation of n+1 oligomers.[5] For sterically hindered amidites like LNAs, activators such as 5-Ethylthio-1H-Tetrazole (ETT) or 5-Benzylthio-1H-Tetrazole (BTT) are often recommended over the standard 1H-Tetrazole.[5][6] 4,5-Dicyanoimidazole (DCI) is another effective activator that can improve reaction rates.[5]
Q4: Can I use the same coupling time for all LNA monomers within a sequence?
A4: Not necessarily. Some LNA monomers, particularly guanine (B1146940) (G), can exhibit lower coupling efficiency compared to other LNA bases.[7][8] It is advisable to be cautious when synthesizing long stretches of consecutive LNA bases, as this can lead to lower yields and purity.[7][8] You may need to optimize the coupling time for specific positions within your sequence, especially for G-rich regions.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of LNA-containing oligonucleotides.
Issue 1: Low Overall Yield and Purity of the Final Oligonucleotide
-
Question: My final product shows low yield and contains a significant amount of shorter sequences (n-1, n-2, etc.) after purification. What could be the cause?
-
Answer: This is a classic sign of low coupling efficiency at one or more steps.
-
Potential Cause 1: Inadequate Coupling Time. The primary reason for incomplete coupling with LNA amidites is insufficient reaction time.
-
Solution: Increase the coupling time for the LNA monomers. A stepwise increase, for example from 3 minutes to 5 or 6 minutes, is a good approach.[2] Monitor the trityl release at each step; a drop in the signal indicates a coupling problem in the preceding cycle.[9]
-
Potential Cause 2: Reagent Quality. The phosphoramidites, activator, and solvents must be of high quality and anhydrous. Moisture is a major inhibitor of the coupling reaction.[9]
-
Solution: Ensure all reagents are fresh and stored under appropriate conditions (e.g., -10 to -30°C in a freezer).[10] Use anhydrous acetonitrile (B52724) for all solutions.[1] Consider using molecular sieves to dry solvents and amidite solutions if you suspect water contamination.[11]
-
Potential Cause 3: Suboptimal Activator. The activator may not be potent enough for the specific LNA modification.
-
Solution: Switch to a more effective activator for sterically hindered monomers, such as ETT, BTT, or DCI.[5][6]
-
Issue 2: Inconsistent Coupling Efficiency Across the Sequence
-
Question: I am observing good coupling for some LNA monomers but poor coupling for others, especially LNA-G. How can I address this?
-
Answer: This is a known challenge, as some LNA monomers are inherently less reactive.[7][8]
-
Solution 1: Position-Specific Coupling Times. Program your synthesizer to use a longer coupling time specifically for the less reactive LNA monomers like LNA-G.
-
Solution 2: Double Coupling. For particularly difficult couplings, a double coupling protocol can be effective. This involves performing the coupling step twice for the same monomer before proceeding to the next cycle.
-
Issue 3: Presence of n+1 Peaks in Mass Spectrometry Analysis
-
Question: My mass spectrometry results show a significant peak corresponding to the desired product plus an additional nucleotide (n+1). What causes this?
-
Answer: The presence of n+1 species is often due to the premature removal of the 5'-DMT protecting group from the phosphoramidite monomer before it is coupled to the growing oligonucleotide chain.
-
Potential Cause: Activator Acidity. A highly acidic activator can cause some detritylation of the monomer in the solution.[5]
-
Solution: Consider using a less acidic activator like DCI.[5] Alternatively, ensure that the monomer and activator solutions are not mixed for an extended period before being delivered to the synthesis column.
-
Data Presentation
Table 1: Recommended Starting Coupling Times for LNA Amidites
| Synthesizer Type | Recommended Coupling Time | Reference |
| ABI Synthesizers | 180 seconds (3 minutes) | [1] |
| Expedite Synthesizers | 250 seconds (~4.2 minutes) | [1] |
| General Automated Synthesizers | 6 minutes (360 seconds) | [2] |
| With BTT Activator | 3 minutes (180 seconds) | [6] |
| With ETT Activator | 6 minutes (360 seconds) | [6] |
Table 2: Activator Properties and Recommendations
| Activator | pKa | Common Concentration | Notes |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard activator, but may be less effective for LNA.[5] |
| 5-Ethylthio-1H-Tetrazole (ETT) | 4.3 | 0.25 M - 0.5 M | More acidic and effective for sterically hindered amidites.[5][12] |
| 5-Benzylthio-1H-Tetrazole (BTT) | 4.1 | 0.25 M | Similar to ETT, offers improved performance for demanding couplings.[5][6] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M | Less acidic than tetrazoles, reducing the risk of n+1 formation, yet highly effective.[5] |
Experimental Protocols
Protocol 1: Standard Automated LNA Oligonucleotide Synthesis Cycle
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer, with modifications for LNA amidites.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group is removed from the support-bound nucleotide. The release of the orange-colored trityl cation is monitored to assess the efficiency of the previous coupling step.[9]
-
-
Activation and Coupling:
-
Reagents:
-
LNA phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.25 M ETT or DCI in anhydrous acetonitrile).
-
-
Procedure: The LNA phosphoramidite and activator are delivered to the synthesis column.
-
Optimization Point: The coupling time is critical here. Start with a minimum of 3-6 minutes for LNA monomers.[1][2] For difficult couplings, this time can be extended up to 10 minutes or a double coupling can be performed.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: N-Methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from reacting in subsequent cycles, which would lead to n-1 sequences.[13]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
Optimization Point: The oxidation step for LNA linkages may be slower than for DNA. A longer oxidation time of at least 45 seconds is recommended.[1]
-
-
Wash:
-
Reagent: Anhydrous Acetonitrile.
-
Procedure: The column is washed to remove any residual reagents before the next cycle begins.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low LNA coupling efficiency.
Caption: The LNA phosphoramidite coupling reaction pathway.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Optimizing anti-gene oligonucleotide ‘Zorro-LNA’ for improved strand invasion into duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Troubleshooting Premature DMT Group Removal in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the premature removal of the 4,4'-dimethoxytrityl (DMT) protecting group during solid-phase oligonucleotide synthesis. This issue can lead to significant reductions in yield and the formation of difficult-to-remove impurities, such as n-1 shortmers.
Frequently Asked Questions (FAQs)
Q1: What is premature DMT group removal and why is it a problem?
A1: Premature DMT group removal, or deprotection, is the unintended cleavage of the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain before the intended deblocking step in the synthesis cycle. This exposes the 5'-hydroxyl group, making it available for reaction in the subsequent coupling step. If this uncapped failure sequence reacts, it can lead to the incorporation of a deletion, resulting in an "n-1" impurity, which is an oligonucleotide missing one nucleotide. These n-1 sequences are often difficult to separate from the full-length product, especially if they are capped in a later cycle and thus also carry a DMT group ("DMT-on").[1][2][3]
Q2: What are the primary causes of premature DMT removal?
A2: The primary cause of premature DMT removal is excessive exposure to acidic conditions during the synthesis cycle.[4] This can be due to several factors:
-
Deblocking agent is too strong: The choice of acid for deprotection is critical. Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and can lead to a higher incidence of premature deprotection and side reactions like depurination, especially with prolonged exposure.[2][4]
-
Prolonged deblocking time: Extending the deblocking step beyond the necessary time increases the exposure of the oligonucleotide to acid, enhancing the risk of premature DMT removal.[4]
-
Inefficient washing: Failure to completely wash away the acidic deblocking solution before the next coupling step can leave residual acid that continues to act on the DMT groups.
-
Acidic impurities in reagents: The presence of acidic impurities in the acetonitrile (B52724) (ACN) or other reagents can contribute to a lower pH environment, promoting premature deprotection.
Q3: How can I detect premature DMT group removal?
A3: Premature DMT group removal can be detected through careful analysis of the synthesized oligonucleotide. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) and anion-exchange (AE-HPLC) are powerful techniques for analyzing the purity of the crude oligonucleotide product.[5][6][7] The presence of significant n-1 peaks in the chromatogram is a strong indicator of premature deprotection followed by capping of the failure sequence.
-
DMT Cation Assay: While primarily used to monitor coupling efficiency, a consistently lower-than-expected trityl cation release during the deblocking step could suggest that some DMT groups were already lost in previous cycles.[8]
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving issues related to premature DMT group removal.
Guide 1: Investigating High Levels of n-1 Impurities in HPLC Analysis
Problem: Your HPLC analysis of the crude oligonucleotide shows a significant peak corresponding to the n-1 product.
dot
Caption: Troubleshooting workflow for high n-1 impurities.
Possible Causes and Solutions:
-
Excessive Acid Exposure During Deprotection:
-
Verify Deblocking Reagent: If you are using Trichloroacetic Acid (TCA), consider switching to a milder acid like Dichloroacetic Acid (DCA).[2][4] TCA has a lower pKa (approximately 0.7) compared to DCA (pKa of 1.5), making it a stronger acid that can lead to higher rates of depurination and potentially premature DMT removal.[2]
-
Optimize Deblocking Time: Reduce the deblocking time to the minimum required for complete detritylation. For TCA, this can be as short as 10-20 seconds.[4][9] For DCA, a longer time may be necessary, but it should still be optimized.[2][9] You can perform a time course experiment and analyze the products by HPLC to determine the optimal time.
-
Ensure Efficient Washing: Increase the volume and/or number of acetonitrile washes after the deblocking step to ensure all residual acid is removed.
-
-
Inefficient Capping:
-
If premature deprotection occurs, the resulting free 5'-hydroxyl group should be capped to prevent it from reacting in the next cycle. Inefficient capping will lead to the formation of n-1 sequences.
-
Check Capping Reagents: Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[4]
-
Optimize Capping Time: While typically a fast step, ensure the capping time is sufficient for complete reaction.
-
-
Moisture in Reagents:
-
Water can hydrolyze phosphoramidites, leading to failed couplings and subsequent capping of the unreacted 5'-hydroxyl group, which can also contribute to n-1 impurities.
-
Use Anhydrous Solvents: Ensure all solvents, especially acetonitrile, are of high quality and anhydrous.[4] Consider using fresh bottles of solvents and storing them over molecular sieves.
-
Guide 2: Quantitative Analysis of Deprotection Conditions
To systematically troubleshoot and optimize the deprotection step, it is recommended to perform a quantitative analysis of different conditions.
Data Presentation: Comparison of Deblocking Agents
| Deblocking Agent | Typical Concentration | pKa | Relative Deprotection Rate | Risk of Depurination | Recommended Use |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Fast | Higher | Standard synthesis, shorter oligonucleotides |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Slower | Lower | Long oligonucleotides, sensitive sequences |
Data summarized from multiple sources.[2][4]
Data Presentation: Effect of Deblocking Time with 3% DCA on T10-mer Synthesis
| Deblocking Time (seconds) | Full-Length Product Yield (%) |
| 20 | 73 |
| 40 | 87 |
| 110 | 89 |
Data adapted from a study on detritylation optimization.[9]
Data Presentation: Effect of Temperature and pH on DMT Deprotection
| Oligonucleotide | pH | Temperature (°C) | Time for >95% Deprotection (min) |
| 16-mer DNA | 5.0 | 40 | ~30 |
| 16-mer DNA | 5.5 | 40 | >60 |
| 13-mer RNA | 5.0 | 40 | ~60 |
Data summarized from a study on mild detritylation conditions.[10]
Experimental Protocols
Protocol 1: Standard DMT Deprotection Cycle
This protocol outlines a standard deprotection step in an automated solid-phase oligonucleotide synthesis cycle.
-
Reagent Preparation:
-
Deblocking solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM). For faster deprotection, 3% Trichloroacetic Acid (TCA) in DCM can be used, but with a higher risk of side reactions.[2][4]
-
-
Synthesis Cycle Step:
-
Deliver the deblocking solution to the synthesis column containing the solid support with the growing oligonucleotide chain.
-
Allow the reaction to proceed for the optimized time (e.g., 60-120 seconds for 3% DCA, 20-60 seconds for 3% TCA).
-
Collect the eluent containing the orange-colored DMT cation for spectrophotometric analysis (DMT cation assay) to monitor coupling efficiency.[8]
-
Thoroughly wash the column with anhydrous acetonitrile to remove all traces of the deblocking solution and the cleaved DMT cation.
-
Protocol 2: HPLC Analysis of Crude Oligonucleotide Purity
This protocol provides a general method for analyzing the purity of the crude oligonucleotide product by reverse-phase HPLC.
-
Sample Preparation:
-
After synthesis and deprotection from the solid support, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 50% B over 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the full-length product. Peaks eluting earlier are typically shorter failure sequences (n-1, n-2, etc.). The presence of a significant n-1 peak suggests a problem with either coupling or premature deprotection.
-
dot
Caption: Workflow for HPLC analysis of oligonucleotide purity.
Protocol 3: Capping of Unreacted 5'-Hydroxyl Groups
This protocol describes the capping step, which is crucial for preventing the elongation of failure sequences that may have arisen from premature DMT removal.
-
Reagent Preparation:
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF) with a base like lutidine or pyridine.
-
Capping Solution B: N-methylimidazole (NMI) in THF.
-
-
Synthesis Cycle Step (following coupling):
-
Deliver Capping Solution A and Capping Solution B simultaneously to the synthesis column.
-
Allow the reaction to proceed for a short time (e.g., 30-60 seconds) to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the column thoroughly with anhydrous acetonitrile before proceeding to the oxidation step.
-
dot
Caption: Simplified pathway of the capping reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. dupont.com [dupont.com]
- 7. agilent.com [agilent.com]
- 8. atdbio.com [atdbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LNA-5mA Phosphoramidite Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the coupling of LNA-5mA phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during LNA-5mA phosphoramidite (B1245037) coupling?
The most common side reactions during LNA-5mA phosphoramidite coupling are often related to the inherent properties of both the LNA modification and the 5-methyladenosine base. These include:
-
Incomplete Coupling: Due to the sterically hindered nature of LNA phosphoramidites, achieving high coupling efficiency can be challenging, leading to a higher incidence of n-1 shortmer impurities.[1]
-
Depurination: Although less common with purine (B94841) LNAs compared to deoxyribopurines, the acidic detritylation step can still lead to the loss of the 5-methyladenine base, creating an abasic site.[2] This abasic site is then cleaved during the final basic deprotection, resulting in truncated oligonucleotides.
-
Branching (n+1 formation): Premature removal of the 5'-DMT protecting group on the LNA-5mA phosphoramidite by acidic activators can lead to the coupling of two LNA-5mA monomers in a single cycle, resulting in n+1 impurities.
-
Side reactions related to the exocyclic amine: While N6-methyladenosine is generally stable during synthesis, inadequate protection or harsh deprotection conditions could potentially lead to side reactions.
Q2: Why is my coupling efficiency low when using LNA-5mA phosphoramidites?
Low coupling efficiency with LNA-5mA phosphoramidites is a frequent issue primarily due to the rigid, bicyclic structure of the LNA sugar moiety. This steric bulk hinders the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] Other contributing factors can include:
-
Suboptimal Coupling Time: Standard coupling times used for DNA phosphoramidites are often insufficient for LNA amidites.
-
Inappropriate Activator: The choice and concentration of the activator are critical. A less acidic activator might not be potent enough, while an overly acidic one can cause detritylation-related side reactions.
-
Presence of Moisture: Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing the amount available for coupling.[2]
-
Degraded Phosphoramidite: LNA phosphoramidites can be sensitive to moisture and oxidation. Improper storage or using expired reagents will lead to lower coupling efficiencies.
Q3: Can the 5-methyl group on adenosine (B11128) cause any specific side reactions?
The N6-methyl group on adenosine is generally stable during standard oligonucleotide synthesis and deprotection conditions. The primary concern with methylated adenines in oligonucleotide synthesis is the Dimroth rearrangement, which is the isomerization of N1-methyladenosine to the more thermodynamically stable N6-methyladenosine under alkaline conditions. However, since the LNA-5mA phosphoramidite is designed to produce N6-methyladenosine, this rearrangement is not a concern for this specific building block. It is important to ensure that the starting phosphoramidite material is indeed the N6-methylated isomer and not the N1-methylated one.
Q4: How can I detect and characterize side products from LNA-5mA coupling?
A combination of analytical techniques is recommended for the detection and characterization of side products:
-
High-Performance Liquid Chromatography (HPLC): Both anion-exchange (AEX) and ion-pair reversed-phase (IP-RP) HPLC can be used to separate the full-length product from shorter (n-1) or longer (n+1) impurities.[3][4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is essential for confirming the mass of the desired product and identifying the masses of any side products.[5] For example, a depurination event followed by cleavage will result in a fragment with a mass corresponding to the truncated sequence.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low trityl yield after the LNA-5mA coupling step.
-
High proportion of n-1 sequences observed in HPLC and/or Mass Spectrometry analysis.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Insufficient Coupling Time | Increase the coupling time for the LNA-5mA phosphoramidite. | Extend the coupling time to at least 3-5 minutes. For ABI synthesizers, a coupling time of 180 seconds is recommended, while for Expedite synthesizers, 250 seconds is suggested.[1] |
| Suboptimal Activator | Use a more effective activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Optimize the activator concentration. | Use a 0.25 M solution of ETT or a 0.5 M solution of DCI in anhydrous acetonitrile (B52724). Ensure the activator solution is fresh and anhydrous. |
| Moisture Contamination | Ensure all reagents and the synthesizer fluidics are anhydrous. | Use freshly opened, septum-sealed bottles of anhydrous acetonitrile (ACN) with a water content of <10-15 ppm.[2] Dry the argon or helium gas with an in-line drying filter.[2] |
| Degraded Phosphoramidite | Use fresh, high-quality LNA-5mA phosphoramidite. Store amidites under argon or nitrogen at the recommended temperature. | Dissolve the phosphoramidite in anhydrous acetonitrile immediately before use. Avoid repeated warming and cooling of the stock solution. |
Issue 2: Presence of n+1 Impurity
Symptoms:
-
A significant peak with a mass corresponding to the full-length product plus the mass of the LNA-5mA monomer is observed in the mass spectrum.
-
A later-eluting peak is present in the HPLC chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Premature Detritylation by Activator | Use a less acidic activator or reduce the activator concentration. | Consider using 1H-Tetrazole as a milder activator, although this may require a longer coupling time. Alternatively, decrease the concentration of a stronger activator like ETT or DCI. |
| Inefficient Capping | Ensure the capping step is highly efficient to block any unreacted 5'-hydroxyl groups. | Use a fresh capping solution. For some synthesizers, increasing the delivery volume and time of the capping reagents may be necessary to achieve >99% capping efficiency.[2] |
Data Presentation
Table 1: Recommended Coupling Times for Different Phosphoramidite Types
| Phosphoramidite Type | Recommended Coupling Time (seconds) | Expected Coupling Efficiency |
| Standard DNA | 30 - 60 | > 99% |
| Standard RNA | 120 - 180 | > 98.5% |
| LNA | 180 - 300 [1] | > 98% |
Note: Optimal coupling times may vary depending on the synthesizer, activator, and specific LNA monomer.
Table 2: Troubleshooting Summary for Common Side Reactions
| Side Reaction | Primary Cause | Key Troubleshooting Steps | Analytical Method |
| n-1 (Deletion) | Incomplete Coupling | Increase coupling time, use a stronger activator, ensure anhydrous conditions. | HPLC, Mass Spectrometry |
| n+1 (Insertion) | Premature Detritylation | Use a less acidic activator, ensure efficient capping. | HPLC, Mass Spectrometry |
| Depurination | Acidic Detritylation | Use a milder deblocking agent (e.g., 3% Dichloroacetic acid in Toluene). | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Optimized Coupling for LNA-5mA Phosphoramidite
-
Reagent Preparation:
-
Dissolve the LNA-5mA phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M immediately prior to use.
-
Use a fresh solution of 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile as the activator.
-
-
Synthesizer Program:
-
Modify the synthesis cycle for the LNA-5mA monomer.
-
Set the coupling step time to a minimum of 180 seconds.
-
Ensure the delivery of the activator and phosphoramidite is sufficient and occurs concurrently.
-
-
Post-Coupling:
-
Proceed with the standard capping and oxidation steps. Note that the oxidation of the phosphite (B83602) triester formed after LNA coupling can be slower than for DNA, so a slightly extended oxidation time (e.g., 45 seconds) may be beneficial.[1]
-
Protocol 2: Analysis of Crude Oligonucleotide by HPLC and Mass Spectrometry
-
Sample Preparation:
-
After synthesis and deprotection, desalt the crude oligonucleotide sample using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting cartridge).
-
Resuspend the dried oligonucleotide in nuclease-free water.
-
-
HPLC Analysis:
-
Inject the sample onto a suitable HPLC column (e.g., a C18 column for IP-RP HPLC or a DNAPac column for AEX HPLC).
-
Use a gradient of an appropriate buffer system to elute the oligonucleotides.
-
Monitor the elution profile at 260 nm.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted sample using ESI-MS or MALDI-TOF MS.
-
Compare the observed masses with the calculated theoretical masses for the full-length product and potential side products (n-1, n+1, depurinated fragments).
-
References
Preventing phosphoramidite degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing phosphoramidite (B1245037) degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite degradation?
A1: The two main pathways for phosphoramidite degradation are hydrolysis and oxidation.[1] The trivalent phosphorus (P(III)) center is susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)) species, rendering it inactive for oligonucleotide synthesis.[1] Hydrolysis, caused by reaction with water, leads to the formation of phosphonate (B1237965) byproducts.[1]
Q2: What are the ideal storage conditions for solid phosphoramidites?
A2: Solid phosphoramidites should be stored as a dry powder at -20°C or lower in a non-frost-free freezer to prevent temperature cycling.[1] They must be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to minimize exposure to moisture and oxygen.[1]
Q3: How should I handle solid phosphoramidites before use?
A3: To prevent condensation of atmospheric moisture onto the cold powder, it is crucial to allow the container to warm to room temperature before opening.[1]
Q4: What is the recommended procedure for dissolving phosphoramidites?
A4: Phosphoramidites should be dissolved in anhydrous acetonitrile (B52724) with a water content of less than 30 ppm.[1] For critical applications, it is advisable to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[1]
Q5: How should I store phosphoramidites once they are in solution?
A5: Phosphoramidite solutions should be stored at -20°C under an inert atmosphere.[1] When stored at -25°C in anhydrous acetonitrile, dG phosphoramidites have been found to be stable for several weeks.[1] However, for routine use on a synthesizer at ambient temperature, degradation can occur, with guanosine (B1672433) phosphoramidites being particularly susceptible.
Q6: Which of the standard phosphoramidites is the least stable?
A6: The stability of phosphoramidites in solution typically follows the order T > dC > dA > dG.[2] Guanine (dG) phosphoramidites are the least stable and most prone to degradation.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency in oligonucleotide synthesis | Degraded phosphoramidite | Ensure phosphoramidites have been stored correctly at -20°C or lower under an inert atmosphere.Allow the vial to warm to room temperature before opening to prevent moisture condensation.Prepare fresh phosphoramidite solutions for each synthesis run, especially for critical or long sequences.Confirm the purity of the phosphoramidite using HPLC or 31P NMR (see Experimental Protocols section). |
| Moisture contamination | Use anhydrous acetonitrile (<30 ppm water) for all solutions.Ensure all glassware is thoroughly dried.Use fresh activator and other reagents.Consider adding molecular sieves to the phosphoramidite solution on the synthesizer.[1] | |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis of the final oligonucleotide | Oxidized phosphoramidite | Store solid phosphoramidites and solutions under an inert gas (argon or nitrogen) to prevent oxidation.Avoid repeated freeze-thaw cycles of solutions.Check the purity of the phosphoramidite stock for the presence of the oxidized P(V) species using 31P NMR. |
| Hydrolyzed phosphoramidite | Strictly follow anhydrous handling procedures.Verify the water content of your acetonitrile using Karl Fischer titration.Prepare fresh solutions and do not store them on the synthesizer for extended periods. | |
| Inconsistent synthesis results | Variable phosphoramidite quality | Source high-purity phosphoramidites from a reputable supplier.Perform incoming quality control on new batches of phosphoramidites using the analytical methods described below.Maintain a consistent storage and handling protocol for all phosphoramidites. |
Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is highly dependent on the nucleobase, storage temperature, and the presence of water. The following table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.[2]
| Phosphoramidite | Purity Reduction after 5 Weeks in Acetonitrile |
| T (Thymidine) | 2% |
| dC (Deoxycytidine) | 2% |
| dA (Deoxyadenosine) | 6% |
| dG (Deoxyguanosine) | 39% |
This data highlights the significantly lower stability of dG phosphoramidite compared to the other bases.
Experimental Protocols
Quality Control of Phosphoramidites
Consistent and reliable oligonucleotide synthesis requires stringent quality control of the phosphoramidite starting materials. The following are detailed protocols for assessing the purity and integrity of your phosphoramidites.
1. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the phosphoramidite and to detect any degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[6]
-
-
Reagents:
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1)[6]
-
Mobile Phase B: Acetonitrile[6]
-
Sample Diluent: Anhydrous acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a sample solution of the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[6]
-
Chromatographic Conditions:
-
Data Analysis: A pure phosphoramidite will typically show two major peaks representing the two diastereomers at the chiral phosphorus center.[6] The appearance of additional peaks is indicative of degradation products. Calculate the purity by determining the area percentage of the main peaks relative to the total peak area.
-
2. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is a powerful technique for directly observing and quantifying the different phosphorus-containing species in a sample, providing a clear indication of oxidation or hydrolysis.
-
Instrumentation:
-
NMR spectrometer with a phosphorus probe
-
-
Reagents:
-
Deuterated solvent (e.g., acetonitrile-d3 (B32919) or chloroform-d3)
-
Triethylamine (TEA)
-
5% H3PO4 in D2O (for external reference)
-
-
Procedure:
-
Sample Preparation: Prepare the sample at a concentration of approximately 0.3 g/mL in the chosen deuterated solvent containing 1% TEA (v/v).[6]
-
NMR Acquisition Parameters:
-
Data Analysis:
-
Phosphoramidites (P(III)): Two peaks for the diastereomers around ~149 ppm.[1]
-
H-phosphonates (Hydrolysis Product): Peaks around ~8-10 ppm.[1]
-
Phosphate (P(V)) (Oxidation Product): Peak around ~0 ppm.[1] The relative integration of these peaks provides a quantitative measure of the purity and the extent of degradation.[1]
-
-
3. Water Content Analysis by Karl Fischer Titration
This method is used to determine the water content of the anhydrous acetonitrile used to dissolve the phosphoramidites.
-
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric)
-
-
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
-
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves pre-titrating the solvent to a dry endpoint.
-
Sample Analysis:
-
Inject a known volume or weight of the anhydrous acetonitrile into the titration vessel.
-
Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
-
Data Analysis: The result is typically given in parts per million (ppm) or percentage of water. For oligonucleotide synthesis, the water content of the acetonitrile should be below 30 ppm.[1]
-
Visual Guides
References
Incomplete deprotection of LNA-containing oligonucleotides
Technical Support Center: LNA-Containing Oligonucleotides
This guide provides troubleshooting assistance and frequently asked questions regarding the incomplete deprotection of Locked Nucleic Acid (LNA)-containing oligonucleotides. Proper deprotection is critical for the purity, activity, and reliability of synthetic oligonucleotides in research and therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical signs of incomplete deprotection?
Incomplete deprotection is typically identified through analytical techniques that assess the purity and molecular weight of the final oligonucleotide product. Key indicators include:
-
Mass Spectrometry (MS): The presence of unexpected peaks with higher molecular weights than the target oligonucleotide is a primary sign. These mass additions often correspond to the exact mass of a protecting group that was not removed. Mass spectral analysis is one of the most definitive methods for detecting remaining protecting groups.[1]
-
High-Performance Liquid Chromatography (HPLC): Partially deprotected oligonucleotides have different hydrophobicity compared to the fully deprotected sequence. This can manifest as broadened peaks, shoulder peaks, or the appearance of distinct, later-eluting peaks in reverse-phase (RP-HPLC) chromatograms.[2][3]
-
Capillary Electrophoresis (CE): Similar to HPLC, incomplete deprotection can result in multiple peaks or peak broadening due to charge and size heterogeneity in the sample.[2]
Q2: My mass spectrometry results show a +70 Da adduct, particularly on guanine-rich LNA sequences. What is the likely cause?
A mass addition of +70 Da strongly suggests the presence of a remaining isobutyryl (iBu) protecting group on a guanine (B1146940) (dG) base. The iBu group is known to be more resistant to hydrolysis than other common protecting groups, making its removal the rate-determining step in many standard deprotection protocols.[4][5][6] If your LNA oligonucleotide contains guanine, incomplete deprotection is a common reason for observing this specific mass adduct.
Q3: Why is the deprotection of LNA-containing oligonucleotides challenging?
The inclusion of LNA monomers can introduce additional complexity to the deprotection step. While standard base protecting groups are used (e.g., Bz-dA, Ac-dC, iBu-dG), the overall structure of the LNA-containing oligo may influence the efficiency of the deprotection reaction. Furthermore, if the LNA oligo contains other sensitive modifications or dyes, harsh deprotection conditions required to remove stubborn groups like iBu-dG may degrade these sensitive components, forcing a compromise that can lead to incomplete deprotection.[1][7]
Q4: I used AMA for deprotection and my mass spec shows a +14 Da adduct on a cytosine residue. What is this side reaction?
This indicates a transamination reaction, where the amine from methylamine (B109427) (a component of AMA) has replaced the exocyclic amine on cytosine. This side reaction is known to occur when using AMA with benzoyl-protected cytidine (B196190) (Bz-dC).[8] To avoid this, it is mandatory to use acetyl-protected cytidine (Ac-dC) when deprotecting with AMA, as the acetyl group is removed almost instantaneously without the transamination side product forming.[3][8]
Q5: Can the age or storage of my deprotection reagents be a problem?
Absolutely. The most common reagent, concentrated ammonium (B1175870) hydroxide (B78521), is essentially ammonia (B1221849) gas dissolved in water.[1] If the bottle is old or has been opened frequently, ammonia gas can escape, reducing the solution's effective concentration. Using a depleted ammonium hydroxide solution is a frequent cause of incomplete deprotection.[1] It is recommended to use fresh ammonium hydroxide, storing it in small, tightly sealed aliquots in a refrigerator.[1][3]
Troubleshooting Guide
If you suspect incomplete deprotection, follow this workflow to diagnose and resolve the issue.
Data Presentation: Deprotection Conditions
The selection of a deprotection strategy depends on the protecting groups used during synthesis and the sensitivity of any modifications on the oligonucleotide. The table below summarizes common conditions.
| Protecting Group Set | Deprotection Reagent | Temperature | Time | Key Considerations |
| Standard (Bz-dA, iBu-dG, Bz-dC) | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Traditional method. Incomplete removal of iBu-dG is a common failure point.[2][5] |
| Fast Deprotection (Bz-dA, iBu-dG, Ac-dC ) | AMA (NH₄OH / 40% Methylamine, 1:1) | 65°C | 10 - 15 minutes | Very fast and efficient.[2][8] Requires Ac-dC to prevent transamination.[3][8] |
| Ultra-Mild (Pac-dA, iPr-Pac-dG, Ac-dC) | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 - 8 hours | For oligos with extremely base-labile modifications that cannot tolerate ammonia or AMA.[3][5] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard DNA and LNA oligonucleotides without base-sensitive modifications.
-
Cleavage: Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a screw-cap vial. Add 1-2 mL of fresh, concentrated ammonium hydroxide. Seal the vial tightly.
-
Incubation: Let the vial stand at room temperature for 1-2 hours to ensure the oligonucleotide is fully cleaved from the support.
-
Deprotection: Place the sealed vial in a heating block or oven set to 55°C. Heat for at least 8 hours, or up to 16 hours for guanine-rich sequences.
-
Work-up: After cooling, carefully open the vial in a fume hood. Transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube, leaving the solid support behind.
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
QC: Resuspend the oligonucleotide pellet in sterile water and analyze via mass spectrometry and HPLC to confirm complete deprotection.
Protocol 2: UltraFast Deprotection with AMA
This protocol is ideal for high-throughput synthesis and should only be used when Ac-dC phosphoramidite (B1245037) was used for synthesis.
-
Cleavage & Deprotection: Add 1-2 mL of AMA solution (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the vial containing the synthesis support.[2][8]
-
Incubation: Tightly seal the vial and place it in a heating block at 65°C for 10-15 minutes.[8]
-
Work-up: Cool the vial to room temperature before opening in a fume hood. Transfer the liquid to a new tube.
-
Drying: Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator.
-
QC: Resuspend the oligonucleotide and perform MS and HPLC analysis.
Logical Relationships in Deprotection
The choice of deprotection strategy is a logical cascade flowing from the chemical nature of the oligonucleotide.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. biotage.com [biotage.com]
- 6. Oligonucleotide Drug Synthesis - CD BioGlyco [bioglyco.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
Dealing with steric hindrance in LNA phosphoramidite coupling.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges associated with steric hindrance during LNA (Locked Nucleic Acid) phosphoramidite (B1245037) coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is LNA, and why does it cause steric hindrance?
A1: Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose sugar is "locked" in an N-type (RNA-like) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon[1][2]. This rigid, bicyclic structure provides LNA-containing oligonucleotides with exceptionally high binding affinity and specificity towards complementary DNA and RNA targets[1][3][4]. However, this conformational lock also creates significant steric bulk around the phosphoramidite group, which can impede its approach to the 5'-hydroxyl of the growing oligonucleotide chain during synthesis[1][].
Q2: How does steric hindrance from LNA phosphoramidites affect the standard oligonucleotide synthesis cycle?
A2: The primary effect of steric hindrance is a reduction in the rate and efficiency of the coupling reaction[1][6]. This necessitates modifications to the standard synthesis protocol. Key steps affected are:
-
Coupling Step: Requires a longer reaction time to achieve acceptable coupling efficiency[1][7].
-
Oxidation Step: The subsequent oxidation of the newly formed phosphite (B83602) triester linkage is also slower compared to standard DNA synthesis and requires an extended oxidation time to ensure complete conversion to the more stable phosphate (B84403) triester[1][7].
Q3: What is a typical coupling efficiency for LNA phosphoramidites?
A3: While standard DNA synthesis protocols consistently achieve coupling efficiencies greater than 99%, the efficiency with LNA amidites can be lower due to steric hindrance[8]. With optimized protocols, including extended coupling times and appropriate activators, high coupling efficiencies can be achieved. A drop of just a few percentage points in coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides[9][10].
Q4: Can LNA be used in combination with other modified or standard DNA/RNA bases?
A4: Yes, LNA phosphoramidites are fully compatible with standard DNA and RNA synthesis chemistry. They can be incorporated into oligonucleotides alongside DNA, RNA, and other modified bases to create chimeric sequences[1][3]. This flexibility allows for the strategic placement of LNA monomers to fine-tune the properties of an oligonucleotide for various applications, such as antisense therapies and diagnostics[3][11].
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
Q: My trityl logs show a significant drop in coupling efficiency when adding an LNA monomer. What are the likely causes and solutions?
A: Low coupling efficiency is the most common issue when working with LNA phosphoramidites. The primary cause is the steric bulk of the LNA monomer slowing down the coupling reaction.
Possible Causes & Solutions:
-
Insufficient Coupling Time: The standard coupling time for DNA phosphoramidites (e.g., 30 seconds) is often too short for LNA monomers[12].
-
Solution: Significantly extend the coupling time for the LNA monomer. A common recommendation is to increase it to 180-250 seconds, depending on the synthesizer model[1]. For particularly challenging sequences or C5-functionalized LNA monomers, manual coupling for up to 15 minutes may be necessary[13].
-
-
Suboptimal Activator: Standard activators like 1H-Tetrazole may not be potent enough to efficiently activate the sterically hindered LNA phosphoramidite[14][15].
-
Presence of Moisture: Water in the reagents (acetonitrile, activator, or phosphoramidite solution) will react with the activated phosphoramidite, reducing the amount available for coupling[9].
-
Solution: Use fresh, anhydrous acetonitrile (B52724) (<15 ppm water) for all reagents[9]. Ensure phosphoramidites are dissolved under a dry, inert atmosphere (e.g., argon). Consider treating reagents with 3 Å molecular sieves to remove residual moisture[16].
-
-
Degraded Phosphoramidite: LNA phosphoramidites, like all phosphoramidites, can degrade over time, especially if exposed to moisture or air.
-
Solution: Use fresh phosphoramidites. Ensure proper storage at 2 to 8°C under an inert atmosphere. LNA phosphoramidites are noted to be quite stable in acetonitrile solution, which can prolong their effective lifetime[17].
-
Problem 2: Incomplete Oxidation
Q: I am observing P(III) species (phosphite triesters) in my final product after LNA incorporation. What is the cause?
A: The steric environment around the newly formed linkage after LNA coupling can also slow down the oxidation step.
Possible Cause & Solution:
-
Insufficient Oxidation Time: The standard oxidation time may not be sufficient for the complete conversion of the sterically hindered phosphite triester to a phosphate triester.
-
Solution: Extend the oxidation time. For standard iodine oxidation, an increase to 45 seconds has been found to be optimal for LNA-containing oligonucleotides[1].
-
Problem 3: Formation of Side Products
Q: During deprotection of my LNA-containing oligonucleotide, I am seeing unexpected side products. How can I avoid this?
A: The choice of deprotection reagents can be critical, especially for certain protected LNA bases.
Possible Cause & Solution:
-
Incompatible Deprotection Reagent: Some LNA phosphoramidites with specific protecting groups may not be compatible with all deprotection methods.
-
Solution: Follow the manufacturer's specific deprotection recommendations. For example, it is advisable to avoid using methylamine (B109427) for deprotection when the sequence contains Me-Bz-C-LNA, as this can lead to an unwanted N4-methyl modification[1]. Standard deprotection with concentrated aqueous ammonia (B1221849) is generally effective for most LNA-containing oligonucleotides[7].
-
Data Summary Tables
Table 1: Recommended Synthesis Cycle Parameters for LNA vs. DNA
| Parameter | Standard DNA | LNA | Reference(s) |
| Coupling Time | ~30 seconds | 180 - 250 seconds | [1][12] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | [1] |
| Activator | 1H-Tetrazole | DCI, ETT, BTT | [6][14][15] |
Table 2: Common Activators for Sterically Hindered Phosphoramidites
| Activator | Common Concentration | Key Advantage | Reference(s) |
| 1H-Tetrazole | ~0.45 M | Standard, widely used | [14] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Highly nucleophilic, very soluble | [6][14][15] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic than Tetrazole | [12][14] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.3 M | More acidic than Tetrazole | [12][14] |
Experimental Protocols
Protocol: Automated Solid-Phase Synthesis of LNA-Containing Oligonucleotides
This protocol outlines the key modifications required for incorporating LNA phosphoramidites into an oligonucleotide sequence using a standard automated synthesizer.
1. Reagent Preparation:
-
Phosphoramidites: Dissolve LNA and standard DNA/RNA phosphoramidites in fresh, anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M). Note: The 5-Me-C LNA variant may require a 25% THF/acetonitrile mixture for complete dissolution[1].
-
Activator: Prepare a solution of a high-performance activator such as 0.25 M DCI or 0.25 M ETT in anhydrous acetonitrile[12][14][15].
-
Standard Reagents: Use standard deblocking, capping, and oxidation solutions as per a typical DNA synthesis protocol. Ensure all reagents, especially the acetonitrile wash bottles, are anhydrous[9].
2. Synthesizer Programming:
-
Create a custom synthesis cycle for the LNA monomer. The key modifications from a standard DNA cycle are:
-
For all other standard DNA or RNA monomers in the sequence, the regular synthesis cycle can be used.
3. Synthesis and Deprotection:
-
Initiate the synthesis on the automated platform.
-
Upon completion, cleave the oligonucleotide from the solid support and perform deprotection according to the recommendations for the specific LNA bases used. For most standard LNA monomers, deprotection with concentrated aqueous ammonia (e.g., overnight at 55°C) is sufficient[7].
-
Avoid methylamine if Me-Bz-C-LNA is present in the sequence[1].
4. Purification and Analysis:
-
LNA-containing oligonucleotides can be purified and analyzed using the same methods as standard DNA, such as reversed-phase HPLC or polyacrylamide gel electrophoresis (PAGE)[1].
Visualizations
Diagrams
Caption: Mechanism of LNA phosphoramidite coupling highlighting steric hindrance.
Caption: Troubleshooting workflow for low LNA coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. Systemic Evaluation of Chimeric LNA/2'-O-Methyl Steric Blockers for Myotonic Dystrophy Type 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. glenresearch.com [glenresearch.com]
- 15. academic.oup.com [academic.oup.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
Reducing truncated sequences in LNA oligo synthesis
Welcome to the technical support center for Locked Nucleic Acid (LNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their LNA oligo synthesis, with a focus on reducing the formation of truncated sequences.
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences in LNA oligo synthesis and why are they problematic?
Truncated sequences, also known as shortmers, are incompletely synthesized oligonucleotides that are missing one or more bases from the 5' end.[1] They are an unavoidable byproduct of chemical oligonucleotide synthesis due to the fact that the coupling efficiency of each nucleotide addition is not 100%.[2][3] These truncated sequences can compete with the full-length product in downstream applications, potentially leading to inaccurate results or reduced efficacy in therapeutic applications.[4]
Q2: What are the primary causes of truncated sequences?
The main cause of truncated sequences is incomplete coupling of the phosphoramidite (B1245037) monomer to the growing oligonucleotide chain during synthesis.[2] This can be due to several factors, including:
-
Suboptimal Coupling Efficiency: The chemical reaction for adding each base is not perfectly efficient, typically around 98.5-99.5%.[5]
-
Presence of Moisture: Water in the reagents, particularly the acetonitrile (B52724) (ACN), can react with the activated phosphoramidite, preventing it from coupling to the oligo chain.[6]
-
Inefficient Capping: After the coupling step, any unreacted 5'-OH groups should be "capped" to prevent them from reacting in subsequent cycles. If capping is inefficient, these unreacted chains can be extended in later steps, leading to deletion mutants which are particularly difficult to remove.[6][7]
-
Degraded Reagents: The quality of phosphoramidites and other synthesis reagents can impact coupling efficiency.[6]
-
LNA Monomer Properties: LNA phosphoramidites, particularly guanine (B1146940) LNA, can have lower coupling efficiencies than standard DNA monomers.[8]
Q3: How do LNA monomers specifically impact the synthesis and formation of truncated sequences?
LNA monomers, while providing beneficial properties like increased thermal stability and nuclease resistance, can present challenges during synthesis.[9][10] They generally have lower coupling efficiencies compared to their DNA counterparts.[8] This is particularly true for guanine LNA monomers.[8] Synthesizing long stretches of consecutive LNA bases should be avoided as it can lead to lower synthesis yields and purity.[8]
Q4: What is the role of the capping step in preventing truncated sequences?
The capping step is a critical part of the synthesis cycle that acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[7] This effectively terminates the elongation of these truncated sequences, preventing them from participating in subsequent coupling reactions.[2][4] Without an efficient capping step, these unreacted chains could be extended in later cycles, resulting in oligonucleotides with internal deletions (n-1 deletion mutants), which are very difficult to separate from the full-length product.[6][7]
Troubleshooting Guides
Issue: High Percentage of Truncated (n-1) Sequences Detected
If you are observing a higher than expected amount of truncated sequences, particularly the n-1 species, consider the following troubleshooting steps.
Step 1: Evaluate Synthesis Chemistry and Reagents
-
Check Reagent Quality: Ensure all phosphoramidites and ancillary reagents are fresh and have been stored under anhydrous conditions.[6] Degraded reagents can significantly lower coupling efficiency.[11]
-
Minimize Water Content: The presence of moisture is a primary cause of reduced coupling efficiency.[6]
-
Optimize Coupling Time: LNA monomers may require longer coupling times to achieve high efficiency. For LNA amidites, extended coupling times of around 6 minutes can result in stepwise coupling yields of 99%.[12]
Step 2: Optimize the Capping Step
-
Verify Capping Reagent Concentration and Delivery: Ensure the correct concentrations and volumes of capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are being delivered.[6] For some synthesizers, increasing the delivery volume and time for the capping mix can improve efficiency.[6]
-
Consider a More Efficient Capping Reagent: A 6.5% DMAP solution used for Cap B has been shown to increase capping efficiency to over 99% on certain synthesizers.[6]
Step 3: Review Depurination and Cleavage
-
Depurination: The use of strong acids like trichloroacetic acid (TCA) for detritylation can lead to depurination, especially at adenosine (B11128) and guanosine (B1672433) residues. This creates abasic sites that can be cleaved during deprotection, resulting in truncated products.[6]
-
Cleavage: Ensure that the cleavage from the solid support is complete. Incomplete cleavage can result in lower yields of the full-length product.
Issue: Low Purity of Final LNA Oligo Product Despite Purification
If the purity of your LNA oligo is low even after purification, the following points may help.
Step 1: Choose the Appropriate Purification Method
The choice of purification method is critical for removing truncated sequences and other impurities. The effectiveness of each method can vary depending on the length of the oligonucleotide and the nature of the impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase (RP-HPLC): This method separates oligos based on hydrophobicity. It is effective at removing non-tritylated (truncated) sequences from the desired dimethoxytrityl (DMT)-on full-length product. However, its resolution decreases for longer oligos, and it may not efficiently remove n-1 deletion mutants that retain the DMT group.[3][13]
-
Anion-Exchange (AEX-HPLC): This technique separates oligos based on the number of phosphate (B84403) groups (i.e., length). It can provide excellent resolution for shorter oligos (up to ~40-50 bases) and is particularly useful for separating phosphorothioate, LNA, and BNA modified oligonucleotides.[13]
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is the recommended method for purifying long oligonucleotides (≥50 bases) or when the removal of n-1 sequences is critical.[1][13] It separates oligos based on size with single-base resolution, resulting in purity levels of 95-99%.[13] However, yields from PAGE purification are typically lower than from HPLC.[13]
Table 1: Comparison of Purification Methods for LNA Oligonucleotides
| Purification Method | Principle of Separation | Purity Achieved | Recommended For | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >85% | Modified oligos, large scale | Resolution decreases with length (>50 bases)[13] |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (phosphate backbone) | >95% | Shorter oligos (<40-50 bases), LNA-modified oligos[13][14] | Resolution decreases with length |
| Denaturing PAGE | Size and Charge | 95-99%[13] | Long oligos (≥50 bases), high purity requirements[13] | Lower yield, more complex procedure[13] |
Step 2: Optimize Purification Conditions
-
Secondary Structures: Long oligos can form secondary structures that may interfere with purification. Heating the crude oligo at >65 °C just before loading onto a purification column can improve yield and purity.[6]
-
Loading Amount: Overloading the purification column can lead to poor separation. Ensure the amount of crude oligo loaded is within the capacity of the column.[15]
Step 3: Analytical Characterization
-
Use High-Resolution Analytical Techniques: To accurately assess purity, use high-resolution methods like capillary electrophoresis (CE) and mass spectrometry (MS) in addition to HPLC.[16] These techniques can help to identify and quantify truncated sequences and other impurities that may not be well-resolved by the purification method.
Visual Guides
LNA Oligo Solid-Phase Synthesis Cycle
The following diagram illustrates the key steps in one cycle of solid-phase oligonucleotide synthesis and highlights the points where truncated sequences can arise.
Caption: Solid-phase synthesis cycle and points of truncation.
Troubleshooting Workflow for Truncated Sequences
This workflow provides a logical approach to identifying and resolving the root cause of high levels of truncated sequences.
Caption: A logical workflow for troubleshooting truncated sequences.
Experimental Protocols
Protocol 1: Solid-Phase LNA Oligonucleotide Synthesis
This protocol outlines the general steps for automated solid-phase synthesis of LNA-containing oligonucleotides.
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside (or LNA) at the 3'-terminus.
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7] This exposes a free 5'-hydroxyl group for the next coupling step.
-
Coupling: Activate the incoming LNA or DNA phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) and deliver it to the column containing the solid support.[6] The activated phosphoramidite couples with the free 5'-hydroxyl group. For LNA monomers, a longer coupling time (e.g., 6 minutes) is recommended.[12]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (Cap A) and N-methylimidazole (Cap B).[7] This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[7]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent monomer until the desired sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and phosphate backbone using a concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Purification: Purify the crude oligonucleotide using an appropriate method such as HPLC or PAGE to remove truncated sequences and other impurities.
Protocol 2: Purification of LNA Oligos by RP-HPLC
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides. The hydrophobic DMT-on full-length product will elute later than the more hydrophilic DMT-off truncated sequences.
-
Sample Preparation: Dissolve the crude, DMT-on oligonucleotide in mobile phase A. If necessary, heat to 65°C to disrupt secondary structures.[6]
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the major peak of the DMT-on product.
-
Detritylation: Treat the collected fractions with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a method like ethanol (B145695) precipitation or a desalting column to remove the TEAA buffer salts.[17]
References
- 1. microsynth.ch [microsynth.ch]
- 2. idtdna.com [idtdna.com]
- 3. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 4. biofabresearch.com [biofabresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. microsynth.com [microsynth.com]
- 10. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Optimizing anti-gene oligonucleotide ‘Zorro-LNA’ for improved strand invasion into duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcluster.com [labcluster.com]
- 14. Method of Oligonucleotide Purification [biosyn.com]
- 15. researchgate.net [researchgate.net]
- 16. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 17. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Phosphoramidite Stability and Water Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water contamination on phosphoramidite (B1245037) stability during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways in which water contamination affects phosphoramidite stability?
A1: Water contamination leads to two primary degradation pathways for phosphoramidites:
-
Hydrolysis: The trivalent phosphorus (P(III)) center of the phosphoramidite is highly susceptible to hydrolysis, especially in the presence of even trace amounts of water. This reaction leads to the formation of a phosphonate (B1237965) byproduct, rendering the phosphoramidite inactive for the coupling reaction in oligonucleotide synthesis.[1][2]
-
Oxidation: The P(III)) center can also be readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air and moisture. This oxidized form is also incapable of participating in the coupling reaction.[1][3]
Q2: Are all phosphoramidites equally affected by water contamination?
A2: No, the stability of phosphoramidites in the presence of water can vary significantly depending on the nucleobase. 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are particularly susceptible to degradation.[1][4] Studies have shown that the degradation of dG phosphoramidites can even be autocatalytic.[1][4] In contrast, thymidine (B127349) phosphoramidites are generally more stable.[2]
Q3: What is the acceptable level of water content in the acetonitrile (B52724) used for dissolving phosphoramidites?
A3: To maintain phosphoramidite integrity, it is crucial to use anhydrous acetonitrile with a water content of less than 30 parts per million (ppm).[1][5][6] For critical applications, a water content of 10-15 ppm or lower is recommended.[7]
Q4: How can I minimize water contamination during my experiments?
A4: Strict adherence to anhydrous techniques is essential. Here are some key recommendations:
-
Solvent Quality: Always use high-purity, anhydrous acetonitrile (DNA synthesis grade) with a water content below 30 ppm.[5][6]
-
Drying Solvents: For optimal results, further dry the acetonitrile with activated 3Å molecular sieves for at least 24 hours before use.[5]
-
Proper Handling: Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1]
-
Inert Atmosphere: Store and handle solid phosphoramidites and solutions under an inert atmosphere, such as argon or nitrogen.[1]
-
Syringe Technique: When preparing solutions, use a fresh, dry syringe to transfer anhydrous acetonitrile to the phosphoramidite vial through the septum to avoid exposure to moisture.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Water contamination in reagents or on the synthesizer. | 1. Use fresh, anhydrous acetonitrile (<30 ppm water) for all steps.[6][7]2. Ensure phosphoramidites are fresh and have been stored under anhydrous conditions.[7]3. Dry the argon or helium gas used on the synthesizer with an in-line drying filter.[7] |
| Appearance of Unexpected Peaks in HPLC Analysis | Degradation of phosphoramidites due to hydrolysis or oxidation. | 1. Review storage and handling procedures to minimize exposure to moisture and air.[1]2. Prepare fresh phosphoramidite solutions before each synthesis run.[3]3. Analyze a fresh sample of the phosphoramidite to confirm its initial purity. |
| Inconsistent Synthesis Results, Especially with dG | dG phosphoramidites are highly susceptible to degradation.[1][4] | 1. Pay extra attention to anhydrous techniques when working with dG phosphoramidites.2. Use fresh dG phosphoramidite solutions for each synthesis.3. Consider using dG phosphoramidites with more robust protecting groups, as they can exhibit greater stability.[4] |
| Visible "Wavy Lines" When Dissolving Oily Phosphoramidites | Incomplete dissolution of the phosphoramidite. | Swirl the vial occasionally over several minutes until the oil is completely dissolved and the solution is homogenous. This may take 5 to 10 minutes for more viscous oils.[6] |
Quantitative Data on Phosphoramidite Stability
The stability of phosphoramidites in solution is dependent on the nucleobase. The following table summarizes the relative stability of different phosphoramidites in anhydrous acetonitrile under an inert atmosphere at room temperature.
| Nucleobase | Purity after 5 Weeks at Room Temperature | Notes |
| Thymidine | >95% | Most stable among the common phosphoramidites.[2] |
| Guanosine | ~80% | Degrades faster due to autocatalytic mechanisms.[2] |
Note: This data is illustrative. Actual stability may vary based on specific protecting groups, concentration, and the exact level of water contamination.
Experimental Protocols
Protocol 1: Assessment of Phosphoramidite Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the methodology for analyzing the purity of phosphoramidites and detecting degradation products using reverse-phase HPLC (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite at a concentration of approximately 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to minimize on-column degradation.[3]
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[3]
-
Prepare all samples fresh before analysis.[3]
-
-
HPLC Conditions:
-
Column: C18 column.[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B into Mobile Phase A.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength suitable for all nucleobases (e.g., 260 nm).[1]
-
-
Data Interpretation:
Visualizations
Caption: Hydrolysis degradation pathway of a phosphoramidite in the presence of water.
Caption: Experimental workflow for assessing phosphoramidite purity using RP-HPLC.
References
Technical Support Center: LNA Coupling Optimization
This guide provides troubleshooting advice and frequently asked questions regarding the optimization of activator concentration for Locked Nucleic Acid (LNA) coupling during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in LNA coupling?
A1: In LNA synthesis, as in standard oligonucleotide synthesis, an activator is a crucial reagent that enables the coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain. The activator, a mild acid, protonates the nitrogen of the phosphoramidite, making it highly reactive and ready to bond with the free 5'-hydroxyl group of the support-bound oligonucleotide.[1][2]
Q2: What are the most common activators used for LNA synthesis?
A2: Common activators include 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI).[3] ETT is a popular general-purpose activator, while DCI is often preferred for more demanding syntheses, such as long oligonucleotides or those with sterically hindered monomers, due to its higher nucleophilicity and lower acidity.[1][3]
Q3: What is a typical concentration range for activators like ETT and DCI?
A3: For routine, small-scale synthesis, a DCI concentration of 0.25 M is often considered optimal.[3][4] ETT is more soluble in acetonitrile (B52724) and can be used at higher concentrations, sometimes up to 0.75 M.[3] The ideal concentration can vary based on the specific LNA monomer, the synthesizer, and the desired coupling time.
Q4: How does activator concentration impact coupling efficiency?
A4: Activator concentration directly influences the rate and completeness of the coupling reaction. An insufficient concentration can lead to slow or incomplete reactions, resulting in lower coupling efficiency and the formation of truncated sequences (n-1). Conversely, an excessively high concentration of a highly acidic activator can lead to side reactions.[5]
Troubleshooting Guide
This section addresses common problems encountered during LNA coupling, with a focus on the activator concentration.
Problem 1: Low Coupling Efficiency / High n-1 Species
-
Symptom: Analysis of the crude oligonucleotide (e.g., by HPLC or Mass Spectrometry) shows a significant peak corresponding to the n-1 sequence, indicating that a coupling step failed. The overall yield of the full-length product is low.[6]
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Sub-optimal Activator Concentration The activator concentration may be too low for the specific LNA monomer. Increase the activator concentration in increments (e.g., by 0.05 M) or increase the coupling time. For sterically demanding LNA monomers, extended coupling times (e.g., 15 minutes) may be necessary.[7][8] Moisture in Reagents Water can react with the activated phosphoramidite, reducing the amount available for coupling.[1] Ensure all reagents, especially the acetonitrile (ACN), are anhydrous. Use fresh, high-quality reagents and consider in-line driers for synthesizer gases.[1][2] Degraded Phosphoramidite/Activator Phosphoramidites and activators can degrade over time, especially if exposed to moisture or air. Use fresh reagents for each synthesis. Insufficient Reagent Delivery Clogged lines or malfunctioning valves on the synthesizer can prevent adequate delivery of the activator or phosphoramidite. Perform a flow check and maintenance on the synthesizer.
Problem 2: Presence of n+1 Species in Final Product
-
Symptom: The final product analysis shows a notable peak corresponding to a sequence that is one nucleotide longer than the target sequence.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Excessively Acidic Activator Highly acidic activators (like ETT or BTT) can cause a small amount of premature detritylation of the phosphoramidite monomer in solution.[1][3] This leads to the formation of a dimer that can be incorporated into the sequence, resulting in an n+1 impurity.[1] Solution If n+1 impurities are a persistent issue, especially in large-scale or long-oligo synthesis, switch to a less acidic but still highly effective activator like DCI.[1][3] Reducing the activator concentration may also help mitigate this side reaction.
Activator Characteristics and Recommended Concentrations
The choice of activator and its concentration is a critical parameter. The following table summarizes the properties and typical concentration ranges for the most common activators used in LNA synthesis.
| Activator | Acidity (pKa) | Typical Concentration | Advantages | Disadvantages |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3 | 0.25 M - 0.75 M | Good solubility in ACN, effective for general purpose synthesis.[3] | Higher acidity can lead to n+1 side reactions, especially with sensitive monomers or in large-scale synthesis.[1][3] |
| DCI (4,5-Dicyanoimidazole) | 5.2 | 0.25 M - 1.0 M | Less acidic, reducing risk of premature detritylation.[1][3] Highly nucleophilic, making it very effective, even for hindered monomers.[1][2] | May be more expensive than ETT. |
Table 1. Comparison of common activators for LNA synthesis.
Experimental Protocols
Protocol: Activator Concentration Optimization Study
This protocol outlines a general procedure for determining the optimal activator concentration for a specific LNA phosphoramidite.
-
Preparation:
-
Synthesize a short, test oligonucleotide sequence (e.g., a 5-mer) containing the LNA monomer of interest.
-
Prepare fresh solutions of the chosen activator (e.g., DCI or ETT) at a range of concentrations (e.g., 0.20 M, 0.25 M, 0.30 M, 0.40 M).
-
Ensure all other reagents (phosphoramidites, ACN, capping, and oxidation reagents) are fresh and anhydrous.[1]
-
-
Synthesis:
-
Set up parallel syntheses on an automated synthesizer.
-
For each synthesis, use a different activator concentration while keeping all other synthesis parameters (e.g., coupling time, reagent excess, temperature) constant.
-
Ensure the synthesis scale and solid support are identical for all runs.
-
-
Analysis:
-
After synthesis, cleave and deprotect the oligonucleotides under standard conditions.
-
Analyze the crude product from each synthesis run using IP-RP-HPLC and/or LC-MS.
-
Quantify the percentage of the full-length product versus key impurities (e.g., n-1).
-
-
Optimization:
-
Create a table comparing activator concentration to the purity of the full-length product.
-
The optimal concentration is the one that provides the highest percentage of full-length product with the lowest level of impurities.
-
Visual Guides
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unraveling Duplex Stability: A Comparative Guide to LNA-5mA and LNA-5mC Modifications
For researchers, scientists, and drug development professionals, the quest for enhanced oligonucleotide stability is paramount. This guide provides a comparative analysis of the thermal stability of duplexes modified with Locked Nucleic Acid (LNA) containing 5-methyladenosine (LNA-5mA) versus those with 5-methylcytosine (B146107) (LNA-5mC).
Comparative Analysis of Thermal Stability Effects
The following table summarizes the general effects of LNA, 5mC, and m6A modifications on the thermal melting temperature (Tm) of DNA and RNA duplexes, providing a qualitative comparison.
| Modification | Effect on Duplex Thermal Stability (Tm) | Mechanism of Action |
| LNA (Locked Nucleic Acid) | Significant Increase | The methylene (B1212753) bridge in the LNA monomer pre-organizes the sugar into a rigid C3'-endo conformation, which is optimal for A-form helices (like RNA duplexes and DNA-RNA hybrids). This conformational rigidity reduces the entropic penalty of duplex formation, leading to a substantial increase in thermal stability.[1][2][3] |
| 5-methylcytosine (5mC) | Moderate to Significant Increase | The methyl group at the 5th position of cytosine enhances base stacking interactions within the DNA duplex.[4] This improved stacking contributes to a more stable helical structure, resulting in an increased melting temperature.[5][6][7] |
| N6-methyladenosine (m6A) | Decrease (when base-paired in RNA) | The methyl group at the N6 position of adenine (B156593) can sterically interfere with Watson-Crick base pairing with uracil (B121893) in an RNA duplex. This interference disrupts the optimal geometry of the base pair, leading to a decrease in the thermal stability of the duplex.[8][9][10] |
Based on this information, it is plausible to hypothesize that an LNA-5mC modification would be significantly more stabilizing to a duplex than an LNA-m6A modification, particularly in RNA duplexes or DNA/RNA hybrids. The stabilizing effect of the LNA backbone would be complemented by the enhanced base stacking from the 5mC, whereas it would be counteracted by the destabilizing effect of the m6A within a base pair.
Experimental Protocol: Thermal Melting (Tm) Analysis of Modified Oligonucleotide Duplexes
The following is a generalized protocol for determining the melting temperature (Tm) of oligonucleotide duplexes, a standard method to assess their thermal stability.
1. Oligonucleotide Preparation and Quantification:
-
Synthesize and purify the desired LNA-modified and unmodified oligonucleotides.
-
Accurately determine the concentration of each oligonucleotide solution using UV-Vis spectrophotometry at 260 nm. The extinction coefficient for each modified oligonucleotide should be calculated or provided by the manufacturer.
2. Duplex Formation (Annealing):
-
Prepare equimolar solutions of the complementary oligonucleotide strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Heat the mixed oligonucleotide solution to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex annealing.
3. Thermal Denaturation:
-
Transfer the annealed duplex solution to a quartz cuvette suitable for UV-Vis spectrophotometry.
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/minute).[11]
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C).
4. Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This corresponds to the peak of the first derivative of the melting curve.[12]
-
Compare the Tm values of the LNA-5mA and LNA-5mC modified duplexes to the corresponding unmodified duplex to determine the change in thermal stability (ΔTm).
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the thermal stability of LNA-modified duplexes.
Caption: Experimental workflow for comparing duplex thermal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 12. agilent.com [agilent.com]
Comparing DMT-LNA-5mA with standard DNA phosphoramidites
An Objective Comparison for Researchers and Drug Development Professionals
Introduction
In the realm of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) chemistry is paramount to the success of research, diagnostics, and therapeutic development. While standard DNA phosphoramidites have been the cornerstone of DNA synthesis for decades, the advent of modified nucleotides like Locked Nucleic Acid (LNA) has opened new avenues for creating oligonucleotides with enhanced properties. This guide provides a detailed, data-driven comparison of DMT-LNA-5mA phosphoramidites (a 5-methylcytosine (B146107) LNA variant) and standard DNA phosphoramidites, offering a comprehensive resource for scientists and drug developers.
Locked Nucleic Acid (LNA) is a class of high-affinity RNA analogs where the ribose ring is "locked" in an ideal A-form conformation for Watson-Crick base pairing by a methylene (B1212753) bridge between the 2'-O and 4'-C atoms.[1] This structural constraint gives LNA-containing oligonucleotides unique and powerful characteristics compared to their standard DNA counterparts.
Structural Differences: The "Locked" Advantage
The fundamental difference between LNA and DNA lies in the sugar moiety. The bicyclic structure of LNA pre-organizes the sugar into the C3'-endo conformation, which is characteristic of A-form DNA and RNA. This contrasts with the more flexible C2'-endo conformation of B-form DNA. This "locked" structure is the source of LNA's enhanced hybridization properties.
Performance Comparison: A Data-Driven Analysis
The structural rigidity of LNA translates into significant performance differences in oligonucleotide synthesis, hybridization, and biological stability.
Oligonucleotide Synthesis Efficiency
LNA phosphoramidites can be integrated into standard automated oligonucleotide synthesis protocols, but their increased steric hindrance necessitates modifications to the synthesis cycle.[2] Standard DNA phosphoramidites are known for their high coupling efficiency, typically exceeding 99%.[3] While LNA amidites also achieve high efficiency, they require longer reaction times for the coupling and oxidation steps to ensure complete reaction.[2]
| Parameter | Standard DNA Phosphoramidites | DMT-LNA-5mA Phosphoramidite | Reference |
| Coupling Time | ~30 seconds | 180 - 250 seconds | [2][4] |
| Oxidation Time | Standard (~15-30s) | Extended (~45 seconds) | [2] |
| Overall Efficiency | >99% | High, comparable to DNA with optimized cycle | [3][5] |
Thermal Stability (Melting Temperature, Tm)
One of the most remarkable features of LNA is its ability to dramatically increase the thermal stability of duplexes. For each LNA monomer incorporated into a DNA or RNA oligonucleotide, the melting temperature (Tm) increases significantly.[1] This allows for the design of shorter probes that maintain a high Tm, which is particularly advantageous for detecting small targets or in applications requiring high specificity.[1]
| Modification | Tm Increase per LNA Monomer (vs. DNA:DNA) | Reference |
| LNA incorporation in DNA oligo (vs. DNA target) | +2 to +8 °C | [1][6] |
| LNA incorporation in DNA oligo (vs. RNA target) | +3 to +9.6 °C | [6] |
Note: The exact Tm increase is sequence-dependent.
Binding Affinity and Specificity
LNA's pre-organized structure leads to a substantial increase in binding affinity for complementary DNA and RNA strands.[1][7] This high affinity enhances the specificity of LNA-containing probes, enabling superior discrimination between perfectly matched and mismatched targets. This property is invaluable for applications like SNP (Single Nucleotide Polymorphism) genotyping, allele-specific PCR, and miRNA detection.[2][8]
| Property | Standard DNA Oligonucleotides | LNA-Modified Oligonucleotides | Reference |
| Binding Affinity | Standard | Unprecedentedly high affinity for DNA & RNA | [1][7] |
| Duplex Conformation | B-type duplex with DNA | A-type (RNA-like) duplex with DNA or RNA | [7][9] |
| Mismatch Discrimination | Good | Excellent; allows for single-base mismatch detection | [2][8] |
Nuclease Resistance
Standard DNA oligonucleotides are susceptible to degradation by cellular nucleases. The incorporation of LNA monomers has been shown to significantly increase resistance to both endonucleases and exonucleases, leading to higher stability in vitro and in vivo.[1][8] This enhanced biostability is a critical attribute for the development of oligonucleotide-based therapeutics, such as antisense drugs.[10][11]
| Stability Factor | Standard DNA Oligonucleotides | LNA-Modified Oligonucleotides | Reference |
| Exonuclease Resistance | Low | High, especially with LNA at 3'-end | [1][12] |
| Endonuclease Resistance | Low | Increased resistance | [1] |
| In vivo / In vitro Half-life | Shorter | Longer | [1][10] |
Experimental Workflows and Protocols
Accurate comparison requires standardized experimental procedures. Below are detailed protocols for key comparative experiments.
Diagram: Oligonucleotide Synthesis Workflow
The following diagram illustrates the modified phosphoramidite cycle required for incorporating LNA monomers compared to the standard DNA cycle.
Protocol 1: Automated Oligonucleotide Synthesis
-
Phosphoramidite Preparation : Dissolve standard DNA and DMT-LNA-5mA phosphoramidites in anhydrous acetonitrile (B52724) to standard concentrations (e.g., 0.1 M). Note: Some LNA amidites may require a co-solvent like THF for full solubility.[2]
-
Synthesizer Programming : Program the automated DNA synthesizer.
-
Synthesis : Initiate the synthesis on a solid support (e.g., CPG) functionalized with the initial nucleoside.
-
Cleavage and Deprotection : After synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification and Analysis : Purify the resulting oligonucleotides using methods like HPLC or PAGE. Verify the product quality and yield via mass spectrometry and UV spectrophotometry.
Protocol 2: Melting Temperature (Tm) Analysis
-
Sample Preparation : Anneal the synthesized oligonucleotide (with and without LNA modifications) with its exact DNA or RNA complement in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.
-
Measurement : Monitor the absorbance of the sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0 °C per minute).
-
Data Analysis : Plot absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.[13]
Protocol 3: Nuclease Resistance Assay
-
Sample Preparation : Prepare identical concentrations of standard DNA and LNA-modified oligonucleotides in a suitable buffer.
-
Nuclease Digestion : Incubate the oligonucleotides with a 3'-exonuclease (e.g., snake venom phosphodiesterase) at a specified temperature (e.g., 37 °C).
-
Time-Course Analysis : Take aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching : Stop the enzymatic reaction in the aliquots immediately (e.g., by heat inactivation or adding a chelating agent like EDTA).
-
Analysis : Analyze the degradation of the oligonucleotides over time using denaturing PAGE or HPLC. The relative amount of full-length oligonucleotide remaining at each time point is quantified to compare the stability of the DNA and LNA constructs.[11]
Applications in Research and Drug Development
The superior properties of LNA make it a powerful tool for a wide range of applications where standard DNA oligonucleotides may fall short.
-
Drug Development : LNA's high affinity and nuclease resistance make it an ideal modification for antisense oligonucleotides, which are designed to modulate gene expression.[10][14][] LNA-based drugs are being investigated for various diseases, including cancer and genetic disorders.[16][17]
-
Molecular Diagnostics : The ability of LNA to enhance specificity and allow for shorter probe designs is highly beneficial in diagnostic assays, such as qPCR probes for detecting low-abundance targets and for precise SNP genotyping.[2][8]
-
Research Tools : LNA-modified oligonucleotides are excellent tools for studying and inhibiting microRNAs (miRNAs), which are short, non-coding RNAs involved in gene regulation.[1] Their high affinity allows for effective targeting of these small molecules.
Conclusion
This compound offers significant advantages over standard DNA phosphoramidites for applications requiring high thermal stability, binding affinity, specificity, and nuclease resistance. While its use requires modifications to standard synthesis protocols, the resulting oligonucleotides possess enhanced characteristics that are critical for advanced diagnostics and next-generation therapeutics. For researchers and drug developers, understanding these comparative performance metrics is key to leveraging the full potential of LNA technology to address challenges that are intractable with conventional DNA chemistry.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 14. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Oligonucleotide are being developed? [synapse.patsnap.com]
- 17. Oligonucleotide Therapeutics: From Discovery and Development to Patentability - PMC [pmc.ncbi.nlm.nih.gov]
LNA-5mA Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals seeking to enhance the in vivo stability of oligonucleotides, Locked Nucleic Acid (LNA) modifications offer a significant advantage in terms of nuclease resistance. This guide provides a comparative analysis of oligonucleotides modified with LNA and 5-methylcytosine (B146107) (LNA-5mA), benchmarking their performance against other common stabilizing modifications like phosphorothioates (PS) and 2'-O-methyl (2'-OMe) RNA. The information presented is supported by experimental data from publicly available sources.
The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by nucleases present in biological fluids. To overcome this, various chemical modifications have been developed. LNA modifications, which feature a methylene (B1212753) bridge locking the ribose ring in a C3'-endo conformation, have emerged as a particularly effective strategy for enhancing nuclease resistance and binding affinity.[1][2] The addition of a 5-methyl group to cytosine (5mA) further contributes to the thermal stability of the oligonucleotide duplex.[3][4]
Comparative Nuclease Resistance: LNA vs. Alternatives
Locked Nucleic Acid (LNA) modifications have demonstrated superior stability in the presence of nucleases when compared to unmodified oligonucleotides and even other chemically modified counterparts.[2] Oligonucleotides fully modified with LNA are highly resistant to degradation.[1] Chimeric oligonucleotides, which contain LNA nucleotides at the ends, are also significantly more stable in human serum than those with phosphorothioate (B77711) or 2'-O-methyl-RNA modifications.
The combination of LNA with a phosphorothioate (PS) backbone can further enhance nuclease resistance.[5][6] While PS modifications alone increase resistance to some extent, they can also introduce toxicity at higher concentrations.[5] The 2'-O-methyl (2'-OMe) modification also confers nuclease resistance, but to a lesser degree than LNA.[7][8]
Below is a summary of the relative nuclease resistance of different oligonucleotide modifications.
| Modification | Relative Nuclease Resistance | Key Characteristics |
| Unmodified Oligonucleotide | Low | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) | Moderate | Increased resistance to exonucleases. May introduce toxicity.[5] |
| 2'-O-Methyl (2'-OMe) | Moderate | Confers nuclease resistance and increases duplex stability.[7][8] |
| LNA / LNA-5mA | High | Significantly increased resistance to both endo- and exonucleases.[1][2] 5-methylcytosine enhances thermal stability. [3][4] |
Experimental Protocols for Assessing Nuclease Resistance
To quantitatively assess the nuclease resistance of modified oligonucleotides, researchers typically employ serum stability assays or challenge the oligonucleotides with specific nucleases.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum.
Protocol:
-
Incubation: The modified oligonucleotide is incubated in a solution containing mammalian serum (e.g., fetal bovine serum or human serum) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).
-
Quantification: The percentage of intact oligonucleotide remaining at each time point is calculated to determine its half-life in serum.
Nuclease Digestion Assay
This assay assesses the resistance of oligonucleotides to specific nucleases, such as exonucleases or endonucleases.
Protocol:
-
Reaction Setup: The modified oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) in a suitable reaction buffer at the optimal temperature for the enzyme.
-
Time Course: Samples are collected at different time intervals.
-
Inactivation: The enzymatic reaction is stopped at each time point, typically by adding a quenching solution (e.g., EDTA) or by heat inactivation.
-
Analysis: The degradation products are analyzed by gel electrophoresis or chromatography to determine the extent of digestion.
Conclusion
The incorporation of LNA modifications, particularly in combination with 5-methylcytosine, provides a robust strategy for enhancing the nuclease resistance and overall stability of therapeutic oligonucleotides. Experimental evidence consistently demonstrates the superiority of LNA-modified oligonucleotides over traditional modifications such as phosphorothioates and 2'-O-methyl RNA in withstanding enzymatic degradation. For researchers and drug developers, the use of LNA-5mA modified oligonucleotides represents a promising approach to improving the pharmacokinetic properties and therapeutic efficacy of their oligonucleotide candidates.
References
- 1. LNA-5-Me-C (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 5. synoligo.com [synoligo.com]
- 6. preprints.org [preprints.org]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
LNA-Enhanced Probes: A Comparative Guide to Mismatch Discrimination
For researchers, scientists, and drug development professionals engaged in applications requiring precise nucleic acid detection, such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and gene expression analysis, the ability to discriminate between perfectly matched and mismatched sequences is paramount. This guide provides an objective comparison of Locked Nucleic Acid (LNA) modified probes against standard DNA probes, highlighting their performance in mismatch discrimination with supporting experimental data and detailed protocols.
Superior Mismatch Discrimination with LNA Probes
Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose moiety is "locked" in an N-type (3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This conformational rigidity significantly increases the binding affinity (i.e., melting temperature, Tm) of LNA-containing oligonucleotides to their complementary DNA or RNA targets.[3][4] This enhanced affinity allows for the design of shorter probes that maintain a high Tm, a key characteristic that improves mismatch discrimination.[5]
The rationale is straightforward: a mismatch in a short, high-affinity probe duplex results in a more substantial destabilization and a larger drop in Tm (ΔTm) compared to the same mismatch within a longer, less stable standard DNA probe duplex.[6] This greater ΔTm is the basis for superior mismatch discrimination, enabling clearer differentiation between wild-type and mutant alleles.[5][6]
Performance Comparison: LNA vs. DNA Probes
The following table summarizes quantitative data from studies comparing the mismatch discrimination performance of LNA-modified probes with that of standard DNA probes. The key metric is the change in melting temperature (ΔTm) between a perfectly matched (PM) duplex and a duplex with a single nucleotide mismatch (MM). A larger ΔTm indicates better mismatch discrimination.
| Probe Type | Mismatch Type | ΔTm (°C) for DNA Probe | ΔTm (°C) for LNA Probe | Reference |
| Set 1 | A•A | 8.4 | 12.3 | [1][2] |
| G•T | 6.3 | 5.5 | [1][2] | |
| General Observation | Single Mismatch | Often around 20°C | [6] |
Note: The performance of LNA probes can be sequence-dependent, and in some cases, like the G•T mismatch shown above, the ΔTm may not be improved.[1][2] Careful design is crucial.
Experimental Design for Mismatch Discrimination Analysis
The following diagram illustrates a typical workflow for evaluating the mismatch discrimination capabilities of different probe technologies.
Detailed Experimental Protocol: Thermal Melt Analysis
Thermal melt analysis is a common method to determine the Tm of a probe-target duplex.
-
Oligonucleotide Preparation and Purification: Synthesize LNA-modified and standard DNA probes, as well as their corresponding perfect match and single-mismatch DNA or RNA targets. Purify all oligonucleotides, for example, by reverse-phase high-performance liquid chromatography (HPLC).[1] The quality and concentration of the oligonucleotides should be verified using methods like mass spectrometry and UV/Vis spectrophotometry.[1]
-
Duplex Formation (Annealing):
-
Mix equimolar amounts of a probe and its target oligonucleotide in a suitable buffer (e.g., 1 M NaCl, 10 mM sodium phosphate (B84403), 0.1 mM EDTA, pH 7.0).[7]
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.[7]
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.[7]
-
-
Thermal Denaturation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.[7]
-
Monitor the absorbance of the sample at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[7]
-
As the duplex denatures, the absorbance will increase (hyperchromic effect).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplexes are denatured. This is typically determined by finding the maximum of the first derivative of the melting curve.[7]
-
Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex (ΔTm = Tm(PM) - Tm(MM)).
-
Mechanism of Enhanced Discrimination
The structural properties of LNA are central to its superior performance. The locked ribose conformation pre-organizes the phosphate backbone, leading to a more stable A-form helix upon binding to a target. This results in a significant increase in binding affinity.
When a mismatch is present, the rigid LNA structure imposes a greater steric penalty than a flexible DNA backbone, leading to a more significant disruption of the duplex and a larger decrease in thermal stability.[8][9] This pronounced destabilization of the mismatched duplex is the key to the enhanced discriminatory power of LNA probes.
Alternative Technologies
While LNA probes offer excellent performance, other technologies are also used for mismatch discrimination:
-
Standard DNA Probes: The baseline for comparison. They are less expensive but offer lower affinity and specificity, especially for short sequences.[2]
-
Minor Groove Binder (MGB) Probes: These probes incorporate a minor groove binder at the 3' end, which stabilizes the probe-target duplex, increasing the Tm. This allows for the use of shorter probes, similar to LNA, thereby improving mismatch discrimination.
-
Peptide Nucleic Acid (PNA) Probes: PNAs have a neutral backbone, which results in very high binding affinity and excellent mismatch discrimination. However, their synthesis can be more complex and costly.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. metabion.com [metabion.com]
- 4. LNA Probes [eurofinsgenomics.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. SNP Detection [qiagen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Design of LNA probes that improve mismatch discrimination | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Hybridization Affinity of LNA-Modified Oligonucleotides to RNA Targets with a Focus on C5-Functionalized Uridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hybridization affinity of Locked Nucleic Acid (LNA)-modified oligonucleotides, with a specific focus on the impact of C5-functionalization of LNA uridine, to their complementary RNA targets. The inclusion of LNA nucleotides into oligonucleotides is a well-established strategy to significantly enhance their binding affinity and specificity for DNA and RNA targets, a property critical in the development of therapeutic oligonucleotides and diagnostic probes.[1][2][3] This enhanced affinity is primarily due to the "locked" C3'-endo conformation of the ribose sugar in LNA, which pre-organizes the oligonucleotide for duplex formation.[2]
The C5 position of pyrimidines offers a strategic point for chemical modification to further modulate the biophysical properties of LNA-containing oligonucleotides.[1][4][5] Modifications at this position can influence thermal stability, nuclease resistance, and even introduce novel functionalities without disrupting the Watson-Crick base pairing. This guide presents experimental data on the thermal stability of duplexes formed between oligonucleotides containing various C5-alkynyl-functionalized LNA-uridines and their complementary RNA targets. While direct comparative data for LNA-5mA was not available in the reviewed literature, the presented data on analogous C5-amino-functionalized LNAs provides valuable insights into the effects of such modifications.
Quantitative Comparison of Hybridization Affinity
The thermal melting temperature (Tm) is a key indicator of the stability of a nucleic acid duplex and, by extension, the hybridization affinity of an oligonucleotide for its target. The following table summarizes the melting temperatures of duplexes formed between a target RNA strand and oligonucleotides containing a single C5-alkynyl-functionalized α-L-LNA-Uridine monomer. The data is extracted from a study by Hrdlicka and coworkers, which systematically evaluated the impact of different C5 substituents.[1]
Table 1: Melting Temperatures (Tm) of Oligonucleotide:RNA Duplexes Containing a Single C5-Alkynyl-Functionalized α-L-LNA-Uridine
| Oligonucleotide Sequence (5' to 3') | Modification at 'U' | Target RNA Sequence (3' to 5') | Tm (°C)[1] | ΔTm per modification (°C)[1] |
| GTG AU A TGC | Unmodified | CAC UAU ACG | 27.0 | - |
| GTG AU A TGC | α-L-LNA-T | CAC UAU ACG | 36.5 | +9.5 |
| GTG AU A TGC | C5-propynyl-α-L-LNA-U | CAC UAU ACG | 37.5 | +10.5 |
| GTG AU A TGC | C5-(3-aminopropynyl)-α-L-LNA-U | CAC UAU ACG | 38.0 | +11.0 |
| GTG AU A TGC | C5-(3-hydroxypropynyl)-α-L-LNA-U | CAC UAU ACG | 37.0 | +10.0 |
Note: The ΔTm is calculated relative to the unmodified DNA:RNA duplex.
The data clearly demonstrates that the incorporation of an LNA modification significantly increases the thermal stability of the duplex. Furthermore, small C5-alkynyl modifications, including an aminopropynyl group which is analogous to the 5-methylamino group, can provide an additional stabilizing effect, leading to a greater increase in Tm compared to the unmodified LNA.[1] This suggests that C5-amino functionalization can be a favorable modification for enhancing the hybridization affinity of LNA oligonucleotides to RNA targets.
Experimental Protocols
The determination of hybridization affinity through thermal melting studies is a fundamental technique in the characterization of modified oligonucleotides. Below is a detailed methodology for a typical thermal melting (Tm) experiment.
Objective: To determine the melting temperature (Tm) of a duplex formed between an LNA-modified oligonucleotide and its complementary RNA target.
Materials:
-
LNA-modified oligonucleotide
-
Complementary RNA oligonucleotide
-
Annealing Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)
-
Nuclease-free water
-
UV-Vis Spectrophotometer with a temperature controller (Peltier)
-
Quartz cuvettes
Procedure:
-
Oligonucleotide Preparation:
-
Synthesize and purify the LNA-modified and complementary RNA oligonucleotides.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
-
Annealing of Oligonucleotides:
-
In a nuclease-free microcentrifuge tube, mix equimolar amounts of the LNA-modified oligonucleotide and the complementary RNA oligonucleotide in the annealing buffer. A typical final concentration for each strand is 1.0 μM.[1]
-
Heat the mixture to 90-95°C for 2-5 minutes to denature any secondary structures.
-
Allow the mixture to slowly cool to room temperature over a period of 1-2 hours to facilitate proper duplex formation.
-
-
Thermal Melting Analysis:
-
Transfer the annealed oligonucleotide duplex solution to a quartz cuvette.
-
Place the cuvette in the UV-Vis spectrophotometer equipped with a temperature controller.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C).
-
Increase the temperature gradually (e.g., at a rate of 0.5°C per minute) to a high final temperature (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This corresponds to the maximum of the first derivative of the melting curve.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the hybridization affinity of LNA-modified oligonucleotides to RNA targets using thermal melting analysis.
Caption: Workflow for determining the melting temperature (Tm) of LNA-modified oligonucleotide:RNA duplexes.
References
- 1. C5-Alkynyl-Functionalized α-L-LNA: Synthesis, Thermal Denaturation Experiments and Enzymatic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C5-amino acid functionalized LNA: positively poised for antisense applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
LNA-5mA Probes Demonstrate Superior Sensitivity and Specificity in qPCR Assays
For Immediate Release
A comprehensive analysis of Locked Nucleic Acid (LNA) probes with a 5-methylcytosine (B146107) modification (LNA-5mA) in quantitative real-time PCR (qPCR) reveals significant performance enhancements over standard hydrolysis probes, such as TaqMan®. Experimental data indicates that LNA-5mA probes offer researchers, scientists, and drug development professionals a powerful tool for applications requiring high sensitivity and specificity, particularly in challenging assays like single nucleotide polymorphism (SNP) genotyping and the detection of low-abundance targets.
Locked Nucleic Acids are a class of nucleic acid analogs where the ribose moiety is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint increases the binding affinity of the probe to its target sequence, allowing for the use of shorter probes with higher melting temperatures (Tm). The incorporation of 5-methylcytosine (5mA) can further enhance thermal stability and improve mismatch discrimination.
Performance at a Glance: LNA-5mA Probes vs. Standard Probes
Experimental comparisons consistently demonstrate the advantages of LNA-5mA probes in qPCR assays. The key performance metrics are summarized below:
| Performance Metric | LNA-5mA Probes | Standard TaqMan® Probes | Key Advantages of LNA-5mA |
| Sensitivity (Limit of Detection) | As low as 1.4 copies[1] | Typically higher, around 4.1 copies for the same target[1] | Over 100-fold improvement in detection sensitivity in some assays.[1][2] |
| Specificity & Mismatch Discrimination | High, capable of distinguishing single nucleotide differences effectively[3] | Good, but can be challenging for AT-rich regions or single nucleotide mismatches | Shorter probe design and increased binding affinity enhance specificity.[3] |
| Quantification Cycle (Cq) Values | Earlier Cq values indicating faster target amplification[4][5] | Later Cq values compared to LNA probes for the same target concentration[4][5] | More rapid and efficient amplification. |
| Assay Design Flexibility | Shorter probes can be designed for challenging targets (e.g., AT-rich regions, limited target size)[3] | Longer probes are often required to achieve optimal Tm, which can be limiting | Greater flexibility in probe design for a wider range of targets. |
| PCR Efficiency | Consistently high, often approaching 100% | High, typically in the range of 90-110%[6] | Comparable to standard probes, ensuring reliable quantification. |
Studies have shown that the combination of LNA-based primers and probes can lead to a dramatic increase in detection sensitivity. For instance, in the detection of Aspiculuris tetraptera DNA, an LNA-based TaqMan assay demonstrated a quantification limit of 1.4 copies, a significant improvement over the 4.1 copies achieved with standard oligo primers.[1] Furthermore, amplification curves from experiments comparing LNA probes to unmodified DNA probes show that LNA-containing probes result in earlier Cq values, indicating more efficient and rapid target amplification.[4][5]
Experimental Protocols
To provide a clear understanding of the practical application of LNA-5mA probes, a generalized experimental protocol for a qPCR assay is outlined below. It is important to note that specific parameters may require optimization based on the target and primers used.
I. Assay Design and Synthesis
-
Target Sequence Selection: Identify a unique region within the gene of interest for probe and primer binding.
-
Primer and Probe Design:
-
Design forward and reverse primers with a melting temperature (Tm) of approximately 60-65°C.
-
Design the LNA-5mA probe to bind to the target sequence between the primer binding sites. The probe should have a Tm that is 5-10°C higher than the primers. Incorporate LNA bases and 5-methylcytosine modifications to achieve the desired Tm and enhance specificity. The inclusion of LNA bases generally increases the Tm by 2-8°C per LNA monomer.[7]
-
The LNA probe is typically labeled with a fluorophore at the 5' end and a quencher at the 3' end.
-
-
Oligonucleotide Synthesis: Synthesize primers and the LNA-5mA probe with appropriate modifications and purification (e.g., HPLC).
II. qPCR Reaction Setup
-
Reaction Mixture Preparation: Prepare a master mix containing the following components (final concentrations may need optimization):
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward Primer (e.g., 400 nM)
-
Reverse Primer (e.g., 400 nM)
-
LNA-5mA Probe (e.g., 200 nM)[8]
-
Nuclease-free water
-
-
Template Addition: Add the DNA template (e.g., cDNA, genomic DNA) to individual PCR tubes or wells of a PCR plate. Include no-template controls (NTC) to check for contamination.
-
Reaction Volume: Adjust the final reaction volume (e.g., 20 µL) with the prepared master mix.
III. Thermocycling Conditions
The following is a typical three-step cycling protocol. Annealing and extension temperatures and times may require optimization.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 10-30 seconds.
-
Annealing/Extension: 60°C for 30-60 seconds (data collection step).
-
Visualizing the qPCR Workflow
To illustrate the experimental process, the following diagram outlines the key steps in a typical qPCR experiment using LNA-5mA probes.
Caption: A generalized workflow for a qPCR experiment.
The Mechanism of LNA Probes in qPCR
The enhanced performance of LNA probes stems from their unique structural properties. The locked ribose conformation pre-organizes the phosphate (B84403) backbone, leading to a more stable duplex with the target DNA. This increased stability is the key to their advantages.
Caption: Mechanism of LNA probe action in a 5' nuclease qPCR assay.
References
- 1. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. idtdna.com [idtdna.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Gene Expression Analysis [qiagen.com]
- 8. A Locked Nucleic Acid (LNA)-Based Real-Time PCR Assay for the Rapid Detection of Multiple Bacterial Antibiotic Resistance Genes Directly from Positive Blood Culture - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of LNA-5mA Oligonucleotides: A Comparative Guide to HPLC and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of modified oligonucleotides, such as those containing Locked Nucleic Acid (LNA) and 5-methyladenosine (5mA), hinges on their purity. Ensuring the homogeneity of these synthetic molecules is critical for safety, efficacy, and reproducibility. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable purity assessment. This guide provides an objective comparison of HPLC with other key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal purity analysis strategy for LNA-5mA oligonucleotides.
Comparison of Key Analytical Techniques
The choice of analytical method for assessing the purity of LNA-5mA oligonucleotides depends on various factors, including the length of the oligonucleotide, the desired resolution, the need for mass confirmation, and throughput requirements. The following tables provide a summary comparison of the most common techniques.
Table 1: General Performance Characteristics of Analytical Techniques
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Capillary Gel Electrophoresis (CGE) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Separation Principle | Hydrophobicity | Charge (phosphate backbone) | Size and Charge | Hydrophobicity or Charge (UPLC version of HPLC) | Mass-to-charge ratio (coupled with LC separation) |
| Resolution | Good to Excellent | Excellent for shorter oligos (<40 bases) | Very High, single-base resolution for longer oligos | Excellent to Superior, improved resolution over HPLC | N/A (provides mass information) |
| Analysis Speed | Moderate | Moderate | Slow to Moderate | Fast | Moderate (depends on LC method) |
| Throughput | High | High | Moderate | Very High | High |
| MS Compatibility | Yes (with volatile ion-pairing agents) | No (high salt mobile phases) | Yes (with specific interfaces) | Yes | Intrinsic |
| Strengths | Versatile, robust, widely available | Excellent for resolving secondary structures | High resolving power for long oligonucleotides | Faster analysis, better resolution, lower solvent consumption | Definitive mass confirmation of impurities |
| Limitations | Ion-pairing agents can be complex | Not suitable for MS, resolution decreases with length | Lower throughput, can be less robust than HPLC | Higher initial instrument cost | Can have sensitivity issues for large oligos, matrix effects |
Table 2: Quantitative Performance Comparison
| Metric | IP-RP-HPLC | AEX-HPLC | CGE | UPLC | LC-MS |
| Limit of Detection (LOD) | ng range (UV detection) | ng range (UV detection) | pg to ng range | Lower ng range than HPLC | fmol to pmol range |
| Limit of Quantification (LOQ) | ~0.1-0.5 µg/mL | Similar to IP-RP-HPLC | Not widely reported in comparative studies | Lower than HPLC | ~1 ng/mL |
| Quantitative Accuracy | High | High | High | High | High |
| Precision (%RSD) | < 5% | < 5% | 2-4% (migration time) | < 3% | < 5% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
Objective: To separate and quantify the purity of a synthetic LNA-5mA oligonucleotide from its synthesis-related impurities, such as n-1 and n+1 species.
Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[1]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Methanol:Water.[1]
-
Sample: LNA-5mA oligonucleotide dissolved in water to a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes.
-
Temperature Control: Set the column temperature to 60 °C to denature secondary structures.
-
Injection: Inject 5 µL of the sample.
-
Gradient Elution:
-
5-15% B over 0.5 minutes
-
15-35% B over 15 minutes
-
35-100% B over 2 minutes
-
Hold at 100% B for 2 minutes
-
Return to 5% B over 0.5 minutes
-
Hold at 5% B for 5 minutes for re-equilibration.
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the full-length oligonucleotide relative to impurities.
Anion-Exchange HPLC (AEX-HPLC) Protocol
Objective: To analyze the purity of an LNA-5mA oligonucleotide, particularly effective for sequences prone to forming strong secondary structures.
Materials:
-
HPLC System: Thermo Scientific Vanquish or equivalent with a UV detector.
-
Column: Thermo Scientific DNAPac PA200, 4 x 250 mm.
-
Mobile Phase A: 20 mM Tris-HCl, pH 12.
-
Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO4, pH 12.
-
Sample: LNA-5mA oligonucleotide dissolved in water to a concentration of 1 mg/mL.
Procedure:
-
System Preparation: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Injection: Inject 10 µL of the sample.
-
Gradient Elution:
-
0-10% B over 2 minutes
-
10-60% B over 20 minutes
-
60-100% B over 3 minutes
-
Hold at 100% B for 5 minutes
-
Return to 0% B over 1 minute
-
Hold at 0% B for 10 minutes for re-equilibration.
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Analyze the chromatogram to determine purity based on peak areas. The high pH of the mobile phase helps to denature the oligonucleotide, leading to sharper peaks and better resolution based on charge.
Capillary Gel Electrophoresis (CGE) Protocol
Objective: To achieve high-resolution separation of an LNA-5mA oligonucleotide and its impurities, particularly for longer sequences where HPLC resolution may be limited.
Materials:
-
CGE System: SCIEX PA 800 Plus or equivalent with a UV detector.
-
Capillary: Bare-fused silica (B1680970) capillary, 50 µm i.d., 30 cm total length.
-
Gel Buffer: Commercially available ssDNA 100-R gel kit or equivalent.
-
Sample: LNA-5mA oligonucleotide dissolved in deionized water to a concentration of 0.1 mg/mL.
Procedure:
-
Capillary Conditioning: Rinse the capillary with 0.1 M HCl, 0.1 M NaOH, water, and finally fill with the gel buffer according to the manufacturer's instructions.
-
Sample Injection: Inject the sample electrokinetically at 5 kV for 5 seconds.
-
Separation: Apply a separation voltage of -15 kV.
-
Temperature Control: Maintain the capillary temperature at 30 °C.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Analyze the electropherogram to determine the purity based on peak areas. CGE can often provide single-base resolution.
LC-MS Protocol for Impurity Identification
Objective: To identify and confirm the mass of an LNA-5mA oligonucleotide and its impurities.
Materials:
-
LC-MS System: Waters BioAccord LC-MS System or equivalent.
-
Column: Waters ACQUITY Premier Oligonucleotide BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in water.
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.
-
Sample: LNA-5mA oligonucleotide dissolved in water to a concentration of 0.5 mg/mL.
Procedure:
-
LC Separation: Perform a gradient elution similar to the IP-RP-HPLC protocol, optimizing for separation of the main peak from its impurities.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the oligonucleotide and its impurities (e.g., m/z 500-2000).
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the parent oligonucleotide and any detected impurities. Compare these masses to the theoretical masses of expected impurities (e.g., n-1, n+1, depurinated species).[2][3]
Visualization of Workflows and Decision-Making
To further clarify the experimental processes and the rationale for selecting a particular analytical method, the following diagrams are provided.
Caption: Workflow for synthesis, purification, and purity validation of LNA-5mA oligonucleotides.
Caption: Decision tree for selecting an analytical technique for oligonucleotide purity validation.
Conclusion
The purity assessment of LNA-5mA oligonucleotides is a critical step in their development and application. While IP-RP-HPLC remains a central and versatile technique for routine quality control, a comprehensive analytical strategy often involves orthogonal methods. UPLC offers significant advantages in terms of speed and resolution. CGE is a powerful tool for high-resolution analysis of longer oligonucleotides. LC-MS is indispensable for the definitive identification of impurities. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the properties of the oligonucleotide, the nature of the expected impurities, and the intended application. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions for the robust purity assessment of their LNA-5mA oligonucleotides.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of DMT-LNA-5mA Modified Oligonucleotides
For researchers, scientists, and drug development professionals working with novel oligonucleotide therapeutics, the precise and robust analysis of modified oligonucleotides is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of oligonucleotides containing 5'-dimethoxytrityl (DMT), Locked Nucleic Acid (LNA), and 5-methylaminocytosine (5mA) modifications. We delve into the performance of the two primary mass spectrometry techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, offering supporting experimental data and detailed protocols to inform your analytical strategy.
The therapeutic landscape is increasingly populated by sophisticated oligonucleotide-based drugs, engineered with chemical modifications to enhance their stability, target affinity, and pharmacokinetic properties. The inclusion of a 5'-DMT group facilitates purification, LNA modifications confer enhanced binding affinity and nuclease resistance, and 5mA modifications can influence thermal stability and biological activity. However, this chemical complexity presents unique analytical challenges. Accurate characterization of these molecules is essential to ensure their quality, safety, and efficacy.
Head-to-Head: LC-MS vs. MALDI-TOF for Modified Oligonucleotide Analysis
The two workhorses for the mass analysis of oligonucleotides are LC-MS and MALDI-TOF MS. Each technique offers a distinct set of advantages and limitations, making the choice dependent on the specific analytical requirements, such as the need for high-throughput screening versus in-depth structural characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. This approach is particularly well-suited for complex mixtures, allowing for the separation of the target oligonucleotide from impurities and degradation products prior to mass analysis.[1][2]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry , in contrast, is a rapid, high-throughput technique that involves co-crystallizing the analyte with a matrix and using a laser to desorb and ionize the molecules.[3] It is often favored for its speed and simplicity, especially in quality control environments for routine mass confirmation.
Below is a summary of the key performance characteristics of each technique for the analysis of modified oligonucleotides.
| Performance Metric | LC-MS (ESI-QTOF/TQ) | MALDI-TOF | Key Considerations for DMT-LNA-5mA Oligos |
| Mass Accuracy | < 5 ppm[4] | ± 0.03% (~3 Da on a 10 kDa oligo) | High mass accuracy from LC-MS is crucial for confirming the elemental composition of the modified oligonucleotide and identifying subtle mass shifts due to modifications or impurities. |
| Resolution | High resolution allows for the separation of isotopic peaks and confident charge state assignment. | Resolution decreases for larger oligonucleotides (>50 bases). | For longer LNA-containing oligos, the higher resolution of LC-MS may be advantageous. |
| Sensitivity (LOD/LLOQ) | Low ng/mL to pg/mL range.[5] | fmol to pmol range.[6] | Both techniques offer high sensitivity, but LC-MS, particularly with triple quadrupole instruments, often provides lower limits of quantification for bioanalytical applications.[5] |
| Throughput | Lower throughput due to chromatographic separation times. | High throughput, suitable for rapid screening of multiple samples.[7] | For process development and QC, the speed of MALDI-TOF is a significant advantage. For detailed characterization, the longer analysis time of LC-MS is justified. |
| Tolerance to Salts/Buffers | Sensitive to non-volatile salts which can cause ion suppression. Requires compatible buffer systems like TEA/HFIP.[8] | More tolerant to salts and buffers compared to ESI-MS.[7] | The use of ion-pairing reagents in LC-MS for oligonucleotides requires careful method development to avoid compromising sensitivity.[9] |
| Fragmentation Analysis (MS/MS) | Readily coupled with tandem mass spectrometry (MS/MS) for sequence confirmation and localization of modifications. | In-source decay (ISD) or post-source decay (PSD) can provide fragmentation information, but it can be less controlled than CID in LC-MS/MS. | MS/MS is essential for confirming the sequence and pinpointing the location of the LNA and 5mA modifications within the oligonucleotide. |
| Analysis of DMT-on vs. DMT-off | Can separate and identify both DMT-on and DMT-off species chromatographically. | Can readily distinguish the mass difference between DMT-on and DMT-off oligonucleotides. | The DMT group adds significant mass (302 Da), which is easily detectable by both techniques. |
Experimental Corner: Protocols for Success
Detailed and optimized experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of modified oligonucleotides by LC-MS and MALDI-TOF.
LC-MS/MS Protocol for DMT-LNA-5mA Modified Oligonucleotides
This protocol is a general guideline and may require optimization for specific oligonucleotides and instrument platforms.
1. Sample Preparation:
-
Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 1-10 µM.
-
For analysis from biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.[9]
2. LC Separation:
-
Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column with a particle size of 1.7-2.5 µm.
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[1][8]
-
Mobile Phase B: Methanol or acetonitrile (B52724).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60 °C.
3. Mass Spectrometry Detection (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution accurate mass measurements or a Triple Quadrupole (TQ) for targeted quantification.[10]
-
MS1 Scan Range: m/z 400-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with an appropriate collision energy ramp to generate fragment ions for sequence analysis.
MALDI-TOF Protocol for DMT-LNA-5mA Modified Oligonucleotides
This protocol is a general guideline and the choice of matrix and sample preparation can significantly impact the results.
1. Sample Preparation:
-
Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 1-10 pmol/µL.
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA) or 2',4',6'-trihydroxyacetophenone (B23981) (THAP), in a 50:50 mixture of acetonitrile and water.[6]
-
The addition of an ammonium (B1175870) salt, such as diammonium citrate, can help to reduce sodium and potassium adducts.[6]
3. Sample Spotting:
-
Mix the oligonucleotide sample and the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
4. Mass Spectrometry Detection (Negative or Positive Ion Mode):
-
Ionization Source: MALDI.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Acquisition Mode: Linear or reflectron mode. Reflectron mode provides higher resolution.
-
Laser Intensity: Optimize the laser intensity to achieve good signal intensity without causing excessive fragmentation.
-
For sequence analysis, in-source decay (ISD) can be induced by increasing the laser fluence.
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and aid in the selection of the appropriate technique, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for mass spectrometry analysis of DMT-LNA-5mA modified oligonucleotides.
Caption: Decision tree for selecting an analytical technique for modified oligonucleotides.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of modified oligonucleotides.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust method for purity assessment and quantification, but it does not provide mass information.[11]
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on size and charge and can be coupled to mass spectrometry.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic separation technique that is compatible with MS and can be useful for polar oligonucleotides.[11]
-
Size Exclusion Chromatography (SEC): Used to analyze aggregates and higher-order structures of oligonucleotides.[11]
Conclusion
The choice between LC-MS and MALDI-TOF for the analysis of DMT-LNA-5mA modified oligonucleotides is dictated by the specific analytical need. LC-MS, particularly when coupled with tandem mass spectrometry, provides unparalleled detail for structural characterization, impurity profiling, and bioanalysis. MALDI-TOF, with its high throughput and ease of use, is an excellent choice for rapid quality control and screening. By understanding the capabilities and limitations of each technique and employing optimized experimental protocols, researchers can confidently and accurately characterize these complex and promising therapeutic molecules.
References
- 1. waters.com [waters.com]
- 2. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. web.colby.edu [web.colby.edu]
- 8. mz-at.de [mz-at.de]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Q-TOF-LC-MS and TQ-LC-MS analysis of Oligonucleotides | AxisPharm [axispharm.com]
- 11. lcms.cz [lcms.cz]
- 12. Evaluation of capillary HPLC/mass spectrometry as an alternative analysis method for gel electrophoresis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
LNA-5mA Incorporation and its Impact on Duplex Melting Temperature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermodynamic stability of oligonucleotide duplexes is a critical parameter in the development of therapeutic and diagnostic agents. Enhanced binding affinity, often quantified by an increase in duplex melting temperature (T_m), is a key attribute of modified oligonucleotides. Locked Nucleic Acid (LNA) is a prominent nucleic acid analog known for its ability to significantly increase the thermal stability of duplexes. This guide provides a comparative analysis of the effects of LNA incorporation on duplex T_m, with a specific focus on the theoretical implications of LNA-5-methyladenine (LNA-5mA).
Enhanced Duplex Stability with LNA Modifications
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This pre-organized structure reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability of duplexes with complementary DNA and RNA strands. The incorporation of LNA monomers has been shown to increase the melting temperature (T_m) by as much as 3 to 11°C per LNA modification[1]. This enhanced binding affinity is advantageous for a variety of applications, including antisense therapy, diagnostics, and molecular biology research.
Comparative Analysis of Duplex Melting Temperatures
The following table summarizes the reported changes in melting temperature (ΔT_m) for various modified oligonucleotide duplexes compared to their unmodified DNA counterparts. It is important to note that the specific ΔT_m can be sequence-dependent.
| Modification | Duplex Type | Change in Melting Temperature (ΔT_m) per Modification (°C) | Reference |
| LNA-T | DNA/RNA | +3.9 to +6.9 | [3] |
| LNA-A | DNA/DNA | Variable, generally stabilizing | [4][5] |
| LNA-C (5-methylcytosine) | DNA/DNA | Stabilizing | [6] |
| LNA-G | DNA/DNA | Stabilizing | [7] |
| 5-Methylcytosine | DNA/DNA | ~+1.1 | [2] |
| LNA-5mA (Predicted) | DNA/DNA or DNA/RNA | Expected to be highly stabilizing | N/A |
Note: The effect of LNA-A can be context-dependent, with purine (B94841) LNA monomers sometimes contributing less to stability than pyrimidine (B1678525) LNA monomers[4][5].
Experimental Protocol: Duplex Melting Temperature (T_m) Determination by UV-Vis Spectrophotometry
The melting temperature of an oligonucleotide duplex is determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. As the duplex denatures into single strands, the absorbance increases, a phenomenon known as the hyperchromic effect.
Materials and Reagents:
-
Lyophilized oligonucleotides (unmodified and LNA-modified)
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions of known concentration.
-
Determine the concentration of the stock solutions by measuring the absorbance at 260 nm.
-
-
Duplex Annealing:
-
Mix equimolar amounts of the complementary single-stranded oligonucleotides in the melting buffer to the desired final concentration (e.g., 1 µM).
-
Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.
-
Allow the solution to slowly cool to room temperature to facilitate duplex formation.
-
-
UV-Vis Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
The melting temperature (T_m) is the temperature at which 50% of the duplex has denatured. This is determined by finding the maximum of the first derivative of the melting curve.
-
Experimental Workflow for T_m Determination
Caption: Workflow for determining duplex melting temperature (T_m) using UV-Vis spectrophotometry.
Signaling Pathway of Duplex Denaturation
Caption: Reversible thermal denaturation of an oligonucleotide duplex.
References
- 1. US20020068709A1 - Therapeutic uses of LNA-modified oligonucleotides - Google Patents [patents.google.com]
- 2. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs of duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LNA-5mA and Unlocked Nucleic Acid (UNA) Phosphoramidites for Oligonucleotide-Based Therapeutics and Diagnostics
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of effective and specific oligonucleotide-based tools. Among the myriad of available modifications, Locked Nucleic Acid (LNA) and Unlocked Nucleic Acid (UNA) represent two contrasting yet powerful strategies to modulate the properties of oligonucleotides. This guide provides an objective comparison of LNA, with a focus on 5-methyladenine LNA (LNA-5mA), and UNA phosphoramidites, supported by a summary of their performance characteristics and detailed experimental protocols.
At their core, LNA and UNA offer opposing effects on the conformational rigidity and binding affinity of oligonucleotides. LNA monomers contain a methylene (B1212753) bridge that "locks" the ribose ring in an A-type RNA-like conformation, leading to a significant increase in thermal stability when incorporated into an oligonucleotide.[1][2][3][4] In contrast, UNA features an acyclic sugar moiety, which imparts greater flexibility and a decrease in thermal stability.[2][5][6][7][8] These fundamental differences dictate their respective applications in enhancing specificity, modulating potency, and improving the in vivo performance of antisense oligonucleotides, siRNAs, and diagnostic probes.
Performance Comparison: LNA-5mA vs. UNA
The following tables summarize the key performance characteristics of LNA-5mA and UNA based on established principles from the scientific literature. While direct head-to-head experimental data for LNA-5mA versus UNA is not extensively available, the general and opposing effects of LNA and UNA modifications allow for a robust comparative analysis.
Table 1: Hybridization Affinity and Thermal Stability
| Parameter | LNA-5mA | Unlocked Nucleic Acid (UNA) | Rationale |
| Effect on Melting Temperature (Tm) | Significant Increase | Significant Decrease | The rigid, pre-organized structure of LNA enhances binding affinity to complementary strands, resulting in a higher Tm.[1][2][3] The flexible nature of UNA destabilizes the duplex, leading to a lower Tm.[5][8] |
| Typical ΔTm per Modification | +2 to +8 °C | -5 to -10 °C | The magnitude of the Tm change is dependent on the sequence context and the number of modifications. |
| Binding Affinity (Kd) | Lower (Higher Affinity) | Higher (Lower Affinity) | Increased duplex stability with LNA corresponds to a lower dissociation constant (higher affinity). Conversely, the destabilizing effect of UNA results in a higher dissociation constant. |
| Mismatch Discrimination | Enhanced | Generally Reduced | The high binding affinity of LNA can improve the discrimination between perfectly matched and mismatched targets. The destabilizing nature of UNA may reduce the penalty for mismatches. |
Table 2: Nuclease Resistance and In Vivo Properties
| Parameter | LNA-5mA | Unlocked Nucleic Acid (UNA) | Rationale |
| Nuclease Resistance | High | High | Both LNA and UNA modifications confer significant resistance to degradation by endo- and exonucleases compared to unmodified DNA or RNA.[2][9][10][11] |
| In Vivo Half-Life | Extended | Extended | The enhanced nuclease resistance of both modifications leads to a longer circulation time in biological fluids. |
| Toxicity Profile | Can exhibit dose-dependent hepatotoxicity, particularly in high-affinity gapmer designs.[12] | Generally considered to have a favorable toxicity profile. | The rigid structure of LNA can sometimes lead to off-target effects and toxicity. The flexibility of UNA may mitigate some of these issues. |
| Cellular Uptake | Generally good, can be enhanced with targeting ligands. | Generally good, can be enhanced with targeting ligands. | Both modifications are amenable to standard delivery strategies for oligonucleotides. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the independent evaluation of LNA- and UNA-modified oligonucleotides.
Oligonucleotide Synthesis
Oligonucleotides incorporating LNA-5mA or UNA phosphoramidites can be synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry.[13] However, modifications to the standard cycles are recommended for optimal coupling efficiency.
Recommended Synthesis Parameters:
| Step | LNA Phosphoramidites | UNA Phosphoramidites |
| Coupling Time | 3-5 minutes | 3-5 minutes |
| Oxidation Time | 45 seconds | 30 seconds |
| Deblocking | Standard | Standard |
| Capping | Standard | Standard |
Note: These are general recommendations, and optimization may be required based on the specific synthesizer and reagents used.
Melting Temperature (Tm) Determination
The melting temperature of an oligonucleotide duplex is determined by measuring the change in absorbance at 260 nm as a function of temperature.
Protocol:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer containing 100 mM NaCl, 10 mM sodium phosphate (B84403) (pH 7.2), and 0.1 mM EDTA.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measurement:
-
Equilibrate the sample at a low starting temperature (e.g., 25 °C).
-
Increase the temperature at a controlled rate (e.g., 1 °C/minute) to a high denaturation temperature (e.g., 95 °C).
-
Record the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis: The Tm is the temperature at which 50% of the duplex is dissociated, determined from the first derivative of the melting curve.[14][15][16]
Nuclease Resistance Assay
This assay evaluates the stability of modified oligonucleotides in the presence of nucleases, typically in serum or a cell extract.
Protocol:
-
Oligonucleotide Labeling: Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase or with a fluorescent dye.
-
Incubation: Incubate the labeled oligonucleotide in 50% fetal bovine serum or a cellular lysate at 37 °C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
Stop the reaction by adding a quenching buffer (e.g., formamide (B127407) with EDTA).
-
Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography or fluorescence imaging.
-
-
Quantification: Quantify the percentage of intact oligonucleotide at each time point to determine the degradation rate.[9][17][18]
In Vitro siRNA Knockdown Experiment
This protocol outlines the steps to assess the gene silencing efficiency of LNA- or UNA-modified siRNAs in cell culture.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37 °C.
-
Analysis of Gene Expression:
-
RNA Level: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA level of the target gene.
-
Protein Level: Prepare cell lysates and perform a Western blot to measure the protein level of the target gene.[13]
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the standard workflow for solid-phase oligonucleotide synthesis and the siRNA-mediated gene silencing pathway.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Caption: siRNA-Mediated Gene Silencing Pathway.
Conclusion
The choice between LNA-5mA and UNA phosphoramidites depends critically on the desired application. LNA is the modification of choice when a significant increase in thermal stability and binding affinity is required, for instance, in the design of highly specific diagnostic probes or potent antisense oligonucleotides. The 5-methyladenine modification within an LNA context is expected to contribute to these stabilizing effects. Conversely, UNA is an invaluable tool for introducing flexibility and reducing the thermal stability of an oligonucleotide. This can be particularly useful in fine-tuning the activity of siRNAs, where excessive stability can be detrimental, and in applications where a more flexible probe is advantageous. The ability to combine these two modifications within a single oligonucleotide provides a powerful strategy for achieving a precise balance of stability, flexibility, and biological activity. Researchers are encouraged to use the provided protocols to empirically determine the optimal modification strategy for their specific research and development goals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. siRNA knockdown [protocols.io]
- 8. synoligo.com [synoligo.com]
- 9. idtdna.com [idtdna.com]
- 10. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 13. オリゴヌクレオチドの融解温度 [sigmaaldrich.com]
- 14. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. Nuclease Resistance Design and Protocols [genelink.com]
- 17. research.fredhutch.org [research.fredhutch.org]
- 18. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biophysical Landscape of Modified DNA: A Comparative Guide to LNA, 5mC, and the Elusive LNA-5mA
For researchers, scientists, and drug development professionals navigating the intricate world of therapeutic oligonucleotides, the choice of chemical modifications is paramount. These alterations to the DNA backbone and nucleobases can dramatically influence hybridization affinity, stability, and ultimately, therapeutic efficacy. This guide provides a comparative biophysical characterization of Locked Nucleic Acid (LNA) and 5-methylcytosine (B146107) (5mC) modified DNA, offering a framework for understanding their individual and potential combined effects, particularly in the context of the theoretical LNA-5-methyladenine (LNA-5mA) modification.
While extensive data exists for LNA and 5mC modifications, the combined LNA-5mA alteration remains largely unexplored in publicly available literature. This guide, therefore, presents a detailed comparison of the well-characterized LNA and 5mC modifications against unmodified DNA, providing a foundational understanding for researchers considering novel modification strategies. The biophysical properties of N6-methyladenine (5mA) are also discussed to infer the potential characteristics of an LNA-5mA modification.
At a Glance: Key Biophysical Parameters
The following tables summarize the quantitative data on the impact of LNA, 5mC, and 5mA modifications on the biophysical properties of DNA oligonucleotides. These parameters are critical for predicting the in-vivo behavior of modified oligonucleotides.
Table 1: Thermal Stability and Thermodynamic Parameters
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | ΔG° (kcal/mol) per modification (Stabilization) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Notes |
| LNA | +2 to +10 | -1.0 to -2.5 | Favorable (more negative) | Less unfavorable | Significantly increases thermal stability.[1][2] |
| 5mC | +0.5 to +1.5 | -0.3 to -0.9 | Favorable (more negative) | Unfavorable (more negative) | Modestly increases thermal stability.[1][3][4] |
| 5mA | Context-dependent (can be stabilizing or destabilizing) | Context-dependent | Not well characterized | Not well characterized | Effect on duplex stability is not straightforward. |
| Unmodified DNA | Baseline | Baseline | Baseline | Baseline | Standard reference. |
Table 2: Hybridization Kinetics
| Modification | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Overall Effect on Hybridization |
| LNA | Generally similar to or slightly faster than unmodified DNA | Significantly slower | Promotes faster and more stable duplex formation. |
| 5mC | Slower | Slower | Hinders the rate of hybridization despite increased duplex stability.[5][6][7] |
| 5mA | Not well characterized | Not well characterized | Expected to be sequence and context-dependent. |
| Unmodified DNA | Baseline | Baseline | Standard reference. |
Table 3: Nuclease Resistance
| Modification | 3'-Exonuclease Resistance | Endonuclease Resistance | Notes |
| LNA | Significantly increased | Increased | The 2'-O,4'-C-methylene bridge sterically hinders nuclease access.[8][9] |
| 5mC | Modestly increased | Modestly increased | The methyl group offers some protection against nuclease digestion.[8][9] |
| 5mA | Not well characterized | Not well characterized | May offer some protection, but data is limited. |
| Unmodified DNA | Low | Low | Rapidly degraded by nucleases. |
In-Depth Analysis of Modifications
Locked Nucleic Acid (LNA)
LNA is a class of nucleic acid analogues where the ribose ring is "locked" in an A-form helical conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This pre-organization of the sugar moiety leads to a significant increase in binding affinity for complementary DNA and RNA strands.
-
Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of DNA duplexes, with each incorporation adding approximately 2-10 °C to the Tm. This enhanced stability is driven by a more favorable enthalpy of hybridization.
-
Hybridization Kinetics: LNA-modified oligonucleotides generally exhibit faster association rates and significantly slower dissociation rates compared to unmodified DNA. This results in the rapid formation of highly stable duplexes.
-
Enzymatic Stability: The locked ribose structure provides substantial resistance to degradation by both exonucleases and endonucleases, prolonging the half-life of LNA-containing oligonucleotides in biological systems.
-
Structural Impact: The locked C3'-endo conformation of the ribose forces the duplex into an A-like helical structure, which can be beneficial for certain applications, such as targeting RNA.
5-Methylcytosine (5mC)
5-methylcytosine is a common epigenetic modification in eukaryotes, where a methyl group is added to the 5th position of the cytosine base.
-
Thermal Stability: The presence of 5mC modestly increases the thermal stability of DNA duplexes, with each modification contributing approximately 0.5-1.5 °C to the Tm.[1][3][4] This stabilization is attributed to enhanced base stacking interactions.
-
Hybridization Kinetics: Interestingly, despite the increased thermodynamic stability, 5mC has been shown to hinder the kinetics of DNA hybridization.[5][6][7] Both the association and dissociation rates are slower compared to unmodified DNA. This is thought to be due to the steric hindrance imposed by the methyl group in the major groove, which can impede the initial recognition and alignment of the complementary strands.
-
Enzymatic Stability: The methyl group in 5mC provides a degree of protection against nuclease degradation, though to a lesser extent than LNA modifications.[8][9]
-
Structural Impact: The methyl group of 5mC protrudes into the major groove of the DNA double helix, which can influence the binding of proteins and other molecules.
N6-Methyladenine (5mA)
N6-methyladenine is another DNA modification found in various organisms, though its biophysical effects are less well-characterized than those of 5mC.
-
Thermal Stability: The impact of 5mA on DNA duplex stability appears to be highly context-dependent. Some studies suggest that it can destabilize Watson-Crick base pairing, while others indicate it may enhance stability through improved base stacking, particularly in non-duplex structures like G-quadruplexes.
-
Hybridization Kinetics: Quantitative data on the hybridization kinetics of 5mA-modified DNA is scarce. Based on its structural properties, it is plausible that the methyl group in the major groove could influence association and dissociation rates in a sequence-dependent manner.
-
Enzymatic Stability: The role of 5mA in protecting DNA from enzymatic degradation is not well understood. It is known to be involved in restriction-modification systems in prokaryotes, suggesting it can influence DNA-protein interactions.
The Hypothetical LNA-5mA Modification
Based on the individual properties of LNA and 5mA, a hypothetical LNA-5mA modified oligonucleotide could possess a unique combination of characteristics:
-
High Thermal Stability: The dominant stabilizing effect of the LNA modification would likely result in a very high melting temperature.
-
Complex Hybridization Kinetics: The interplay between the pre-organized LNA backbone and the major groove-protruding methyl group of 5mA could lead to complex hybridization kinetics that would need to be empirically determined.
-
Enhanced Nuclease Resistance: The combination of the LNA's locked sugar and the methyl group on adenine (B156593) would be expected to confer a high degree of resistance to enzymatic degradation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key biophysical characterization techniques are provided below.
Thermal Melting Analysis (Tm)
This method determines the melting temperature of a DNA duplex by monitoring the change in absorbance at 260 nm as a function of temperature.
Methodology:
-
Sample Preparation: Prepare solutions of the oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The final concentration of each strand is typically 1-5 µM.
-
Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
Data Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller. Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at 260 nm at regular intervals.
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is in the duplex form, which corresponds to the midpoint of the sigmoidal melting curve. The thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from fitting the melting curve to a two-state model.
Caption: Workflow for Thermal Melting Analysis.
Surface Plasmon Resonance (SPR) for Hybridization Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics of molecules.
Methodology:
-
Chip Preparation: A streptavidin-coated sensor chip is typically used.
-
Ligand Immobilization: A biotinylated single-stranded DNA "ligand" is injected over the sensor surface and captured by the streptavidin.
-
Analyte Injection: The complementary single-stranded DNA "analyte" is injected at various concentrations over the immobilized ligand.
-
Data Acquisition: The binding of the analyte to the ligand is detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
Caption: Workflow for SPR-based Hybridization Kinetics.
Nuclease Degradation Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases.
Methodology:
-
Sample Preparation: Prepare solutions of the modified and unmodified oligonucleotides.
-
Nuclease Treatment: Incubate the oligonucleotides with a nuclease (e.g., 3'-exonuclease or serum) at a physiological temperature (e.g., 37°C).
-
Time Points: At various time points, take aliquots of the reaction and stop the nuclease activity (e.g., by heat inactivation or addition of a chelating agent).
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using a suitable method, such as gel electrophoresis (e.g., PAGE) or HPLC.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
Caption: Workflow for Nuclease Degradation Assay.
Conclusion
The choice of chemical modification is a critical determinant of the biophysical properties and, ultimately, the therapeutic potential of an oligonucleotide. LNA modifications offer a powerful means to dramatically enhance thermal stability and nuclease resistance, while 5mC provides a more subtle, yet significant, stabilization. The impact of 5mA is less predictable and warrants further investigation. While the combined LNA-5mA modification remains a theoretical construct, understanding the individual contributions of its components provides a valuable starting point for the rational design of novel oligonucleotides with tailored biophysical profiles. The experimental protocols provided herein offer a roadmap for researchers to empirically evaluate the performance of these and other modified DNA sequences in their specific applications.
References
- 1. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-cytosine stabilizes DNA but hinders DNA hybridization revealed by magnetic tweezers and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. neb.com [neb.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DMT-LNA-5mA Phosphoramidite
For researchers and professionals in the vanguard of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. DMT-LNA-5mA phosphoramidite (B1245037), a vital component in oligonucleotide synthesis, requires careful handling and adherence to prescribed disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe deactivation and disposal of this reactive compound.
Immediate Safety and Handling Precautions
DMT-LNA-5mA phosphoramidite is a hazardous substance that necessitates stringent safety measures. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Always handle this chemical within a well-ventilated fume hood. The use of personal protective equipment (PPE) is mandatory and should include safety goggles, chemical-resistant gloves, and a laboratory coat.[1]
In the event of a spill, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[1] The collected material should be placed in a sealed container for disposal.[1] Subsequently, the affected area should be decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis.[1][3] The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.[1] This protocol is designed for small quantities of expired or unused solid waste or residual amounts in empty containers.
Experimental Protocol for Deactivation:
-
Preparation of Deactivating Solution: Prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This weak base facilitates hydrolysis and neutralizes any acidic byproducts that may form during the reaction.[1]
-
Dissolving the Phosphoramidite Waste:
-
For solid waste, dissolve it in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers, rinse the container thoroughly with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Quenching/Hydrolysis:
-
Slowly and with constant stirring, add the acetonitrile solution containing the phosphoramidite waste to the 5% aqueous sodium bicarbonate solution.
-
A general guideline is to use a 10-fold excess volume of the bicarbonate solution to ensure complete hydrolysis.[1]
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours.[1][3] This extended reaction time is crucial to ensure the complete hydrolysis of the phosphoramidite.
-
Waste Collection:
-
After the 24-hour hydrolysis period, transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
The container should be clearly labeled with its contents.
-
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data for Disposal Procedure
For clarity and ease of reference, the key quantitative parameters for this disposal procedure are summarized in the table below.
| Parameter | Value/Instruction | Rationale |
| Deactivating Agent | 5% Sodium Bicarbonate (NaHCO₃) (aq) | A weak base to facilitate hydrolysis and neutralize acidic byproducts.[1] |
| Solvent for Residue | Anhydrous Acetonitrile | To dissolve the phosphoramidite waste before hydrolysis.[1] |
| Ratio of Bicarbonate Solution to Phosphoramidite Solution | 10-fold excess by volume | To ensure complete hydrolysis of the phosphoramidite.[1] |
| Reaction Time for Hydrolysis | Minimum 24 hours | To ensure the complete degradation of the reactive phosphoramidite.[1][3] |
| Final pH of Waste Solution | Neutral (pH 6.0 - 8.0 is a general target for hazardous waste) | A neutral pH is generally preferred for safe handling and disposal.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Chemical Compatibility and Waste Segregation
It is imperative to follow general laboratory chemical waste guidelines, which emphasize the segregation of different waste types.[4] Do not mix phosphoramidite waste with other chemical waste streams without consulting your institution's EHS office. Specifically, keep halogenated and non-halogenated solvent wastes separate.[4] Acids, bases, oxidizers, and other reactive chemicals should also be stored in designated, separate waste containers.[4] Adherence to these segregation policies is critical for preventing unintended and potentially hazardous chemical reactions.
References
Essential Safety and Logistics for Handling DMT-LNA-5mA Phosphoramidite
Hazard Identification and Personal Protective Equipment (PPE)
Phosphoramidites, including DMT-LNA-5mA phosphoramidite (B1245037), are reactive chemical compounds that present several potential hazards. Based on data for analogous compounds, researchers should be aware of the following risks and wear the appropriate PPE.[1]
Potential Hazards:
-
Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice. Consider double-gloving for added protection. Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with an appropriate cartridge if handling outside of a fume hood or if dust or aerosols are generated. |
Operational Plan: From Receipt to Use
Proper handling of DMT-LNA-5mA phosphoramidite is critical to maintain its integrity and ensure the safety of laboratory personnel. Phosphoramidites are sensitive to moisture and air, which can lead to degradation and impurities in the final oligonucleotide product.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation for Use:
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the solid reagent.
-
Handle the phosphoramidite in a well-ventilated area, preferably within a glove box or a fume hood with an inert atmosphere.[3]
-
-
Dissolution:
-
Dissolve the required amount of this compound in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M).[3]
-
Use a syringe to transfer the anhydrous acetonitrile to the phosphoramidite vial to minimize exposure to air.
-
Gently swirl the vial to ensure complete dissolution. The solution should be used within 2-3 days when stored under an inert atmosphere.
-
-
Oligonucleotide Synthesis:
-
LNA phosphoramidites are sterically hindered and require longer coupling times compared to standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[3]
-
The oxidation step following coupling is also slower and requires a longer duration, typically around 45 seconds with standard iodine-based oxidizers.[3]
-
Follow the standard cycles of detritylation, coupling, capping, and oxidation as programmed on the DNA synthesizer, with the adjusted times for the LNA monomer.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of unused phosphoramidites and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Streams and Disposal Procedures:
| Waste Stream | Description | Disposal Protocol |
| Solid Phosphoramidite Waste | Expired or unused this compound. | 1. Dissolve the solid waste in a minimal amount of anhydrous acetonitrile. 2. Slowly add the acetonitrile solution to a 10-fold excess volume of a 5% aqueous sodium bicarbonate solution with stirring. This will hydrolyze the reactive phosphoramidite. 3. Allow the mixture to stir for at least 24 hours to ensure complete deactivation. 4. Dispose of the resulting aqueous mixture as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Liquid Phosphoramidite Waste | Unused phosphoramidite solutions in acetonitrile. | Follow the same hydrolysis procedure as for solid waste. |
| Contaminated Labware | Empty vials, pipette tips, gloves, etc. | 1. Rinse empty vials with a small amount of acetonitrile to dissolve any residue, and treat the rinsing as liquid phosphoramidite waste. 2. Collect all contaminated solid materials in a designated hazardous waste container. 3. Dispose of the container through your institution's EHS office. |
| Aqueous Waste from Synthesis | Waste from the oligonucleotide synthesizer. | This waste stream contains various chemicals from the synthesis process. Collect it in a designated hazardous waste container and dispose of it through your institution's EHS office. |
Experimental Protocol: Oligonucleotide Synthesis Cycle
The following is a generalized protocol for the incorporation of a this compound monomer into a growing oligonucleotide chain on a solid support.
-
Detritylation (Deblocking): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.
-
Coupling: The dissolved this compound, activated by a catalyst (e.g., 5-ethylthiotetrazole), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).
This four-step cycle is repeated for each subsequent monomer addition.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and synthesis process, the following diagrams illustrate the key workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
